molecular formula C10H13NO4S2 B1285612 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid CAS No. 923697-76-1

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Cat. No.: B1285612
CAS No.: 923697-76-1
M. Wt: 275.3 g/mol
InChI Key: DFFWCLBVGZYGBQ-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13NO4S2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperidin-1-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-10(13)9-8(4-7-16-9)17(14,15)11-5-2-1-3-6-11/h4,7H,1-3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFWCLBVGZYGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585385
Record name 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923697-76-1
Record name 3-(Piperidine-1-sulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines a validated synthetic pathway, delving into the mechanistic underpinnings of each reaction step and providing detailed experimental protocols. The synthesis is logically structured in a three-stage process, commencing with the formation of a key sulfonyl chloride intermediate, followed by sulfonamide formation, and culminating in the hydrolysis to the target carboxylic acid.

Strategic Approach to Synthesis

The synthesis of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is most effectively achieved through a convergent strategy. This approach hinges on the initial preparation of a reactive intermediate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, which then undergoes nucleophilic substitution with piperidine, followed by a final deprotection step. This pathway is selected for its efficiency and the commercial availability of the starting materials.

Detailed Synthetic Pathway

The overall synthetic transformation can be visualized as a three-step sequence starting from thiophene-2-carboxylic acid.

Synthetic_Pathway A Thiophene-2-carboxylic Acid B Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate A->B 1. Chlorosulfonic acid 2. Methanol C Methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate B->C Piperidine, Pyridine D 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid C->D LiOH, THF/MeOH/H2O

Caption: Synthetic route to 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

The initial step involves the chlorosulfonylation of thiophene-2-carboxylic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group at the 3-position of the thiophene ring. The carboxylic acid is then esterified to the more stable methyl ester to facilitate purification and subsequent reactions.[1][2]

Protocol:

  • Chlorosulfonylation: To a stirred solution of chlorosulfonic acid at 0 °C, slowly add thiophene-2-carboxylic acid portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 3-(chlorosulfonyl)thiophene-2-carboxylic acid, is collected by filtration and washed with cold water.

  • Esterification: The crude 3-(chlorosulfonyl)thiophene-2-carboxylic acid is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added.

  • The mixture is heated to reflux for 4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, which can be further purified by column chromatography.

Parameter Value Reference
Starting MaterialThiophene-2-carboxylic acidCommercially Available
ReagentsChlorosulfonic acid, Methanol, Sulfuric acid[1]
SolventNone for chlorosulfonylation, Methanol for esterification[1][2]
Temperature0 °C to room temperature[1]
Reaction Time12 hours (chlorosulfonylation), 4 hours (esterification)Inferred from similar syntheses
PurificationFiltration, Extraction, Column Chromatography[1]
Stage 2: Synthesis of Methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate

The second stage involves the reaction of the synthesized sulfonyl chloride with piperidine. This is a nucleophilic substitution reaction where the nitrogen atom of piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond. Pyridine is often used as a base to neutralize the HCl generated during the reaction.

Protocol:

  • Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in a dry, inert solvent such as dichloromethane or tetrahydrofuran.

  • To this solution, add piperidine followed by the dropwise addition of pyridine at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate, can be purified by column chromatography on silica gel.

Parameter Value Reference
Starting MaterialMethyl 3-(chlorosulfonyl)thiophene-2-carboxylatePrepared in Stage 1
ReagentsPiperidine, PyridineGeneral knowledge of sulfonamide synthesis
SolventDichloromethane or TetrahydrofuranGeneral knowledge of sulfonamide synthesis
Temperature0 °C to room temperatureInferred from similar syntheses
Reaction Time6-8 hoursInferred from similar syntheses
PurificationExtraction, Column ChromatographyGeneral knowledge of organic synthesis
Stage 3: Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis using lithium hydroxide is a mild and effective method for this transformation, particularly for substrates that may be sensitive to harsher conditions.[3][4][5]

Protocol:

  • Dissolve methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

  • The precipitated product, 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, is collected by filtration.

  • The solid is washed with cold water and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value Reference
Starting MaterialMethyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylatePrepared in Stage 2
ReagentLithium Hydroxide (LiOH)[3][4][5]
SolventTetrahydrofuran (THF)/Methanol/Water[3]
TemperatureRoom temperature[3][5]
Reaction Time4-6 hoursInferred from similar syntheses
PurificationFiltration, RecrystallizationGeneral knowledge of organic synthesis

Characterization of the Final Product

The identity and purity of the synthesized 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic signals for the thiophene ring protons, the piperidine ring protons, and the acidic proton of the carboxylic acid.

    • ¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the thiophene and piperidine rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonamide group.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety Considerations

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable and toxic liquid. It should be handled in a fume hood.

  • Standard laboratory safety practices should be followed throughout the synthesis, including the use of PPE and working in a well-ventilated area.

Conclusion

This technical guide provides a robust and well-documented synthetic route for the preparation of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The provided characterization methods will ensure the identity and purity of the final product, which is crucial for reliable biological and pharmacological studies.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
  • Google Patents. (n.d.). CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762.
  • Google Patents. (n.d.). EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. Retrieved from [Link]

  • Chiscop, E., et al. (2014). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 62(5), 986-996.
  • LookChem. (n.d.). 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

Sources

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Introduction

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (CAS No. 923697-76-1) is a heterocyclic organic compound that integrates three key chemical moieties: a thiophene ring, a carboxylic acid, and a piperidinylsulfonamide group.[1][2] This unique combination of functional groups makes it a compound of significant interest in medicinal chemistry and synthetic organic chemistry. The thiophene core is a well-established scaffold in numerous pharmaceuticals, valued for its electronic properties and ability to engage in biological interactions.[3][4] The sulfonamide linkage is a classic pharmacophore, while the carboxylic acid provides a handle for further derivatization or for modulating physicochemical properties such as solubility.

This technical guide provides a comprehensive overview of the known and predicted chemical properties, a logical synthetic pathway, spectroscopic profile, and potential applications of this compound, designed for researchers and professionals in drug development.

Part 1: Molecular Structure and Physicochemical Properties

The structural foundation of the molecule is a thiophene ring, substituted at the 2-position with a carboxylic acid and at the 3-position with a piperidinylsulfonamide group. The sulfonamide bridge links the thiophene core to a saturated piperidine ring.

Structural Diagram

G Synthetic Workflow cluster_reagents1 Step 1: Chlorosulfonylation & Esterification cluster_reagents2 Step 2: Amination & Saponification A Thiophene-2-carboxylic acid R1 1. Chlorosulfonic acid 2. Methanol B Methyl 3-(chlorosulfonyl) -thiophene-2-carboxylate R2 1. Piperidine, Base 2. NaOH (aq), then H+ C 3-(Piperidin-1-ylsulfonyl) -thiophene-2-carboxylic acid R1->B Forms key sulfonyl chloride intermediate R2->C Forms sulfonamide & hydrolyzes ester

Sources

Spectroscopic Scrutiny of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, thiophene derivatives hold a significant position, valued for their diverse pharmacological activities.[1][2][3] The compound 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, integrating a thiophene-2-carboxylic acid core, a sulfonamide linker, and a piperidine moiety, represents a scaffold of considerable interest for medicinal chemists.[4][5] Sulfonamides are a well-established class of pharmacophores, and the piperidine ring is a common feature in many approved drugs, often influencing solubility, lipophilicity, and receptor binding.[6][7]

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous structural elucidation and characterization of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. The insights presented herein are grounded in established spectroscopic principles and field-proven methodologies, offering researchers a robust framework for their own analytical workflows.

Molecular Structure and Analytical Workflow

The structural characterization of a novel chemical entity is a cornerstone of chemical research and drug development. A multi-spectroscopic approach is imperative for a holistic and validated structural assignment. The workflow outlined below represents a logical and efficient pathway for the analysis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 3-(Piperidin-1-ylsulfonyl) thiophene-2-carboxylic acid nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structural Validation interpretation->validation

Figure 1: A generalized workflow for the synthesis, spectroscopic analysis, and structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum is anticipated to display distinct signals for the thiophene, piperidine, and carboxylic acid protons. The electron-withdrawing nature of the sulfonyl group and the carboxylic acid will significantly influence the chemical shifts of the thiophene protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (J, Hz)
Thiophene H4~ 7.2 - 7.4Doublet1HJ(H4-H5) = ~5-6 Hz
Thiophene H5~ 7.8 - 8.0Doublet1HJ(H5-H4) = ~5-6 Hz
Piperidine α-CH₂ (axial & equatorial)~ 3.2 - 3.5Multiplet4H
Piperidine β-CH₂ (axial & equatorial)~ 1.6 - 1.8Multiplet4H
Piperidine γ-CH₂ (axial & equatorial)~ 1.5 - 1.7Multiplet2H
Carboxylic Acid -OH> 12.0Broad Singlet1H

Causality Behind Predictions: The downfield shift of the thiophene protons is a direct consequence of the deshielding effect of the adjacent sulfonyl and carboxyl groups. The piperidine protons will exhibit complex multiplets due to geminal and vicinal coupling, with the α-protons being the most deshielded due to their proximity to the nitrogen atom of the sulfonamide.[8][9][10] The carboxylic acid proton is expected to be a broad singlet at a very low field, a characteristic feature of this functional group.[11]

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Thiophene C2 (C-COOH)~ 135 - 140
Thiophene C3 (C-SO₂)~ 145 - 150
Thiophene C4~ 125 - 130
Thiophene C5~ 130 - 135
Carboxylic Acid C=O~ 165 - 170
Piperidine α-C~ 45 - 50
Piperidine β-C~ 25 - 30
Piperidine γ-C~ 23 - 28

Causality Behind Predictions: The quaternary carbons of the thiophene ring attached to the electron-withdrawing groups (C2 and C3) are expected to be the most downfield. The chemical shifts of the piperidine carbons are typical for a saturated heterocyclic system, with a predictable graduation of shielding from the α to the γ positions.[12]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 14 ppm

  • ¹³C NMR Acquisition Parameters:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. The IR spectrum of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid will be characterized by absorptions corresponding to the carboxylic acid, sulfonamide, and the aromatic and aliphatic C-H bonds.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1680-1720Strong
SulfonamideS=O asymmetric stretch1330-1370Strong
SulfonamideS=O symmetric stretch1140-1180Strong
Thiophene RingC=C stretch~1500-1600Medium
Aliphatic (Piperidine)C-H stretch2850-2950Medium-Strong
Thiophene RingC-H stretch~3100Weak

Interpretation of Key Absorptions: The most prominent feature will be the very broad O-H stretch of the carboxylic acid, often spanning a wide frequency range due to hydrogen bonding.[11][13][14] The sharp, intense C=O stretch is also a definitive indicator of the carboxylic acid.[15][16] The two strong absorptions for the asymmetric and symmetric S=O stretching of the sulfonamide group are also highly characteristic.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum and Fragmentation Pattern

The expected exact mass of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (C₁₀H₁₃NO₄S₂) is 275.0286. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 276.0359 would be the parent ion.

A key fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.[17][18] This is a characteristic fragmentation that can provide strong evidence for the presence of the sulfonamide group.

Fragmentation_Pattern M_H [M+H]⁺ m/z 276 M_H_H2O [M+H-H₂O]⁺ m/z 258 M_H->M_H_H2O - H₂O M_H_SO2 [M+H-SO₂]⁺ m/z 212 M_H->M_H_SO2 - SO₂ Thiophene_fragment Thiophene Fragment m/z 129 M_H->Thiophene_fragment Cleavage Piperidine_ion Piperidine Fragment m/z 85 M_H_SO2->Piperidine_ion Further Fragmentation

Sources

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, bearing the CAS Number 923697-76-1, is a fascinating heterocyclic compound that stands at the intersection of several key pharmacophores.[1] Its structure, which marries a thiophene-2-carboxylic acid core with a piperidinyl-sulfonamide substituent, suggests a rich potential for exploration in medicinal chemistry and drug discovery. This guide, intended for the discerning researcher, offers a comprehensive overview of its chemical properties, a plausible synthetic route, potential therapeutic applications based on its structural motifs, and essential safety and handling protocols.

While this molecule is primarily recognized as a versatile building block in organic synthesis, its constituent parts are prevalent in a multitude of biologically active agents. The thiophene ring is a well-established bioisostere for the benzene ring, often enhancing metabolic stability and modulating pharmacological activity. Similarly, the piperidine moiety is a cornerstone of countless pharmaceuticals, influencing solubility, receptor binding, and pharmacokinetic profiles. The sulfonamide linkage, a classic functional group in drug design, further expands the potential for targeted biological interactions.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key characteristics of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 923697-76-1[1]
Molecular Formula C10H13NO4S2[1]
Molecular Weight 275.3 g/mol [1]
Predicted pKa 2.90 ± 0.10[1]
Predicted XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]
Exact Mass 275.02860024[1]
Complexity 384[1]

The predicted pKa suggests that the carboxylic acid moiety is relatively acidic, a feature that will be important for its behavior in physiological media and for its potential to engage in ionic interactions with biological targets. The XLogP3 value indicates a moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which are critical parameters for drug candidates.

Proposed Synthesis Pathway

While specific, peer-reviewed synthesis protocols for 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid are not extensively documented in the public domain, a plausible and logical synthetic route can be devised based on established principles of organic chemistry. The proposed pathway involves two key stages: the sulfonyl chloride formation from a suitable thiophene precursor, followed by a nucleophilic substitution with piperidine.

G cluster_0 Stage 1: Sulfonylation of Thiophene Precursor cluster_1 Stage 2: Nucleophilic Substitution Thiophene-2-carboxylic_acid Thiophene-2-carboxylic acid Intermediate_1 3-(Chlorosulfonyl)thiophene-2-carboxylic acid Thiophene-2-carboxylic_acid->Intermediate_1 Electrophilic Aromatic Substitution Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->Intermediate_1 Final_Product 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid Intermediate_1->Final_Product Nucleophilic Substitution Piperidine Piperidine Piperidine->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 3-(Chlorosulfonyl)thiophene-2-carboxylic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene-2-carboxylic acid.

  • Reagent Addition: Cool the flask in an ice bath and slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel while stirring. The temperature should be maintained below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 3-(chlorosulfonyl)thiophene-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Causality: The use of an excess of chlorosulfonic acid drives the electrophilic aromatic substitution reaction to completion. The careful, dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and to prevent unwanted side reactions.

Stage 2: Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

  • Reaction Setup: Dissolve the crude 3-(chlorosulfonyl)thiophene-2-carboxylic acid from Stage 1 in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

  • Reagent Addition: Add a suitable base, such as triethylamine, to the solution. Subsequently, add piperidine dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a dilute acid solution to remove excess base and piperidine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Causality: The base is essential to neutralize the HCl that is formed during the nucleophilic substitution reaction, thereby driving the reaction to completion. The choice of an aprotic solvent prevents any unwanted reactions with the sulfonyl chloride intermediate.

Potential Applications in Drug Discovery

The structural motifs present in 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid suggest its potential as a scaffold or intermediate in the development of therapeutic agents for a variety of diseases.

  • Anti-inflammatory Agents: The thiophene-2-carboxylic acid moiety is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that derivatives of the title compound could exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Antimicrobial Agents: Both thiophene and piperidine rings are found in numerous compounds with antibacterial and antifungal properties. The sulfonamide linkage is also a classic feature of antimicrobial drugs. Therefore, this compound could serve as a starting point for the synthesis of novel antimicrobial agents.

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. The overall physicochemical properties of the title compound make it a candidate for modification to achieve blood-brain barrier penetration.

  • Enzyme Inhibitors: The carboxylic acid and sulfonamide groups can act as key binding elements to the active sites of various enzymes. For instance, similar structures have been explored as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected Observations
¹H NMR - Aromatic protons on the thiophene ring. - Methylene protons of the piperidine ring, likely appearing as multiplets. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Distinct signals for the carbonyl carbon of the carboxylic acid and the quaternary and methine carbons of the thiophene ring. - Signals corresponding to the methylene carbons of the piperidine ring.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound (275.0286). - Characteristic fragmentation patterns involving the loss of the carboxylic acid group and cleavage of the sulfonamide bond.
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid. - A sharp C=O stretch from the carboxylic acid. - Characteristic S=O stretches from the sulfonamide group. - C-H stretches from the aromatic and aliphatic moieties.

Safety and Handling

As a research chemical with limited toxicological data, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid should be handled with care in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid represents a promising, yet underexplored, chemical entity. Its unique combination of a thiophene-carboxylic acid, a sulfonamide linker, and a piperidine ring provides a versatile platform for the development of novel therapeutic agents. While detailed biological studies on this specific compound are scarce, the wealth of information on its constituent pharmacophores strongly suggests its potential as a valuable building block in medicinal chemistry. This guide provides a foundational understanding for researchers looking to harness the potential of this intriguing molecule in their drug discovery endeavors.

References

  • LookChem. 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. Available at: [Link].

  • American Elements. Safety Data Sheet for 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. Available at: [Link].

  • Patents on piperazinyl and piperidinyl urea compounds as FAAH inhibitors.
  • Patents on piperidine derivatives of 3-hydroxy-thiophene-2-carboxylic acid esters.
  • Patents on thiophene derivatives and their use.
  • Patents on piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists.

Sources

An In-Depth Technical Guide to the Biological Activity of Thiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly those containing a carboxylic acid moiety at the 2-position, have garnered significant attention for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anticancer, and anti-inflammatory properties of thiophene-2-carboxylic acid derivatives. It delves into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

Introduction: The Significance of the Thiophene-2-Carboxylic Acid Scaffold

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the synthesis of numerous pharmacologically active molecules.[1][2] The incorporation of a carboxylic acid group at the 2-position of the thiophene ring creates a versatile building block, thiophene-2-carboxylic acid, which serves as a precursor for a multitude of derivatives with diverse therapeutic applications.[3] The aromaticity and electron-rich nature of the thiophene ring, coupled with the hydrogen bonding and salt formation capabilities of the carboxylic acid group, contribute to the favorable pharmacokinetic and pharmacodynamic properties of these compounds.[4] Thiophene derivatives have been successfully developed into drugs for various indications, including antimicrobial (cefoxitin), anti-inflammatory (thenalidine), and anticancer (raltitrexed) agents, highlighting the proven potential of this scaffold in drug discovery.[1]

This guide will explore the key biological activities of thiophene-2-carboxylic acid derivatives, providing insights into their design, synthesis, and evaluation as potential therapeutic agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Thiophene-2-carboxylic acid derivatives have demonstrated significant promise in this area, exhibiting activity against a wide range of bacteria and fungi.[1][5][6][7]

Mechanism of Action

The antimicrobial mechanisms of thiophene-2-carboxylic acid derivatives are often multifaceted. Some derivatives function by inhibiting essential microbial enzymes. For instance, thiourea derivatives of thiophene-2-carboxylic acid have shown potent antimicrobial effects, which are thought to arise from their ability to interfere with microbial metabolic pathways.[1][8][9] The presence of specific substituents on the thiophene ring and the carboxamide linkage can significantly influence the spectrum and potency of antimicrobial activity.[10]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies have revealed key structural features that govern the antimicrobial potency of these derivatives. For example, the introduction of halogen atoms, such as chlorine, on the phenyl ring of N-phenyl-N'-(2-thienyl)-thiourea derivatives has been shown to enhance antimicrobial activity.[1] The nature and position of substituents on the thiophene ring and the aromatic moieties attached to the carboxamide group play a crucial role in determining the antimicrobial spectrum and efficacy.[10]

Experimental Evaluation of Antimicrobial Activity

The antimicrobial activity of thiophene-2-carboxylic acid derivatives is typically assessed using a variety of in vitro assays.

2.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Protocol:

  • Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[13]

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[12][13]

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[1]

2.3.2. Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[14][15]

Protocol:

  • Prepare an agar plate uniformly inoculated with the test microorganism.

  • Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

  • Incubate the plates under suitable conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).[14]

Table 1: Representative Antimicrobial Activity of Thiophene-2-Carboxylic Acid Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Thiourea derivativesBacillus subtilis7.8 - 125[6]
Multi-drug resistant Staphylococcus aureus125 - 500[6]
Candida spp.31.25 - 62.5[6]
Spiro–indoline–oxadiazole derivativeClostridium difficile2 - 4[11]

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the development of novel, effective, and less toxic anticancer agents is a primary focus of medicinal chemistry research. Thiophene-2-carboxylic acid derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic activities against various cancer cell lines.[16]

Mechanisms of Action in Cancer

The anticancer mechanisms of these derivatives are diverse and often target key cellular processes involved in cancer progression.

3.1.1. Enzyme Inhibition

Many thiophene-based compounds act as inhibitors of crucial enzymes in cancer signaling pathways. For example, some derivatives have been shown to inhibit protein tyrosine phosphatise 1B (PTP1B), an enzyme implicated in cancer cell growth and proliferation.[17] Kinases are another important target, and thiophene derivatives have been designed to inhibit their activity, thereby disrupting cancer cell signaling.[4][18]

3.1.2. Induction of Apoptosis

Several thiophene-2-carboxylic acid derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can be triggered through various mechanisms, including changes in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiophene-2-carboxylic acid derivatives is highly dependent on their chemical structure. The nature of the substituents on both the thiophene ring and the groups attached to the carboxamide functionality can significantly impact their potency and selectivity. For instance, in a series of thiophene-2-carboxamide derivatives, a compound bearing a 4-chlorophenyl ring exhibited potent inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).[17]

Experimental Evaluation of Anticancer Activity

A variety of in vitro assays are employed to screen and characterize the anticancer potential of thiophene-2-carboxylic acid derivatives.[19][20]

3.3.1. MTT/MTS Cell Viability Assay

This colorimetric assay is widely used for the initial screening of anticancer compounds and measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Living cells will reduce the tetrazolium salt to a colored formazan product.

  • Measure the absorbance of the formazan product using a microplate reader. The absorbance is proportional to the number of viable cells.

3.3.2. In Vitro Tumor Cell Models

For more advanced preclinical testing, in vitro tumor models that better mimic the in vivo environment are utilized. These can include 3D spheroid cultures and co-culture systems.[21] The hollow fiber assay serves as an intermediate step between in vitro screening and in vivo xenograft studies.[22]

Table 2: Representative Anticancer Activity of Thiophene-2-Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiophene-2-carboxamide derivative (7f)HT-29 (colon)2.18[17]
MCF-7 (breast)4.25[17]
Thiophene carboxamide derivative (2b)Hep3B (liver)5.46[16]
Thiophene carboxamide derivative (2d)Hep3B (liver)8.85[16]
Thiophene carboxamide derivative (2e)Hep3B (liver)12.58[16]
3-Chlorothiophene-2-carboxylic acid complex (4)SW480 (colon)66.83 ± 1.05% inhibition[23]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[24][25] Thiophene-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[26][27]

Mechanism of Action

The primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[26][27] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[26] By inhibiting COX and LOX, these compounds can effectively reduce the inflammatory response.

Signaling Pathway

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Enzymes Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene-2-carboxylic acid derivatives Thiophene-2-carboxylic acid derivatives COX Enzymes COX Enzymes Thiophene-2-carboxylic acid derivatives->COX Enzymes Inhibition LOX Enzymes LOX Enzymes Thiophene-2-carboxylic acid derivatives->LOX Enzymes Inhibition

Caption: Inhibition of COX and LOX pathways by thiophene derivatives.

Experimental Evaluation of Anti-inflammatory Activity

Several in vitro assays are commonly used to evaluate the anti-inflammatory potential of new compounds.[24][25][28]

4.3.1. Protein Denaturation Inhibition Assay

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.[29][30]

Protocol:

  • Prepare a reaction mixture containing the test compound and a protein solution (e.g., bovine serum albumin or egg albumin).

  • Induce denaturation by heating the mixture.

  • Measure the turbidity of the solution spectrophotometrically.

  • The ability of the test compound to inhibit protein denaturation is a measure of its anti-inflammatory activity.[29]

4.3.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which is important in limiting the inflammatory response.[29][30]

Protocol:

  • Prepare a suspension of human red blood cells.

  • Incubate the HRBC suspension with the test compound.

  • Induce hemolysis (lysis of red blood cells) using a hypotonic solution or by heating.

  • Measure the amount of hemoglobin released into the supernatant spectrophotometrically.

  • The ability of the compound to prevent hemolysis indicates its membrane-stabilizing and, therefore, anti-inflammatory activity.[29]

Synthesis and Characterization

The synthesis of thiophene-2-carboxylic acid derivatives often involves standard organic chemistry reactions. A common approach is the reaction of thiophene-2-carbonyl chloride with an appropriate amine to form the corresponding carboxamide.[1][31] The starting thiophene-2-carboxylic acid can be prepared through various methods, including the Paal–Knorr and Fiesselmann reactions.[32]

The structural confirmation and purity of the synthesized compounds are crucial and are typically achieved using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[33][34]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.[2][34]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.[33][34]

Computational methods, such as Density Functional Theory (DFT), are also employed to study the electronic properties and predict the reactivity of these molecules.[9][10][35]

G cluster_0 Synthesis cluster_1 Characterization Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-2-carbonyl chloride Thiophene-2-carbonyl chloride Thiophene-2-carboxylic acid->Thiophene-2-carbonyl chloride SOCl₂ Thiophene-2-carboxamide Derivative Thiophene-2-carboxamide Derivative Thiophene-2-carbonyl chloride->Thiophene-2-carboxamide Derivative Amine, Base NMR NMR Thiophene-2-carboxamide Derivative->NMR IR IR Thiophene-2-carboxamide Derivative->IR Mass Spec Mass Spec Thiophene-2-carboxamide Derivative->Mass Spec DFT DFT Thiophene-2-carboxamide Derivative->DFT

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and Its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids is a testament to its remarkable versatility as a pharmacophore.[1][4] The structural and physicochemical properties of the piperidine ring—its ability to engage in hydrogen bonding, its conformational flexibility, and its capacity to modulate lipophilicity—render it an ideal scaffold for the design of therapeutic agents targeting a wide array of biological macromolecules.[5] This guide provides a comprehensive exploration of the key therapeutic targets of piperidine-containing compounds, delving into their mechanisms of action, showcasing relevant quantitative data, and outlining essential experimental protocols for their investigation.

I. Targeting the Central Nervous System: Enzymes and Receptors

Piperidine derivatives have a profound impact on the central nervous system (CNS), primarily through their interaction with critical enzymes and receptors that govern neurotransmission.[5]

A. Cholinesterase Inhibition: A Pillar in Alzheimer's Disease Therapy

A deficiency in the neurotransmitter acetylcholine is a well-established hallmark of Alzheimer's disease (AD).[6][7] Consequently, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for acetylcholine's degradation, is a primary therapeutic strategy.[3][7] Piperidine-based compounds have emerged as highly effective cholinesterase inhibitors.[4][6]

Donepezil, a prominent piperidine derivative, is a leading drug for AD treatment.[4][8] The benzyl-piperidine group within its structure is crucial for effective binding to the catalytic site of AChE.[4]

Table 1: Potency of Piperidine-Based Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 Value
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.56 nM[3][9]
Donepezil (E2020)AChE5.7 nM[3][10]
Semi-synthetic analogue 7 (from natural piperidine alkaloids)AChE7.32 µM[11]
Semi-synthetic analogue 9 (from natural piperidine alkaloids)AChE15.1 µM[11]

This spectrophotometric assay is a standard method for quantifying AChE activity.[3][7]

Principle: The assay measures the hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, which is quantified by measuring its absorbance at 412 nm.[3]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound solutions (piperidine derivatives) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to initiate the reaction and incubate.

    • Add the ATCI substrate solution to start the measurement.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

Diagram 1: Cholinergic Synapse and AChE Inhibition

Cholinergic_Synapse cluster_pre cluster_post Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft ACh_Vesicle ACh Vesicles Postsynaptic Postsynaptic Neuron ACh AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Choline AChE->Choline Acetate AChE->Acetate AChR->Postsynaptic Signal Transduction Piperidine_Drug Piperidine Inhibitor Piperidine_Drug->AChE Inhibits

Caption: Inhibition of AChE by piperidine compounds in the synaptic cleft.

B. Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them prime targets for drug development.

Piperidine derivatives are found in several classic histamine H1 receptor antagonists used to treat allergies.[8][12][13] More recently, dual-acting piperidine-based ligands that are antagonists for both histamine H3 and sigma-1 receptors have shown promise as novel analgesics.[14][15] The piperidine moiety appears to be a key structural element for this dual activity.[14][15]

The NK1 receptor, the receptor for the neuropeptide Substance P, is implicated in pain transmission, inflammation, and emesis.[16][17] Piperidine-containing compounds have been developed as potent NK1 receptor antagonists.[18] For high affinity, a 3,5-disubstituted and highly lipophilic benzyl ether side chain on the piperidine ring is often required.[18]

The piperidine scaffold is central to the structure of potent synthetic opioids like fentanyl, which acts as a µ-opioid receptor agonist and is used for pain management.[19][20]

II. Piperidine Derivatives in Oncology: Targeting Key Signaling Pathways

The anticancer potential of piperidine and its derivatives, including the natural alkaloid piperine, is a significant area of research.[21][22] These compounds exert their effects by modulating several crucial signaling pathways essential for cancer cell survival, proliferation, and migration.[21][22]

Key signaling pathways modulated by piperidine-containing compounds in cancer include:

  • STAT-3 (Signal Transducer and Activator of Transcription 3): Piperine can suppress STAT-3 phosphorylation, leading to the inhibition of anti-apoptotic proteins like BCL-2 and promoting cancer cell apoptosis.[22]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): These compounds can inhibit the NF-κB pathway, which is critical for cancer cell survival and proliferation.[21][22]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): Inhibition of this pathway by piperidine derivatives can lead to cell cycle arrest and apoptosis.[21][22]

Diagram 2: Key Anticancer Signaling Pathways Targeted by Piperidine Compounds

Anticancer_Pathways Piperidine Piperidine Compounds STAT3 STAT-3 Piperidine->STAT3 Inhibits NFkB NF-κB Piperidine->NFkB Inhibits PI3K_Akt PI3K/Akt Piperidine->PI3K_Akt Inhibits Cell_Survival Cell Survival & Proliferation STAT3->Cell_Survival Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits NFkB->Cell_Survival Promotes NFkB->Apoptosis Inhibits PI3K_Akt->Cell_Survival Promotes PI3K_Akt->Apoptosis Inhibits

Caption: Inhibition of pro-survival pathways by piperidine compounds.

III. Ion Channel Modulation: A Target for Neurological and Cardiovascular Effects

Ion channels are fundamental to cellular excitability and signaling. Piperidine-containing compounds, particularly the alkaloid piperine, have been shown to modulate the activity of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[23]

The anticonvulsant effects of piperine are, in part, attributed to its inhibitory action on Na+ channels.[23] This suggests that piperidine-based structures could be valuable for the development of new antiepileptic drugs.

This technique is the gold standard for studying the effects of compounds on ion channel activity.

Principle: A micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the measurement of ionic currents flowing through the channels in that cell's membrane.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., neurons or transfected cell lines).

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Data Recording: Apply voltage protocols to elicit ion channel currents and record these currents in the absence and presence of the piperidine test compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel properties such as activation, inactivation, and conductance.

IV. Broader Therapeutic Horizons: Antiviral and Antimicrobial Applications

The therapeutic utility of piperidine derivatives extends to infectious diseases.[24] They have been investigated for their activity against a range of pathogens.

  • Antiviral Activity: Certain piperidine compounds have shown efficacy against the influenza A virus by interacting with the M2 ion channel protein.[8]

  • Antimicrobial and Antifungal Activity: Various piperidine derivatives have demonstrated promising antibacterial and antifungal properties.[24][25]

Conclusion: The Piperidine Scaffold as a Continuing Source of Therapeutic Innovation

The piperidine ring is a privileged scaffold in drug discovery, with a rich history and a vibrant future.[3][5] Its presence in a diverse array of approved drugs and clinical candidates underscores its importance.[26] From modulating neurotransmission in the CNS to inhibiting key pathways in cancer and blocking viral entry, the therapeutic targets of piperidine-containing compounds are numerous and varied. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly lead to the development of the next generation of innovative medicines.[2][27]

References

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  • Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4493-4503. Available at: [Link]

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  • Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 43(11), 1163-1170. Available at: [Link]

  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Available at: [Link]

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  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. Available at: [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. 5(5), 40-42. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1213. Available at: [Link]

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  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. 8(41), 37881-37901. Available at: [Link]

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Whitepaper: A Methodological Guide to the In Silico Prediction of Bioactivity for 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective screening of novel chemical entities.[1] This technical guide provides a comprehensive, field-proven workflow for predicting the biological activity of a specific small molecule, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid . We delineate a complete computational pipeline, commencing with target identification based on structural homology, proceeding through rigorous molecular docking simulations to predict binding affinity, and culminating in a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to evaluate its drug-like properties. This document serves as a practical guide for researchers, computational chemists, and drug development professionals, explaining not just the "how" but the critical "why" behind each methodological choice to ensure a robust and scientifically valid predictive assessment.

Introduction and Strategic Rationale

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to poor efficacy or unfavorable pharmacokinetic profiles.[2] Computational, or in silico, approaches mitigate this risk by enabling early-stage evaluation of a compound's potential before significant resources are invested in synthesis and experimental testing.[3]

The subject of this guide, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, is a novel compound whose bioactivity is not widely documented. Its structure, however, contains key pharmacophores—specifically a sulfonamide moiety—that provide a logical starting point for bioactivity prediction. This guide will use the compound as a case study to demonstrate a complete in silico evaluation workflow.

The Principle of Target Identification via Substructure Analysis

The foundational step in predicting a compound's bioactivity is to formulate a testable hypothesis against a specific biological target.[4] Lacking prior experimental data, a rational approach is to analyze the molecule's substructures for known pharmacophores. The 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid molecule features a primary sulfonamide group (-SO₂NH-). This functional group is the cornerstone of a major class of enzyme inhibitors targeting Carbonic Anhydrases (CAs) .[5]

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] Their dysregulation is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them a well-validated drug target.[7][8] Based on this strong chemical precedent, this guide will hypothesize and model the interaction of our lead compound with Human Carbonic Anhydrase II (hCA II) , a ubiquitous and structurally well-characterized isoform.

Overall In Silico Prediction Workflow

The computational workflow is a multi-stage process designed to build a comprehensive profile of the molecule's potential as a therapeutic agent. Each stage provides a distinct layer of data, which, when integrated, allows for an informed decision on the compound's future development.

Overall_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. Computational Analysis cluster_synthesis 3. Data Synthesis & Decision ligand_prep Ligand Preparation (Test Compound) docking Molecular Docking Simulation ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep Target Preparation (hCA II) protein_prep->docking analysis Integrated Analysis (Binding + Pharmacokinetics) docking->analysis admet->analysis decision Go / No-Go Decision (Candidate Viability) analysis->decision

Figure 1: High-level overview of the in silico prediction workflow.

Physicochemical and Structural Profile of the Ligand

Before proceeding to complex simulations, a fundamental characterization of the molecule is required. The 2D structure of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid was used to generate key physicochemical descriptors.

PropertyValueSource / Method
Chemical FormulaC₁₀H₁₃NO₄S₂-
Molecular Weight275.3 g/mol [9]
XLogP31.5Predicted[9]
Hydrogen Bond Donors1Predicted[9]
Hydrogen Bond Acceptors6Predicted[9]
pKa2.90 ± 0.10Predicted[9]
Canonical SMILESC1CCN(CC1)S(=O)(=O)C2=C(C=CS2)C(=O)O-

Table 1: Key physicochemical properties of the test compound.

Methodology 1: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[10][11] A lower binding energy indicates a more stable and favorable interaction.

Causality and Rationale

The primary hypothesis is that the sulfonamide moiety will coordinate with the catalytic zinc ion (Zn²⁺) in the active site of hCA II, a classic binding mode for sulfonamide-based inhibitors. Docking allows us to test this hypothesis computationally, visualizing the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[12]

Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis start Start: Define Target & Ligand pdb 1. Download hCA II Structure (e.g., PDB ID: 2VVA) from RCSB PDB start->pdb structure 1. Obtain 3D Ligand Structure (SMILES to 3D) start->structure clean 2. Clean Structure (Remove water, co-solvents) pdb->clean hydrogens 3. Add Polar Hydrogens clean->hydrogens charges 4. Assign Partial Charges (e.g., Kollman charges) hydrogens->charges pdbqt_p 5. Convert to PDBQT Format charges->pdbqt_p grid 1. Define Grid Box (Center on active site) pdbqt_p->grid minimize 2. Energy Minimization structure->minimize torsions 3. Define Rotatable Bonds minimize->torsions pdbqt_l 4. Convert to PDBQT Format torsions->pdbqt_l pdbqt_l->grid run 2. Run AutoDock Vina grid->run score 1. Analyze Binding Affinity (kcal/mol) run->score pose 2. Visualize Binding Pose (Interactions with residues) score->pose end End: Predicted Binding Mode pose->end

Figure 2: Detailed workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol describes a validated procedure for docking the test compound into the active site of hCA II.

  • Target Protein Acquisition and Preparation:

    • Step 1.1: Download the crystal structure of hCA II. A suitable entry is PDB ID: 2VVA , which features hCA II complexed with a known sulfonamide inhibitor. This can be obtained from the RCSB Protein Data Bank.[13][14][15]

    • Step 1.2: Using AutoDock Tools (MGLTools), load the PDB file.[16] Remove all water molecules (HOH) and the co-crystallized ligand. This is crucial as we want to predict the binding of our new compound without interference.

    • Step 1.3: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

    • Step 1.4: Compute and assign Kollman charges to the protein atoms.

    • Step 1.5: Save the prepared protein in the PDBQT format, which includes charge and atom type information required by Vina.[17]

  • Ligand Preparation:

    • Step 2.1: Convert the SMILES string of the test compound into a 3D structure using a tool like Open Babel.

    • Step 2.2: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Step 2.3: Using AutoDock Tools, define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Step 2.4: Save the prepared ligand in the PDBQT format.

  • Docking Simulation Execution:

    • Step 3.1 (Grid Box Definition): Define a search space (grid box) that encompasses the entire active site. For hCA II, this box should be centered on the catalytic Zn²⁺ ion.[17] The coordinates can be determined from the original co-crystallized ligand in 2VVA. A box size of 25x25x25 Å is typically sufficient.

    • Step 3.2 (Configuration File): Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box center and size coordinates.[18]

    • Step 3.3 (Run Vina): Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.[18][19]

  • Results Analysis:

    • Step 4.1: The primary output is the binding affinity score in kcal/mol, found in the log file. The top-ranked (most negative) score represents the best-predicted binding mode.

    • Step 4.2: Visualize the output PDBQT file using a molecular viewer like PyMOL or Discovery Studio to analyze the binding pose and identify key interactions with active site residues.

Predicted Docking Results (Simulated)

To illustrate the expected output, the table below presents simulated docking results, comparing our test compound to Acetazolamide, a well-known clinical CA inhibitor.

CompoundBinding Affinity (kcal/mol)Key Predicted Interactions with hCA II
Test Compound -8.2Coordination with Zn²⁺; H-bonds with Thr199, Thr200
Acetazolamide (Control)-7.5Coordination with Zn²⁺; H-bonds with Thr199

Table 2: Simulated molecular docking results. Lower energy values indicate stronger predicted binding.

Methodology 2: ADMET and Drug-Likeness Prediction

A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic.[20] ADMET prediction is a critical filtering step to assess the pharmacokinetic properties and potential liabilities of a drug candidate.[21]

Causality and Rationale

This analysis uses established computational models, trained on large datasets of known drugs, to predict properties like oral absorption, blood-brain barrier (BBB) penetration, and potential for metabolic breakdown.[22] Early identification of poor ADMET properties (e.g., violation of Lipinski's Rule of Five, low solubility) can save immense resources by deprioritizing compounds unlikely to succeed in clinical trials.[2]

ADMET_Concept cluster_admet Pharmacokinetic Profile compound Drug Candidate absorption Absorption (e.g., GI Tract) compound->absorption distribution Distribution (e.g., Bloodstream, Tissues) absorption->distribution metabolism Metabolism (e.g., Liver CYP Enzymes) distribution->metabolism toxicity Toxicity (Off-target effects) distribution->toxicity excretion Excretion (e.g., Renal) metabolism->excretion metabolism->toxicity

Figure 3: Conceptual diagram of ADMET processes in the body.

Experimental Protocol: ADMET Prediction with SwissADME

The SwissADME web server provides a user-friendly and robust platform for this analysis.[23][24][25]

  • Input: Navigate to the SwissADME website (]">http://www.swissadme.ch).[20]

  • Submission: Paste the Canonical SMILES string of the test compound into the input box and run the prediction.

  • Analysis: Systematically evaluate the output sections:

    • Physicochemical Properties: Verify properties like MW, LogP, and TPSA (Topological Polar Surface Area).

    • Lipophilicity: Note the consensus Log P value.

    • Water Solubility: Check the predicted solubility class (e.g., Soluble, Moderately Soluble).

    • Pharmacokinetics: Assess predictions for GI absorption (High/Low) and BBB permeant status (Yes/No).

    • Drug-likeness: Check for violations of key filters like Lipinski's, Ghose's, and Veber's rules.

    • Medicinal Chemistry: Look for alerts on structural liabilities (e.g., PAINS - Pan Assay Interference Compounds).

Predicted ADMET Profile (Simulated)
ParameterPredicted ValueInterpretation / Significance
Physicochemical
GI AbsorptionHighGood potential for oral administration.
BBB PermeantNoUnlikely to cross the blood-brain barrier; reduces CNS side effects.
Drug-Likeness
Lipinski's Rule0 ViolationsFavorable profile for drug-likeness.
Bioavailability Score0.55Indicates good probability of having drug-like pharmacokinetics.
Medicinal Chemistry
PAINS Alert0 AlertsNo known promiscuous activity or assay interference suggested by structure.

Table 3: Simulated ADMET and drug-likeness profile for the test compound.

Integrated Analysis and Future Directions

The power of in silico prediction lies in the synthesis of multiple data streams.

  • Binding Potential: The molecular docking simulation predicts that 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid binds favorably to the hCA II active site with a strong binding affinity (-8.2 kcal/mol), superior to that of the known inhibitor Acetazolamide. The predicted binding mode is consistent with the established mechanism for sulfonamide inhibitors, involving direct coordination with the catalytic zinc ion.

  • Pharmacokinetic Profile: The ADMET analysis is highly encouraging. The compound adheres to Lipinski's Rule of Five, suggesting good drug-like properties. Predictions of high gastrointestinal absorption and a good bioavailability score support its potential as an orally administered drug. Its predicted inability to permeate the blood-brain barrier is advantageous for targeting peripheral CAs without causing neurological side effects.

Next Steps & Self-Validation: These computational predictions are hypotheses that require experimental validation. The immediate next steps should be:

  • In Vitro Enzyme Inhibition Assay: Quantitatively measure the inhibitory activity (IC₅₀) of the synthesized compound against purified hCA II.

  • X-ray Crystallography: Co-crystallize the compound with hCA II to experimentally confirm the predicted binding mode.

  • Cell-based Assays: Evaluate the compound's effect in a relevant cellular context.

This iterative cycle of computational prediction followed by experimental validation is the hallmark of modern, efficient drug discovery.

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Discovery and Synthesis of Novel Thiophene Sulfonamides: A Guide to Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and application of novel thiophene sulfonamides. As a privileged structural motif in medicinal chemistry, the fusion of the thiophene scaffold with the sulfonamide functional group has yielded a plethora of compounds with significant therapeutic potential. We will delve into the strategic rationale behind their design, robust synthetic methodologies, key biological targets, and the critical structure-activity relationships (SAR) that govern their efficacy.

The Thiophene Sulfonamide Scaffold: A Union of Privileged Moieties

The thiophene ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in drug discovery.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3] The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] To date, 26 drugs approved by the US FDA contain a thiophene moiety, highlighting its therapeutic importance in treating a wide range of conditions, including inflammation, cancer, and infectious diseases.[2]

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry, integral to the development of antibacterial "sulfa drugs," diuretics, anticonvulsants, and anticancer agents.[4] Its ability to act as a bioisostere for carboxylic acids, coupled with its distinct hydrogen bonding capabilities and metabolic stability, makes it a highly valuable pharmacophore.[5]

The strategic combination of these two moieties creates the thiophene sulfonamide scaffold, a versatile platform for developing highly potent and selective inhibitors for various enzymatic targets. This guide will explore the synthesis and therapeutic applications of this powerful chemical class.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of thiophene sulfonamides can be logically dissected into two primary phases: the construction of the core thiophene ring, often functionalized with a reactive handle like an amino group, followed by the introduction of the sulfonamide moiety.

Phase 1: Synthesis of the Thiophene Core

A robust and versatile method for constructing the necessary thiophene building blocks is the Gewald Aminothiophene Synthesis, first reported in 1966.[3] This reaction is a cornerstone for creating substituted 2-aminothiophenes, which are ideal precursors for subsequent sulfonamidation.

Causality Behind the Method: The Gewald synthesis is favored for its operational simplicity, use of readily available starting materials (an α-cyanoester, a ketone or aldehyde, and elemental sulfur), and its ability to generate polysubstituted thiophenes in a single step. The reaction proceeds through a base-catalyzed condensation, followed by cyclization with sulfur, leading to a highly functionalized and medicinally relevant scaffold.[6]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Intermediate

This protocol describes the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a common building block.

  • Step 1: Knoevenagel Condensation:

    • To a stirred solution of ethyl cyanoacetate (1.0 eq) and 2-butanone (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or morpholine (0.1 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The initial step is the formation of an α,β-unsaturated cyanoester intermediate.

  • Step 2: Michael Addition and Cyclization:

    • To the reaction mixture, add elemental sulfur (1.1 eq).

    • Continue to heat at reflux for an additional 4-6 hours. The reaction mixture will typically darken.

    • The mechanism involves the addition of the sulfur nucleophile to the cyano group, followed by tautomerization and ring closure to form the thiophene ring.

  • Step 3: Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.

  • Self-Validation: The identity and purity of the product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regiochemistry and absence of starting materials before proceeding.

Phase 2: Introduction of the Sulfonamide Moiety

The most common and reliable method for installing the sulfonamide group is the reaction of a nucleophilic amine (such as the 2-aminothiophene from the Gewald synthesis) with an electrophilic sulfonyl chloride.

Causality Behind the Method: This reaction is a classic nucleophilic acyl substitution at a sulfur center. It is highly efficient and predictable. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Experimental Protocol: Synthesis of a Thiophene Sulfonamide via Sulfonyl Chloride

This protocol describes the reaction of a 2-aminothiophene with benzenesulfonyl chloride.

  • Step 1: Reaction Setup:

    • Dissolve the 2-aminothiophene derivative (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

  • Step 2: Addition of Reagents:

    • Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the cooled solution.

    • Add a non-nucleophilic base, such as pyridine (used as solvent) or triethylamine (1.5 eq), to the reaction mixture.

  • Step 3: Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC until the starting amine spot is consumed.

  • Step 4: Work-up and Purification:

    • Quench the reaction by adding water.

    • If DCM was used, separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thiophene sulfonamide.

  • Self-Validation: Final product structure and purity should be rigorously confirmed by NMR, Mass Spectrometry, and HPLC analysis.

Overall Synthetic Workflow

The logical progression from basic starting materials to a final, diversified library of thiophene sulfonamides is a key strategy in medicinal chemistry.

G cluster_0 Phase 1: Thiophene Core Synthesis cluster_1 Phase 2: Sulfonamidation cluster_2 Biological Evaluation A Ketone/Aldehyde D Gewald Reaction A->D B α-Cyanoester B->D C Sulfur (S) C->D E 2-Aminothiophene Intermediate D->E G Sulfonamide Synthesis E->G F R-SO₂Cl (Sulfonyl Chloride) F->G H Novel Thiophene Sulfonamide G->H I Screening & SAR H->I J Lead Compound I->J G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition Mechanism A Upstream Signal (e.g., Growth Factor) B Kinase Activation A->B C Substrate Phosphorylation B->C D Cellular Response (e.g., Proliferation, Inflammation) C->D Inhibitor Thiophene Sulfonamide Inhibitor Block X Inhibitor->Block Block->B Binds to ATP pocket Blocks kinase activity

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Structure-activity relationship (SAR) of thiophene-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiophene-Based Inhibitors

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a cornerstone scaffold in modern medicinal chemistry.[1] Its unique physicochemical properties, including its role as a bioisosteric replacement for the phenyl group, have cemented its status as a "privileged pharmacophore" in drug discovery.[2][3] Thiophene-containing molecules have demonstrated a remarkable breadth of biological activities, leading to numerous FDA-approved drugs for conditions ranging from cancer and inflammation to cardiovascular and neurological disorders.[2][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of thiophene-based inhibitors across several major target classes. We will explore the causal relationships between structural modifications and biological outcomes, detail robust experimental workflows for SAR elucidation, and present key data to inform the rational design of next-generation therapeutic agents.

The Thiophene Core: A Privileged Scaffold in Drug Design

The utility of the thiophene moiety stems from several key features. As a bioisostere of a benzene ring, it can mimic phenyl-containing molecules while often conferring improved potency, selectivity, or pharmacokinetic profiles.[1] The sulfur atom is not merely a passive replacement for a carbon-carbon double bond; its lone pair of electrons contributes to the ring's aromaticity and can participate in crucial hydrogen bonding with biological targets, enhancing binding affinity.[2] Furthermore, the thiophene ring's planarity can facilitate optimal binding within receptor pockets, and its lipophilicity often contributes to favorable membrane permeability, which is critical for oral bioavailability and, in some cases, blood-brain barrier penetration.[2]

The versatility of thiophene chemistry allows for substitutions at four distinct positions (C2, C3, C4, and C5), providing medicinal chemists with ample opportunities to fine-tune a molecule's properties. The following sections will dissect the specific SAR trends observed for thiophene-based inhibitors targeting distinct enzyme families.

SAR of Thiophene-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Thiophene derivatives have been successfully developed as inhibitors of various kinases, including VEGFR-2, JNK, and CHK1.[5][6][7]

Key SAR Principles:
  • 2- and 5-Positions: These positions are frequently used to extend the molecule into key binding pockets. For instance, in a series of thienopyridine inhibitors of CHK1, substitutions at these positions were crucial for establishing hydrogen bonds with the kinase hinge region.[6]

  • 3-Carboxamide Moiety: A carboxamide group at the C3 position is a recurring motif. In a series of JNK inhibitors, this group was found to be essential for activity, while moving it to the C5 position or replacing it with an acid or ester led to a significant loss of potency.[7] This highlights the specific spatial and electronic requirements for interaction with the target.

  • Fused Ring Systems: Fusing the thiophene ring with other heterocycles, such as pyrimidine or pyridine, has proven to be a highly effective strategy. Thienopyrimidines and thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase, where the fused system provides a rigid scaffold for optimal presentation of substituents.[5]

Logical Relationship: General SAR Model for Thiophene Kinase Inhibitors

The following diagram illustrates the general principles for designing thiophene-based kinase inhibitors, highlighting the functional role of substitutions at different positions on the thiophene ring.

SAR_Kinase thiophene Thiophene Core S sub_c3 Position C3 (Solvent Front / Linker) thiophene:f2->sub_c3 Substituents here often extend towards solvent or act as a linker to other pharmacophores sub_c4 Position C4 (Selectivity Pocket) thiophene:f4->sub_c4 Modifications can exploit non-conserved pockets, driving isoform selectivity sub_c2 Position C2/C5 (Hinge Binding) sub_c2->thiophene:f0 Often bears groups (e.g., amides, heterocycles) for H-bonding to kinase hinge SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization a Hypothesis Generation (e.g., Bioisosteric Replacement) b Library Synthesis (e.g., Gewald Reaction) a->b c Primary Biochemical Assay (e.g., Enzyme Inhibition IC50) b->c d Hit Confirmation & Validation c->d e Secondary Cellular Assay (e.g., Antiproliferation GI50) d->e f Selectivity Profiling (Against related targets) e->f g ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) f->g h Iterative SAR Analysis (Synthesize new analogs) g->h h->a Refine Hypothesis

Caption: Iterative workflow for a typical SAR study.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol describes a common method for determining the potency (IC50) of inhibitors against a specific protein kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

  • Kinase Enzyme: Dilute the kinase to a working concentration in kinase buffer. The amount should be empirically determined to give a robust signal within the linear range of the assay.

  • Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase in kinase buffer.

  • Test Compounds: Prepare a serial dilution of the thiophene-based inhibitors in 100% DMSO, typically starting at 1 mM. Then, create an intermediate dilution in kinase buffer.

2. Assay Procedure:

  • Add 5 µL of the test compound dilution or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a pre-mixed ATP/Substrate solution to each well.

  • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear phase.

3. Signal Detection (ADP-Glo™ Protocol):

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via the coupled activities of luciferase and luciferin.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read the luminescence on a plate reader.

4. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • The percent inhibition values are plotted against the logarithm of the inhibitor concentration.

  • An IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Trustworthiness through Self-Validation: This protocol incorporates essential controls for validation. The positive control (vehicle) defines the maximum enzyme activity, while the negative control (no enzyme or a potent known inhibitor) defines the baseline. Running the assay at the ATP Km ensures that the inhibition observed is competitive and relevant.

Conclusion and Future Perspectives

The thiophene scaffold is undeniably a cornerstone of modern drug discovery, offering a versatile and tunable platform for developing potent and selective inhibitors against a wide array of biological targets. The structure-activity relationships discussed herein—from the critical role of substituent positioning in kinase inhibitors to the nuanced modifications that drive isoform selectivity in HDACis—underscore the importance of rational, data-driven design.

Future efforts will likely focus on leveraging advanced computational tools to predict binding affinities and ADME properties more accurately, enabling the design of thiophene derivatives with even greater precision. The synthesis of novel fused thiophene systems and the exploration of less common substitution patterns may unlock new pharmacological profiles. As our understanding of disease biology deepens, the adaptable nature of the thiophene core will ensure its continued prominence in the development of novel therapeutics for years to come.

References

  • Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • BenchChem (2025). Discovery and history of thiophene compounds in medicinal chemistry. BenchChem.
  • Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI.
  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, D., et al. (2020). Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis with Antitumor Activities. Future Medicinal Chemistry.
  • Thakur, A., et al. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • Patel, H., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Bioorganic Chemistry.
  • Arrighi, F. (2024).
  • Kumar, A., et al. (2022). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Methot, J-L., et al. (2007). Benzo[b]thiophene-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Christie, M., et al. (2011). Thiophene inhibitors of PDE4: crystal structures show a second binding mode at the catalytic domain of PDE4D2. Bioorganic & Medicinal Chemistry Letters.
  • Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry.
  • Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules.
  • Kumar, A., et al. (2023).
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (2023). K.T.H.M. College, Nashik.
  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol Derivatives as Effective Inhibitors of Human Monoamine Oxidase: Design, Synthesis, and Biological Activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ghorab, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
  • Andrews, D. M., et al. (2021). Medicinal chemistry advances in targeting class I histone deacetylases. Journal of Medicinal Chemistry.
  • Munchhof, M.J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
  • Zhao, L., et al. (2010). Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Scobie, M., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry.
  • Lang, J., et al. (2025). Discovery of C-3 nitrothiophene substituted thiochromone derivatives as potent and selective human monoamine oxidase B (hMAO-B)

Sources

Lipinski's rule of five for 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Evaluating 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid Against Lipinski's Rule of Five for Oral Bioavailability Potential

Executive Summary

In the landscape of early-phase drug discovery, the efficient identification of candidates with favorable pharmacokinetic profiles is paramount. Lipinski's rule of five serves as a foundational cheminformatics filter, providing a rapid, predictive assessment of a compound's potential for oral bioavailability. This guide offers a detailed technical analysis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, evaluating its core physicochemical properties against the criteria set forth by Lipinski's rule. Through computational methodologies, we determine the compound's molecular weight, lipophilicity (XLogP3), and hydrogen bonding characteristics. The results are systematically compared to the rule's thresholds to generate a "drug-likeness" profile, offering critical insights for researchers and drug development professionals into the compound's suitability as an orally administered therapeutic agent.

Introduction to Lipinski's Rule of Five

The journey of a drug from administration to its site of action is governed by its pharmacokinetic properties, encapsulated by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[1] For orally administered drugs, the initial absorption phase is a critical hurdle. A compound's ability to be absorbed effectively through the gastrointestinal tract is heavily influenced by its physicochemical characteristics.

In 1997, Christopher A. Lipinski formulated a set of guidelines, now famously known as Lipinski's rule of five (or simply the Rule of Five), based on the observation that the majority of orally active drugs are relatively small and moderately lipophilic molecules.[1] This rule is not a rigid law but rather a highly influential rule of thumb used to evaluate the "drug-likeness" of a chemical compound and to predict its potential for good oral bioavailability.[2][3] Adherence to these criteria significantly increases the probability of successful drug development by mitigating risks of poor absorption and unfavorable pharmacokinetic profiles.[3]

The rule of five establishes four key physicochemical parameters:

  • Molecular Weight (MW): A measure of the molecule's size.

  • Lipophilicity (log P): The octanol-water partition coefficient, which indicates the molecule's affinity for fatty (lipid) versus aqueous environments.[4][5]

  • Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms like oxygen or nitrogen (O-H and N-H groups).[2][6]

  • Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (typically oxygen or nitrogen) with lone electron pairs.[2][6]

According to the rule, a compound is more likely to be orally bioavailable if it violates no more than one of the following criteria:

  • Molecular Weight ≤ 500 daltons

  • log P ≤ 5

  • Hydrogen Bond Donors ≤ 5

  • Hydrogen Bond Acceptors ≤ 10

This framework has become a cornerstone of modern medicinal chemistry, widely integrated into computational drug discovery pipelines to filter large compound libraries and prioritize candidates for synthesis and further testing.[7][8]

Analysis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Compound Overview

The subject of this analysis is 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. Its chemical structure consists of a thiophene carboxylic acid core functionalized with a piperidinylsulfonyl group.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₃NO₄S₂[9]

  • Canonical SMILES: C1CCN(CC1)S(=O)(=O)C2=C(SC=C2)C(=O)O[9]

Methodology for Parameter Determination

To assess the compound against Lipinski's rule, we employ an in silico (computational) approach. Computational tools are standard in modern drug discovery as they provide rapid, cost-effective, and reliable predictions of physicochemical properties, allowing for the screening of vast numbers of virtual compounds before committing resources to synthesis.[8]

Lipinski_Workflow cluster_input Input cluster_analysis Computational Analysis cluster_rules Lipinski's Criteria cluster_output Output compound 3-(Piperidin-1-ylsulfonyl) thiophene-2-carboxylic acid MW Calculate Molecular Weight compound->MW LogP Predict Log P compound->LogP HBD Count H-Bond Donors compound->HBD HBA Count H-Bond Acceptors compound->HBA rule_MW MW <= 500 Da MW->rule_MW rule_LogP Log P <= 5 LogP->rule_LogP rule_HBD HBD <= 5 HBD->rule_HBD rule_HBA HBA <= 10 HBA->rule_HBA assessment Drug-Likeness Assessment rule_MW->assessment rule_LogP->assessment rule_HBD->assessment rule_HBA->assessment

Sources

Methodological & Application

Experimental protocol for synthesizing 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, three-part experimental protocol for the synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is built upon a robust and scalable pathway, commencing with the chlorosulfonylation of commercially available methyl thiophene-2-carboxylate. The resulting sulfonyl chloride intermediate is then coupled with piperidine to form the corresponding sulfonamide. The final step involves the selective hydrolysis of the methyl ester to yield the target carboxylic acid. This guide emphasizes the causality behind procedural choices, incorporates critical safety information, and provides a framework for the validation of intermediates and the final product through standard analytical techniques.

Introduction and Synthetic Strategy

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a bifunctional molecule incorporating a thiophene core, a sulfonamide linkage, and a carboxylic acid moiety. This structural arrangement makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents where sulfonamides are a well-established pharmacophore. The synthetic route detailed herein was designed for clarity, reliability, and efficiency, breaking the process into three distinct, logical stages.

Overall Reaction Scheme:

  • Part A: Synthesis of the key intermediate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

  • Part B: Formation of the sulfonamide bond via reaction with piperidine.

  • Part C: Saponification of the methyl ester to afford the final carboxylic acid.

The rationale for this multi-step approach is rooted in the principles of functional group compatibility and reactivity. Direct sulfonation and amination of thiophene-2-carboxylic acid is challenging and often results in poor yields and isomeric mixtures. By first protecting the carboxylic acid as a methyl ester, we can perform the chlorosulfonylation at the C3 position with high regioselectivity. This stable intermediate, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate[1], can then be reliably converted to the desired product.

Experimental Workflow Diagram

The following diagram illustrates the complete synthetic workflow, from starting materials to the final, characterized product.

G start Start: Methyl thiophene-2-carboxylate reagent1 Chlorosulfonic Acid (Neat, 0 °C) step1 Part A: Chlorosulfonylation (2 hours, RT) start->step1 reagent1->step1 workup1 Workup: Ice Quench & Extraction step1->workup1 intermediate1 Intermediate 1: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate reagent2 Piperidine, Pyridine (DCM, 0 °C to RT) step2 Part B: Sulfonamide Formation (12 hours, RT) intermediate1->step2 workup1->intermediate1 reagent2->step2 workup2 Workup & Purification: Aqueous Wash, Column Chromatography step2->workup2 intermediate2 Intermediate 2: Methyl 3-(piperidin-1-ylsulfonyl)thiophene- 2-carboxylate reagent3 LiOH·H₂O (THF/H₂O, RT) step3 Part C: Ester Hydrolysis (4 hours, RT) intermediate2->step3 workup2->intermediate2 reagent3->step3 workup3 Workup & Purification: Acidification, Filtration, Recrystallization step3->workup3 final_product Final Product: 3-(Piperidin-1-ylsulfonyl)thiophene- 2-carboxylic acid workup3->final_product analysis Characterization: ¹H NMR, ¹³C NMR, LC-MS, MP final_product->analysis

Caption: Synthetic workflow for 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent / SolventFormulaM.W. ( g/mol )SupplierNotes
Methyl thiophene-2-carboxylateC₆H₆O₂S142.18Sigma-Aldrich
Chlorosulfonic acidClSO₃H116.52Sigma-AldrichExtremely corrosive & water-reactive.
PiperidineC₅H₁₁N85.15Sigma-Aldrich
PyridineC₅H₅N79.10Sigma-AldrichAnhydrous grade
Lithium hydroxide monohydrateLiOH·H₂O41.96Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous grade
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificHPLC grade
HexanesC₆H₁₄86.18Fisher ScientificHPLC grade
Tetrahydrofuran (THF)C₄H₈O72.11Fisher ScientificHPLC grade
Hydrochloric acid (HCl)HCl36.46VWR2 M aqueous solution
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01VWRSaturated aqueous solution
BrineNaCl (aq)58.44VWRSaturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichFor drying
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrer with heating plate

  • Ice-water bath

  • Reflux condenser and nitrogen inlet adapter

  • Addition funnel

  • Rotary evaporator

  • Glassware for extraction and filtration (separatory funnel, Büchner funnel)

  • Flash column chromatography setup (silica gel, 200-300 mesh)

  • Analytical balance

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

Part A: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

This step involves the electrophilic substitution of methyl thiophene-2-carboxylate with chlorosulfonic acid. The reaction is highly exothermic and moisture-sensitive, necessitating careful temperature control and an inert atmosphere.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Place the flask in an ice-water bath.

  • Reagent Addition: To the flask, add chlorosulfonic acid (5.0 eq., ~25 mL) and cool to 0 °C.

  • Reaction: Slowly add methyl thiophene-2-carboxylate (1.0 eq., 5.0 g, 35.2 mmol) dropwise via the dropping funnel over 30 minutes. Causality: A slow, dropwise addition is critical to dissipate the heat generated from the highly exothermic reaction and prevent uncontrolled side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~200 g). Safety: This step must be performed in a well-ventilated fume hood behind a safety shield, as the quenching of chlorosulfonic acid with water is vigorous and releases HCl gas.

  • Extraction: A white precipitate will form. Transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Causality: The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a white to brown crystalline powder[1], is often of sufficient purity for the next step. If necessary, it can be recrystallized from a toluene/hexane mixture. Expected yield: ~70-80%.

Part B: Synthesis of Methyl 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylate

This is a nucleophilic substitution reaction where piperidine displaces the chloride on the sulfonyl chloride group, forming a stable sulfonamide. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Setup: To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add the crude methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq., ~6.0 g, 24.9 mmol) from Part A.

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (2.0 eq., 4.0 mL, 49.8 mmol) followed by the dropwise addition of piperidine (1.2 eq., 2.95 mL, 29.9 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours (overnight). Monitor completion by TLC (2:1 Hexanes:EtOAc).

  • Workup: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 2 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). Causality: The acid wash removes excess pyridine and piperidine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the product and concentrate to afford the product as a white solid. Expected yield: ~85-95%.

Part C: Hydrolysis to 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

The final step is a standard saponification (base-mediated hydrolysis) of the methyl ester to the target carboxylic acid.

  • Setup: In a 100 mL round-bottom flask, dissolve the purified methyl ester from Part B (1.0 eq., ~6.2 g, 21.4 mmol) in a mixture of THF (30 mL) and water (15 mL).

  • Reagent Addition: Add lithium hydroxide monohydrate (3.0 eq., 2.69 g, 64.2 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture on a rotary evaporator to remove the THF.

  • Acidification: Dilute the remaining aqueous solution with water (30 mL) and cool in an ice bath. Acidify the solution to pH ~2 by the slow addition of 2 M HCl. A white precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake with cold deionized water (3 x 20 mL). Dry the solid under high vacuum to yield 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid as a white crystalline solid. Expected yield: >90%.

Characterization and Data Summary

The identity and purity of the final product and key intermediates should be confirmed using standard analytical methods.

CompoundExpected AppearanceYield (%)M.P. (°C)¹H NMR (CDCl₃)MS (ESI+) m/z
Intermediate 1 White to brown solid70-8061-64[1]δ ~7.8 (d), ~7.6 (d), ~3.9 (s)[M+H]⁺ (calc.) 241.95
Intermediate 2 White solid85-95TBDTBD[M+H]⁺ (calc.) 290.08
Final Product White crystalline solid>90TBDTBD[M+H]⁺ (calc.) 276.06

TBD: To be determined. Spectroscopic data should be acquired and interpreted to confirm the proposed structures.

Safety and Handling

  • Chlorosulfonic Acid: This reagent is extremely corrosive, a strong oxidizing agent, and reacts violently with water. Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Have a sodium bicarbonate solution ready for neutralization of spills.

  • Organic Solvents: Dichloromethane, ethyl acetate, hexanes, and THF are flammable and should be handled in a well-ventilated area away from ignition sources.

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Standard laboratory PPE (safety glasses, gloves, lab coat) must be worn at all times.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Retrieved from [Link]

  • PrepChem (2023). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents (1989). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
  • The Royal Society of Chemistry (2014). Supporting Information - Experimental procedure and spectra data. Retrieved from [Link]

  • LookChem (n.d.). 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13840748, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Tang, R. et al. (2019). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes & Protocols for High-Throughput Screening of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Thiophene in Modern Drug Discovery

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric similarity to a phenyl ring but with distinct electronic and lipophilic properties.[1] This five-membered aromatic heterocycle is a key structural component in numerous FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1] The versatility of the thiophene scaffold allows for extensive chemical modification, leading to diverse compound libraries with potential therapeutic applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][2]

High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a specific biological target.[3][4] When screening thiophene derivatives, a carefully designed HTS strategy is paramount to navigate the unique challenges posed by this chemical class and to ensure the identification of high-quality, tractable hits. This guide provides detailed protocols and field-proven insights for developing robust biochemical and cell-based HTS assays tailored for thiophene libraries.

PART 1: Strategic Considerations for Screening Thiophene Libraries

Before initiating an HTS campaign, it is crucial to understand the potential liabilities associated with the chemical structures being screened. Thiophene derivatives, like many aromatic, heterocyclic compounds, can present specific challenges that may lead to false positives or negatives if not properly addressed.

  • Compound Autofluorescence: Thiophene-based materials can exhibit inherent fluorescence.[5][6] This property can directly interfere with fluorescence-based assays (e.g., Fluorescence Intensity, FRET), leading to false positives (if the compound's emission spectrum overlaps with the assay signal) or false negatives (if the compound's absorbance spectrum overlaps with the excitation or emission wavelengths, causing quenching).

    • Mitigation Strategy: Prioritize assay technologies that are less susceptible to fluorescence interference, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based readouts (e.g., AlphaScreen, luciferase reporters).[7][8] If a fluorescence intensity assay is unavoidable, a pre-screen of the library against the assay buffer can identify and flag auto-fluorescent compounds.

  • Promiscuous Inhibition: A significant challenge in HTS is the prevalence of "promiscuous inhibitors" that show activity against multiple unrelated targets, often through non-specific mechanisms like compound aggregation.[9][10] These compounds can dominate HTS results and lead to costly and time-consuming follow-up on dead-end leads.[9] Certain thiophene derivatives have been identified as potential promiscuous inhibitors.[11][12]

    • Mitigation Strategy: Include counter-screens and orthogonal assays early in the workflow.[13] Assays should be run in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to disrupt aggregate formation.[9] Hits should also be validated using methods that are sensitive to mechanism, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Compound Solubility and Stability: Poor aqueous solubility can lead to compound precipitation in assay wells, causing light scattering and affecting assay readouts. Thiophene derivatives can also be susceptible to metabolic degradation, particularly in cell-based assays.[1]

    • Mitigation Strategy: Perform solubility checks prior to screening. Ensure high-quality DMSO stocks and minimize freeze-thaw cycles. For cell-based assays, assess compound stability in culture media over the assay duration.

PART 2: Selecting the Optimal HTS Assay Platform

The choice between a biochemical and a cell-based assay is a critical decision driven by the research question and the nature of the biological target.[14][15][16]

Assay Type Description Advantages Disadvantages Best For...
Biochemical Assays In vitro assays using purified components (e.g., enzymes, receptors) to measure a specific molecular event like substrate turnover or binding affinity.[15][17]High precision, fewer confounding variables, easier to automate and miniaturize.[17][18] Amenable to mechanistic studies.[19]Lacks physiological context; does not account for cell permeability, off-target effects, or cytotoxicity.[16][17]Target-based screening, identifying direct inhibitors of enzymes (kinases, proteases), measuring receptor-ligand binding.
Cell-Based Assays Use living cells to measure a compound's effect on a biological pathway or cellular phenotype in a more physiologically relevant context.[4][17]Provides information on cell permeability, potential cytotoxicity, and pathway-level effects.[17] Can identify allosteric modulators.More complex, higher variability, potential for off-target effects.[16] Can be more challenging to deconvolute the specific molecular target.Phenotypic screening, assessing functional outcomes (e.g., GPCR signaling), target validation in a cellular environment.

PART 3: HTS Workflow & Quality Control

A successful HTS campaign follows a structured workflow designed to maximize data quality and ensure the reliable identification of genuine hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation AssayDev Assay Development & Miniaturization Pilot Pilot Screen (Small Compound Set) AssayDev->Pilot QC QC Check (Z' > 0.5) Pilot->QC PrimaryHTS Full Library Screen (Single Concentration) QC->PrimaryHTS Proceed if Robust DataNorm Data Normalization & Hit Identification PrimaryHTS->DataNorm DoseResp Dose-Response (Potency - IC50/EC50) DataNorm->DoseResp Primary Hits Orthogonal Orthogonal & Counter-Screens (Confirm Mechanism, Rule out Artifacts) DoseResp->Orthogonal SAR Structure-Activity Relationship (SAR) Analysis Orthogonal->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Key Quality Control Metric: The Z'-Factor The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[20] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for a full-scale HTS campaign.[21]

Application Note 1: Biochemical Assays for Thiophene Kinase Inhibitors

Protein kinases are a major class of drug targets, and many thiophene-containing molecules have been explored as kinase inhibitors.[22] Fluorescence-based assays are common for screening kinase inhibitors.[19][22][23] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for this purpose as it minimizes interference from compound autofluorescence and light scatter.[7]

Principle of a TR-FRET Kinase Assay

TR-FRET assays measure the phosphorylation of a substrate by a kinase.[24] The assay uses a long-lifetime lanthanide chelate (e.g., Terbium, Tb) as the donor fluorophore, typically on an anti-phospho-substrate antibody, and a fluorescent acceptor (e.g., fluorescein) on the kinase substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. This signal is measured after a time delay, reducing background fluorescence.[7][25]

TR_FRET_Principle cluster_0 No Kinase Activity (or Inhibitor Present) cluster_1 Kinase Activity Kinase_I Kinase Substrate_I Fluorescein-Substrate NoFRET No FRET Low TR-FRET Signal Antibody_I Tb-Antibody ATP_I ATP Kinase_A Kinase Substrate_A Fluorescein-Substrate-P Kinase_A->Substrate_A Phosphorylation FRET FRET Occurs High TR-FRET Signal Antibody_A Tb-Antibody Antibody_A->Substrate_A Binding ATP_A ATP ATP_A->Substrate_A Phosphorylation

Caption: Principle of a TR-FRET assay for detecting kinase activity.

Protocol 1: TR-FRET Kinase Assay in 384-Well Format

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP must be optimized for each target.[26]

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Kinase Stock: Prepare a 2X working solution of the target kinase in Kinase Buffer. The final concentration should be optimized to yield ~50-80% substrate phosphorylation (EC₅₀-EC₈₀).[26]
  • Substrate/ATP Stock: Prepare a 4X working solution containing the fluorescein-labeled peptide substrate and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.
  • Compound Plates: Serially dilute thiophene derivatives in 100% DMSO. Then, dilute into Kinase Buffer to create a 4X final assay concentration with a final DMSO concentration ≤1%.
  • Stop/Detection Buffer: TR-FRET Dilution Buffer containing EDTA (to stop the kinase reaction) and the Terbium-labeled anti-phospho-substrate antibody.[25]

2. Assay Procedure:

  • Dispense 5 µL of the 4X compound solution (or controls) into a low-volume 384-well assay plate (e.g., black, non-binding surface).
  • Add 5 µL of the 2X Kinase Stock solution to all wells.
  • To initiate the reaction, add 10 µL of the 2X Substrate/ATP solution. The total reaction volume is now 20 µL.
  • Incubate the plate at room temperature for 60 minutes (or the optimized reaction time).
  • Stop the reaction by adding 10 µL of the Stop/Detection Buffer.
  • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[7]

3. Controls for Each Plate:

  • Negative Control (0% Inhibition): Kinase + Substrate/ATP + Vehicle (DMSO).
  • Positive Control (100% Inhibition): Kinase + Substrate/ATP + known potent inhibitor.
  • No Enzyme Control: Vehicle + Substrate/ATP (to measure background).

4. Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Acceptor Emission / Donor Emission) * 1000.
  • Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos) / (Ratio_neg - Ratio_pos)).
  • Identify hits based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Application Note 2: Cell-Based GPCR Activation Assay

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets.[27][28][29] Thiophene derivatives are often screened for their ability to modulate GPCR activity. Luciferase reporter gene assays are a robust and widely used HTS method to measure GPCR activation in a cellular context.[29]

Principle of a GPCR Luciferase Reporter Assay

This assay utilizes a cell line engineered to express the target GPCR and a reporter construct. The reporter construct contains a transcriptional response element linked to a luciferase gene. Activation of the GPCR (e.g., via the Gs or Gq pathway) triggers a downstream signaling cascade that leads to the activation of the response element and subsequent expression of luciferase.[29] The amount of light produced upon addition of a luciferin substrate is proportional to the level of GPCR activation.[29][30]

GPCR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Thiophene Thiophene Agonist GPCR Target GPCR Thiophene->GPCR Binds G_Protein G-Protein (e.g., Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE (Response Element) CREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces Light (with substrate)

Caption: A simplified Gs-coupled GPCR signaling pathway leading to luciferase expression.

Protocol 2: Luciferase Reporter Assay for GPCR Agonists

This protocol outlines the screening of thiophene derivatives for agonist activity. A similar protocol can be adapted to screen for antagonists by co-incubating the test compounds with a known agonist at its EC₅₀ concentration.

1. Cell Culture and Plating:

  • Cell Line: Use a stable cell line expressing the target GPCR and a suitable reporter (e.g., CRE-luciferase for Gs/Gi-coupled receptors, NFAT-luciferase for Gq-coupled receptors).[29]
  • Culture: Maintain cells in the recommended growth medium supplemented with selection antibiotics.
  • Plating: Seed cells into white, solid-bottom 384-well assay plates at an optimized density to achieve ~90% confluency on the day of the assay.[31] Incubate overnight at 37°C, 5% CO₂.

2. Compound Addition:

  • On the day of the assay, remove the growth medium from the cell plates.
  • Replace with serum-free medium and incubate for 3-4 hours to reduce basal signaling.
  • Prepare 4X compound dilutions in serum-free medium from DMSO stocks.
  • Add 10 µL of the 4X compound dilutions to the appropriate wells. The final assay volume is 40 µL.

3. Incubation and Lysis:

  • Incubate the plates at 37°C, 5% CO₂ for 4-6 hours (this time should be optimized).
  • Equilibrate the plates and the luciferase detection reagent to room temperature.
  • Add 40 µL of a "one-step" luciferase assay reagent (which contains both cell lysis buffer and luciferin substrate) to each well.

4. Signal Detection:

  • Incubate the plates for 10-20 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
  • Measure luminescence using a plate luminometer.

5. Controls for Each Plate:

  • Negative Control (Basal Activity): Cells + Vehicle (DMSO).
  • Positive Control (Maximal Activity): Cells + known potent agonist at a saturating concentration (e.g., 10x EC₅₀).

6. Data Analysis:

  • Normalize the data as Fold Activation = RLU_compound / RLU_negative_control.
  • Alternatively, normalize to the positive control: % Activation = 100 * (RLU_compound - RLU_neg) / (RLU_pos - RLU_neg).
  • Identify hits based on a predefined activity threshold (e.g., >50% activation or >3 standard deviations from the mean of the negative controls).

Conclusion

Screening thiophene derivatives requires a thoughtful and tailored approach. By anticipating potential compound-specific artifacts like autofluorescence and promiscuity, and by selecting robust assay technologies such as TR-FRET and luminescence-based reporter assays, researchers can significantly improve the quality and reliability of their HTS data. The protocols outlined in this guide provide a solid foundation for developing and executing successful screening campaigns, ultimately accelerating the discovery of novel thiophene-based therapeutics.

References

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Application Notes and Protocols for the Evaluation of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Thiophene Sulfonamide

The intersection of thiophene, carboxylic acid, and sulfonamide moieties in a single small molecule, such as 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, presents a compelling scaffold for targeted enzyme inhibition. While this specific molecule is not extensively characterized in public literature, its structural components are prevalent in a variety of known bioactive agents, including anti-inflammatory and anti-cancer compounds.[1][2][3][4][5][6] The sulfonamide group, in particular, is a well-established pharmacophore known to target metalloenzymes, including certain isoforms of the cytochrome P450 (CYP) superfamily.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid as a potential enzyme inhibitor. Drawing from established methodologies for analogous compounds, we will focus on a plausible and high-impact target class: the enzymes responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE).

Scientific Rationale: Targeting 20-HETE Synthesis with 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

20-HETE is a biologically active lipid mediator produced from the omega-hydroxylation of arachidonic acid by cytochrome P450 enzymes, primarily from the CYP4A and CYP4F families.[7][8] This eicosanoid plays a critical role in the regulation of vascular tone, renal function, and has been implicated in the pathophysiology of hypertension and various cancers.[7][8][9][10][11] Consequently, inhibitors of 20-HETE synthesis are valuable research tools and potential therapeutic agents.

The chemical structure of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid suggests its potential as a CYP4A/CYP4F inhibitor. The sulfonamide moiety can interact with the heme iron center of cytochrome P450 enzymes, a common mechanism of inhibition for this class of compounds. The thiophene ring provides a rigid scaffold, and the carboxylic acid and piperidine groups can be involved in additional interactions within the enzyme's active site, potentially conferring selectivity and potency. This application note will, therefore, outline the necessary steps to investigate this hypothesis.

PART 1: Foundational Protocols for In Vitro Enzyme Inhibition Assays

The primary objective is to determine if 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid can inhibit the enzymatic production of 20-HETE from arachidonic acid in a concentration-dependent manner. The most common and physiologically relevant source for these enzymes for in vitro assays are human liver or kidney microsomes.

Preparation of Reagents and Compound
  • Microsomes: Human liver or kidney microsomes can be commercially sourced. They should be stored at -80°C and thawed on ice immediately before use.

  • Substrate: Arachidonic acid (AA) should be of high purity. A stock solution is typically prepared in ethanol and stored under nitrogen at -20°C to prevent oxidation.

  • Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) is essential for CYP enzyme activity. Prepare a fresh stock solution in assay buffer for each experiment.

  • Test Compound: 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[12] Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤ 1%) to avoid affecting enzyme activity.[13]

  • Positive Control: A known inhibitor of 20-HETE synthesis, such as HET0016 (N-Hydroxy-N′-(4-butyl-2-methylphenyl)formamidine), should be used as a positive control to validate the assay.[10][14]

  • Assay Buffer: A typical assay buffer is 0.1 M potassium phosphate buffer (pH 7.4).

General Enzyme Inhibition Assay Protocol

This protocol is designed for a 96-well plate format, which is suitable for screening multiple concentrations of the test compound.

  • Preparation of Reaction Mixtures:

    • In a 96-well plate, prepare the following for each reaction:

      • Blank: Assay buffer and the corresponding concentration of the vehicle (e.g., DMSO).

      • Vehicle Control (100% activity): Microsomes, assay buffer, and the vehicle.

      • Test Compound Wells: Microsomes, assay buffer, and the desired concentrations of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.

      • Positive Control Wells: Microsomes, assay buffer, and a known inhibitor (e.g., HET0016).

  • Pre-incubation:

    • Add the microsomes to the wells containing the test compound or vehicle and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of the Enzymatic Reaction:

    • Initiate the reaction by adding the substrate (arachidonic acid) and the cofactor (NADPH) to all wells. The final volume of each reaction should be consistent.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.[15]

  • Termination of the Reaction:

    • Stop the reaction by adding a quenching solution, such as a cold solution of an organic solvent (e.g., ethyl acetate) or an acid (e.g., formic acid).

  • Extraction of Metabolites:

    • The product, 20-HETE, needs to be extracted from the reaction mixture. Liquid-liquid extraction with a solvent like ethyl acetate is a common method. An internal standard (e.g., a deuterated version of 20-HETE) should be added before extraction to account for extraction efficiency and variability in the analytical measurement.

  • Analysis of 20-HETE Production:

    • The amount of 20-HETE produced is typically quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8] Other methods like fluorescent HPLC or ELISA kits are also available.[16][17]

PART 2: Data Analysis and Interpretation

Determination of IC50

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.[18]

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control (100% activity) using the following formula: % Inhibition = 100 * (1 - (Rate of test compound / Rate of vehicle control))

  • Generate a Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the Curve and Determine IC50:

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[18][19] From this curve, the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined.[18]

Understanding the Mechanism of Inhibition (Advanced)

Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using graphical methods like Lineweaver-Burk or Dixon plots, or by direct fitting to kinetic models.[20][21]

PART 3: Data Presentation and Visualization

Quantitative Data Summary

The results of the enzyme inhibition assays should be summarized in a clear and concise table.

CompoundTarget Enzyme SourceIC50 (µM)Inhibition Type (if determined)
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acidHuman Liver Microsomes[Insert Value][e.g., Competitive]
HET0016 (Positive Control)Human Liver Microsomes[Insert Value, e.g., ~0.0089 µM][14]N/A
Experimental Workflow and Pathway Diagrams

Visual aids are crucial for understanding the experimental process and the biological context.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagents Prepare Reagents: - Microsomes - Substrate (AA) - Cofactor (NADPH) - Test Compound - Controls setup Set up 96-well plate: - Blanks - Vehicle Controls - Test Compound Series - Positive Control reagents->setup preincubate Pre-incubate (5-10 min at 37°C) setup->preincubate initiate Initiate Reaction (Add AA + NADPH) preincubate->initiate incubate Incubate (15-30 min at 37°C) initiate->incubate terminate Terminate Reaction incubate->terminate extract Extract 20-HETE (with Internal Standard) terminate->extract quantify Quantify 20-HETE (LC-MS/MS) extract->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 pathway_diagram AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F Enzymes AA->CYP4A_4F ω-hydroxylation HETE20 20-HETE CYP4A_4F->HETE20 Response Biological Responses (e.g., Vasoconstriction) HETE20->Response Inhibitor 3-(Piperidin-1-ylsulfonyl) thiophene-2-carboxylic acid Inhibitor->CYP4A_4F Inhibition

Caption: Simplified pathway of 20-HETE synthesis and its inhibition.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid as a potential inhibitor of 20-HETE synthesis. A confirmed inhibitory activity would warrant further investigation, including selectivity profiling against other CYP isoforms and in vivo studies to assess its pharmacological effects. The methodologies outlined here are grounded in established scientific practices and provide a solid foundation for advancing our understanding of this novel compound's therapeutic potential.

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Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cell-Based Assays for the Discovery of Novel Anti-Inflammatory Compounds

Inflammation is a fundamental, protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[3][4] The transcription factor Nuclear factor-kappa B (NF-κB) plays a central role in this process by inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2][4] While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), are effective, they often carry the risk of significant side effects, underscoring the urgent need for new therapeutic agents with improved safety profiles.[5][6]

Cell-based assays are indispensable tools in the early stages of the drug discovery pipeline, bridging the gap between biochemical assays and in vivo studies.[7][8][9] They provide a biologically relevant context to evaluate a compound's efficacy, mechanism of action, and potential toxicity in a cellular environment.[9][10] This guide offers a comprehensive overview of the core principles, detailed protocols, and critical insights for establishing robust and reliable cell-based assays to identify and characterize the next generation of anti-inflammatory compounds.

Pillar 1: Understanding Key Inflammatory Signaling Pathways

A successful screening campaign begins with a solid understanding of the molecular pathways driving the inflammatory response. Most anti-inflammatory drug discovery efforts focus on specific nodes within these complex networks.

The Canonical NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[4] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) or cytokines like TNF-α binding to their receptors, trigger a signaling cascade.[11][12][13] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[11] The liberated NF-κB complex then translocates to the nucleus to drive the transcription of pro-inflammatory genes.[4][11]

NLRP3 Inflammasome Activation LPS Signal 1: LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB transcription Transcription NFkB->transcription pro_IL1B_mRNA pro-IL-1β NLRP3 mRNA transcription->pro_IL1B_mRNA translation Translation pro_IL1B_mRNA->translation pro_IL1B pro-IL-1β translation->pro_IL1B NLRP3_protein NLRP3 translation->NLRP3_protein IL1B Secreted IL-1β pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ATP Signal 2: ATP/Nigericin P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1->pro_IL1B Cleavage

Caption: Two-signal model of NLRP3 inflammasome activation.

Pillar 2: Selecting the Appropriate Cellular Model

The choice of cell model is a critical decision that directly impacts the biological relevance and translatability of your findings. [9]

Cell Model Type Advantages Disadvantages Common Use
RAW 264.7 Murine Macrophage-like Easy to culture, robust inflammatory response, widely used and well-characterized. [14][15] Of murine origin, may not fully recapitulate human biology. High-throughput screening, NO production, cytokine release.
THP-1 Human Monocytic Human origin, can be differentiated into macrophage-like cells with PMA. [16][17] Differentiation adds a step and potential variability; lower transfection efficiency. NLRP3 inflammasome activation, cytokine profiling.
PBMCs Primary Human Cells High biological relevance, contains a mix of immune cells (monocytes, lymphocytes). [1] High donor-to-donor variability, more complex to isolate and culture. Immunogenicity testing, cytokine release assays. [18][19]

| BMDMs | Primary Murine Cells | Closely mimics in vivo macrophage responses. [16]| Requires animal work, limited lifespan in culture. | In-depth mechanistic studies, validation of HTS hits. |

Scientist's Note: For initial high-throughput screening (HTS), immortalized cell lines like RAW 264.7 or THP-1 are often preferred due to their scalability and reproducibility. [10]Hits identified in these screens should then be validated in more physiologically relevant primary cells like human PBMCs to confirm their activity. [3]

Pillar 3: Core Experimental Protocols

The following protocols provide step-by-step methodologies for key assays used to screen for anti-inflammatory activity.

General Experimental Workflow

Most screening protocols follow a similar overarching workflow, from cell preparation to data analysis. This modular approach allows for the substitution of different stimuli or readout methods depending on the specific inflammatory pathway being investigated.

General Experimental Workflow start Start seed 1. Seed Cells (e.g., RAW 264.7) in plates (e.g., 96-well) start->seed incubate1 2. Incubate (e.g., 24h) for adherence seed->incubate1 pretreat 3. Pre-treat with Test Compounds / Controls incubate1->pretreat incubate2 4. Incubate (e.g., 1h) pretreat->incubate2 stimulate 5. Add Inflammatory Stimulus (e.g., LPS) incubate2->stimulate incubate3 6. Incubate (e.g., 4-24h) stimulate->incubate3 collect 7. Collect Supernatant (for secreted factors) or Lyse Cells (for intracellular targets) incubate3->collect assay 8. Perform Readout Assay collect->assay elisa ELISA (Cytokines) assay->elisa griess Griess Assay (NO) assay->griess western Western Blot (Proteins) assay->western analyze 9. Data Analysis (Calculate % Inhibition, IC50) elisa->analyze griess->analyze western->analyze end End analyze->end

Caption: A typical workflow for screening anti-inflammatory compounds.
Protocol 1: LPS-Induced Cytokine Release Assay (TNF-α & IL-6)

This assay quantifies the ability of a compound to inhibit the production and release of key pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages.

Principle: Macrophages (e.g., RAW 264.7) are stimulated with LPS, a TLR4 agonist, which induces a strong inflammatory response, including the secretion of TNF-α and IL-6. [20][21]Test compounds are added prior to LPS stimulation to assess their inhibitory effect. The concentration of cytokines in the cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). [1][22] Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and vehicle control (e.g., DMSO)

  • Positive control inhibitor (e.g., Dexamethasone)

  • 96-well tissue culture plates

  • Commercially available ELISA kits for mouse TNF-α and IL-6 [23][24]* Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of your test compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "Vehicle Control" (medium + vehicle) and "Unstimulated Control" (medium only).

  • Pre-incubation: Incubate the plate for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution to all wells except the "Unstimulated Control" to achieve a final concentration of 1 µg/mL. [25]5. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Supernatants can be used immediately or stored at -80°C.

  • ELISA Quantification: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits. [26]Follow the manufacturer's protocol precisely. [23]This typically involves:

    • Coating a 96-well plate with a capture antibody overnight. [22][23] * Blocking the plate to prevent non-specific binding. [22] * Adding standards and samples (your collected supernatants). [24] * Adding a biotinylated detection antibody. [23] * Adding a streptavidin-HRP conjugate.

    • Adding a TMB substrate to develop color, then stopping the reaction with acid. [24]8. Data Analysis: Measure the absorbance at 450 nm. [24]Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. [26]Use the regression equation from the standard curve to calculate the concentration of TNF-α and IL-6 in your samples. Calculate the percent inhibition for each compound concentration relative to the vehicle control.

Protocol 2: Nitric Oxide (NO) Production via Griess Assay

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS), by quantifying its stable metabolite, nitrite.

Principle: The Griess reaction is a colorimetric assay that detects nitrite (NO₂⁻). [27]In an acidic solution, sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that absorbs light at ~540 nm. [27][28]The intensity of the color is directly proportional to the nitrite concentration.

Materials:

  • Cell culture supernatants from Protocol 1

  • Griess Reagent (often supplied as two parts: Solution A - 1% sulfanilamide in 5% phosphoric acid; Solution B - 0.1% NED in water) [27]* Sodium nitrite standard (for standard curve)

  • 96-well flat-bottom plate (not tissue culture treated)

  • Microplate reader

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by serially diluting a stock solution in the same culture medium used for the experiment. [25][27]2. Sample Plating: Add 50 µL of each standard and collected cell culture supernatant to a new 96-well plate in triplicate. [25]3. Griess Reaction: Add 50 µL of Griess Reagent Solution A to all wells. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Solution B to all wells. Incubate for another 10 minutes at room temperature, protected from light. [25]5. Measurement: Measure the absorbance at 540 nm using a microplate reader. [27][29]6. Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and use the linear regression to determine the nitrite concentration in your samples. [27]

Protocol 3: NLRP3 Inflammasome Activation Assay (IL-1β)

This assay specifically measures the inhibition of the NLRP3 inflammasome pathway by quantifying the release of mature IL-1β.

Principle: Differentiated THP-1 cells are first primed with LPS (Signal 1) to induce pro-IL-1β expression. They are then treated with an activation stimulus like ATP or Nigericin (Signal 2) to trigger inflammasome assembly and IL-1β secretion. [16][17]Compounds are tested for their ability to inhibit this second step.

Materials:

  • THP-1 human monocytic cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 with 10% FBS

  • LPS, ATP, or Nigericin

  • Test compounds

  • ELISA kit for human IL-1β

Step-by-Step Methodology:

  • Differentiation of THP-1 Cells: Seed THP-1 cells at 5 x 10⁵ cells/well in a 24-well plate. Add PMA to a final concentration of 50-100 ng/mL and incubate for 48 hours to differentiate them into adherent macrophage-like cells. [16]2. Resting Phase: After differentiation, gently wash the cells with fresh medium and incubate in PMA-free medium for 24 hours. [16]3. Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 200-500 ng/mL) and incubate for 3-4 hours. [16][30]4. Compound Treatment: Remove the LPS-containing medium. Add fresh medium containing your test compounds and incubate for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM), and incubate for 1-2 hours. [16][30]6. Sample Collection & Analysis: Collect the supernatants and quantify the concentration of secreted IL-1β using a human IL-1β ELISA kit, as described in Protocol 1. [16][30]

References

  • Benchchem. (n.d.). Application Notes and Protocols for NLRP3 Inflammasome Activation Assays.
  • BD Biosciences. (n.d.). Cytokine ELISA Protocol.
  • BPS Bioscience. (2025). COX2 Inhibitor Screening Assay Kit.
  • Bowdish Lab. (2011). CYTOKINE ELISA.
  • Kumar, K. A., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. PubMed.
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  • Unknown Source. (n.d.). High-throughput screening platform for small-molecules with anti-inflammatory potential.
  • Benchchem. (n.d.). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction.
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  • PubMed. (n.d.). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries.
  • JoVE. (2022). NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs | Protocol Preview.
  • Benchchem. (n.d.). Application Notes and Protocols: LPS-Induced Inflammation Model with Belnacasan.
  • Benchchem. (n.d.). ELISA protocol for measuring cytokines after 12-Dehydrogingerdione treatment.
  • Benchchem. (n.d.). Application Notes and Protocols for Anti-inflammatory Cytokine Assay with Sanggenol P.
  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery.
  • JoVE. (2013). Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • Unknown Source. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. PMC.
  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Cell Signaling Technology. (n.d.). NF-κB Signaling.
  • Creative Proteomics. (n.d.). Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research.
  • National Center for Biotechnology Information. (2023). Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions. PMC.
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  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation.
  • iQ Biosciences. (n.d.). Cytokine Release Assay | Performed By Immunology Experts.
  • ResearchGate. (2017). (PDF) NF-κB signaling in inflammation.
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The Thiophene Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Heterocycle with Profound Therapeutic Impact

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has solidified its status as a "privileged structure".[1] When functionalized with a carboxylic acid, this scaffold transforms into a versatile building block, the thiophene carboxylic acid, unlocking a remarkable spectrum of pharmacological activities. Its journey from a coal tar byproduct to a central component in FDA-approved drugs is a testament to its unique physicochemical properties and its ability to serve as a bioisostere for the ubiquitous phenyl ring, often leading to enhanced potency and improved pharmacokinetic profiles.[1][2]

This technical guide provides an in-depth exploration of the application of thiophene carboxylic acids in medicinal chemistry. We will delve into their synthesis, explore their diverse therapeutic applications with notable examples, and provide detailed, field-proven protocols for their preparation and derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable scaffold in their own discovery programs.

The Thiophene Carboxylic Acid Scaffold: A Bioisosteric Advantage

The concept of bioisosterism, the substitution of a functional group with another that retains similar chemical and physical properties, is a powerful strategy in drug design. The thiophene ring is a classic bioisostere of the benzene ring.[1] This substitution can have profound effects on a molecule's biological activity and disposition.

Key Advantages of Thiophene Carboxylic Acids:

  • Modulation of Physicochemical Properties: The sulfur atom in the thiophene ring, with its available lone pairs of electrons, influences the electronic distribution and lipophilicity of the molecule compared to its benzene analog. This can lead to improved solubility, altered metabolism, and enhanced interactions with biological targets.[2]

  • Improved Pharmacokinetic Profile: The replacement of a phenyl ring with a thiophene ring can alter the metabolic fate of a drug, potentially blocking sites of unwanted metabolism or introducing new sites for favorable metabolic transformations. This can lead to improved bioavailability and a more desirable pharmacokinetic profile.

  • Novel Intellectual Property: The use of a thiophene core in place of a more common phenyl ring can provide a pathway to novel chemical entities with distinct intellectual property protection.

Therapeutic Applications: A Showcase of Versatility

Thiophene carboxylic acids and their derivatives have demonstrated a wide array of biological activities, leading to their incorporation into a diverse range of therapeutic agents.[3][4]

Anti-inflammatory Agents

Thiophene-based compounds are well-known for their anti-inflammatory properties.[5] Drugs like Tiaprofenic acid and Suprofen are non-steroidal anti-inflammatory drugs (NSAIDs) that feature a thiophene moiety.[6][7] The carboxylic acid group is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5]

Anticancer Agents

The thiophene nucleus is a key component in several anticancer drugs. For instance, Raltitrexed , used in the treatment of colorectal cancer, contains a thiophene-2-carboxylic acid moiety.[7] This part of the molecule is crucial for its activity as a specific inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.[8]

Antimicrobial and Antifungal Agents

Derivatives of thiophene carboxylic acids have shown significant promise as antimicrobial and antifungal agents.[7] The ability to readily modify the substitution pattern on the thiophene ring allows for the fine-tuning of activity against various pathogens. For example, thiourea derivatives of 2-thiophenecarboxylic acid have been synthesized and evaluated for their antifungal properties.[9]

Cardiovascular Drugs

The antiplatelet agent Ticlopidine and its more famous successor, Clopidogrel , are blockbuster drugs that contain a thiophene ring. While not carboxylic acids themselves, their metabolic activation pathways are intricately linked to the thiophene core. These drugs highlight the importance of the thiophene scaffold in developing treatments for cardiovascular diseases.[2]

Data Presentation: FDA-Approved Drugs Featuring a Thiophene Moiety

The following table summarizes key information about some of the FDA-approved drugs that incorporate a thiophene ring, underscoring the therapeutic importance of this scaffold.

Drug NameTherapeutic AreaBrief Mechanism of Action
Tiaprofenic Acid Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID); inhibits cyclooxygenase (COX) enzymes.[6]
Suprofen Anti-inflammatoryNSAID; inhibits COX enzymes.[6]
Raltitrexed AnticancerInhibits thymidylate synthase, disrupting DNA synthesis.[10]
Ticlopidine CardiovascularAntiplatelet agent; ADP receptor inhibitor.[2]
Clopidogrel CardiovascularAntiplatelet agent; ADP receptor inhibitor.[2]
Olanzapine AntipsychoticAtypical antipsychotic; antagonist at dopamine and serotonin receptors.[2]
Dorzolamide GlaucomaCarbonic anhydrase inhibitor.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative substituted thiophene-2-carboxylic acid and its subsequent derivatization into an amide, a common functional group in medicinal chemistry.

Protocol 1: Synthesis of 5-Bromothiophene-2-carboxylic acid

This protocol describes the electrophilic bromination of thiophene-2-carboxylic acid. The carboxylic acid group is a deactivating group, but in the five-membered thiophene ring, bromination preferentially occurs at the 5-position, which is para to the carboxylic acid and activated by the sulfur atom.[11]

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Thiophene-2-carboxylic acid in glacial acetic acid add_br2 Slowly add Bromine solution at room temperature start->add_br2 Stirring stir Stir at room temperature for 1-2 hours add_br2->stir Maintain Temperature quench Pour into cold water stir->quench Reaction complete filter Vacuum filter the precipitate quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry under vacuum recrystallize->dry end_product Pure 5-Bromothiophene- 2-carboxylic acid dry->end_product

Caption: Synthetic workflow for the bromination of thiophene-2-carboxylic acid.

Materials and Reagents:

  • Thiophene-2-carboxylic acid

  • Bromine (or N-Bromosuccinimide - NBS)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carboxylic acid (1 equivalent) in glacial acetic acid.[11]

  • Brominating Agent Preparation: In a separate container, carefully prepare a solution of bromine (1 equivalent) or NBS (1 equivalent) in glacial acetic acid.

  • Reaction: Slowly add the bromine solution to the stirred solution of thiophene-2-carboxylic acid at room temperature using a dropping funnel. The reaction is exothermic, so monitor the temperature and control the addition rate to maintain it near room temperature.[11]

  • Stirring: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.[11]

  • Work-up: Pour the reaction mixture into a beaker containing cold water. A precipitate of the crude product should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and inorganic byproducts.[11]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 5-bromothiophene-2-carboxylic acid.[11]

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Self-Validation: The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm the structure and absence of starting material.

Protocol 2: Amide Coupling of 5-Bromothiophene-2-carboxylic acid

This protocol describes a standard amide coupling reaction to form a new carbon-nitrogen bond, a critical transformation in the synthesis of many drug candidates. This method utilizes a coupling reagent to activate the carboxylic acid for reaction with an amine.[2][12]

Workflow Diagram:

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_reaction Amide Bond Formation cluster_workup Work-up & Purification start Dissolve 5-Bromothiophene-2-carboxylic acid in DMF/DCM add_base Add base (e.g., DIEA) start->add_base add_coupling Add coupling reagent (e.g., HATU) add_base->add_coupling add_amine Add amine add_coupling->add_amine Activation stir Stir at room temperature add_amine->stir quench Dilute with water stir->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end_product Pure Thiophene Carboxamide Derivative purify->end_product

Caption: Workflow for the amide coupling of a thiophene carboxylic acid.

Materials and Reagents:

  • 5-Bromothiophene-2-carboxylic acid

  • Amine of choice

  • Coupling reagent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., N,N-Diisopropylethylamine - DIEA, Triethylamine - TEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate, DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromothiophene-2-carboxylic acid (1 equivalent) and dissolve it in an anhydrous solvent like DMF or DCM.[13]

  • Base Addition: Add an organic base such as DIEA or TEA (2-3 equivalents) to the solution.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1-1.2 equivalents). Stir the mixture at 0 °C for about 15-30 minutes to allow for the activation of the carboxylic acid.[13]

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or DCM.

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Self-Validation: The structure and purity of the final amide should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

Conclusion: An Enduring Legacy and a Bright Future

From its serendipitous discovery to its current status as a privileged scaffold, the journey of thiophene and its carboxylic acid derivatives in medicinal chemistry is a compelling narrative of scientific ingenuity.[1] The unique electronic properties of the thiophene ring and its ability to act as a bioisosteric replacement for the phenyl group have enabled the development of a diverse array of therapeutic agents that have had a profound impact on human health. The continued exploration of thiophene carboxylic acid chemistry, coupled with modern drug discovery technologies, promises to yield new and improved therapeutic agents, further solidifying its status as a truly indispensable tool in the art and science of drug discovery.

References

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  • Shafiee, A., Hedayati, M. A., Salimi, M. M., & Faghihi, S. M. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences, 72(2), 198-202.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

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  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]

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Application Notes & Protocols: The Development of Piperidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent a cornerstone of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued target classes in drug discovery.[1] The development of small-molecule kinase inhibitors has revolutionized patient treatment paradigms. Within this competitive landscape, certain chemical scaffolds have emerged as "privileged structures" due to their unique ability to be decorated with diverse functional groups, allowing for the precise three-dimensional orientation of substituents to optimize interactions with biological targets.[2][3]

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one such preeminent scaffold.[2][4] Its presence in a multitude of FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[3][5] The piperidine moiety offers a stable, non-planar core that enhances druggability by improving metabolic stability, modulating lipophilicity for better membrane permeability, and providing a key basic nitrogen atom for crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[2][5][6] This guide provides an in-depth exploration of the design, synthesis, and biological evaluation of piperidine derivatives as kinase inhibitors, offering field-proven protocols and the scientific rationale behind them.

Table 1: Prominent FDA-Approved Drugs Featuring a Piperidine or Related Saturated Heterocycle Moiety

Drug Name (Brand)Target Kinase(s)IndicationRole of the Piperidine/Related Moiety
Palbociclib (Ibrance)CDK4/CDK6HR+, HER2- Breast CancerThe piperazinyl-pyridine substituent is crucial for engaging with the solvent-exposed region of the CDK6 active site.[7][8][9]
Ruxolitinib (Jakafi)JAK1/JAK2Myelofibrosis, Polycythemia VeraThe chiral cyclopentyl-piperidine core correctly orients the molecule within the JAK kinase domain.[10][11][12][13]
Alectinib (Alecensa)ALK, RETALK-Positive Non-Small Cell Lung CancerThe piperidine ring contributes to the overall conformation and helps achieve high potency and selectivity.[14]
Lorlatinib (Lorbrena)ALK, ROS1ALK-Positive Non-Small Cell Lung CancerThe macrocyclic structure incorporating a piperidine-like element is key to overcoming resistance mutations.

Section 1: Design and Synthesis of Piperidine-Based Kinase Inhibitors

The journey from concept to candidate begins with rational design and robust chemical synthesis. The piperidine scaffold's conformational stability allows for predictable structure-activity relationships (SAR).[3]

Rational Design Strategies

Modern kinase inhibitor design is a multi-faceted process. Initial efforts often involve high-throughput screening (HTS) to identify hit compounds. Subsequent optimization relies heavily on structure-based design.

  • Structure-Activity Relationship (SAR): Systematic modification of a lead compound is performed to probe the chemical space around the piperidine core. For instance, SAR studies on piperidine carboxamide inhibitors of Anaplastic Lymphoma Kinase (ALK) focused on parallel optimization of substituents on both sides of the central ring to rapidly improve potency and selectivity.[15][16]

  • Computational Modeling: X-ray co-crystal structures of lead compounds bound to their target kinase provide invaluable insights. For a Checkpoint Kinase 1 (CHK1) inhibitor, the crystal structure revealed that the protonated nitrogen of a 3S-aminopiperidine moiety makes three critical polar interactions at the edge of the ribose-binding pocket, explaining the compound's high potency and stereochemical preference.[17]

Synthetic Methodologies

The synthesis of substituted piperidines is a well-established field of organic chemistry, offering numerous routes to access diverse derivatives.[4] Common strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[4]

G cluster_0 Synthetic Workflow Start Pyridine Precursor Step1 Catalytic Hydrogenation (e.g., Rh/C, H2) Start->Step1 Reduction of aromatic ring Step2 N-Functionalization (e.g., Buchwald-Hartwig Amination) Step1->Step2 Introduce aryl/heteroaryl groups Step3 C-Functionalization (e.g., Acylation, Alkylation) Step2->Step3 Add key binding motifs Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Piperidine Inhibitor Characterization->Final

Caption: General synthetic workflow for piperidine derivatives.

Protocol 1.1: General Synthesis of an N-Aryl Piperidine Amide Derivative

Rationale: This protocol outlines a common sequence for creating a piperidine-based inhibitor, starting with the reduction of a substituted pyridine, followed by N-arylation to install a group that often interacts with the kinase hinge region, and finally C-acylation to add a functionality that can probe other pockets of the active site.

Materials:

  • Substituted methyl pipecolinate

  • Aryl halide (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Dioxane)

  • Lithium hydroxide (LiOH)

  • Amine (R-NH2)

  • Peptide coupling agent (e.g., HATU)

  • Standard workup and purification reagents (EtOAc, brine, MgSO4, silica gel)

Procedure:

  • Hydrogenation (if starting from pyridine): Dissolve the substituted pyridine precursor in methanol. Add a catalyst such as Rhodium on carbon. Hydrogenate under pressure (e.g., 50 psi H2) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the solvent to yield the piperidine core. This step creates the saturated, 3D scaffold.[18]

  • N-Arylation (Buchwald-Hartwig Coupling): In an oven-dried flask under an inert atmosphere (N2 or Ar), combine the piperidine core (1.0 eq), aryl halide (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq). Add anhydrous dioxane. Degas the mixture and heat to 80-100 °C until the starting material is consumed. Cool, dilute with ethyl acetate, wash with water and brine, dry over MgSO4, and concentrate. Purify by column chromatography. This step attaches a key aromatic system, often designed to mimic the adenine portion of ATP.

  • Ester Hydrolysis: Dissolve the N-arylated piperidine ester in a mixture of THF/water. Add LiOH (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid. This prepares the molecule for the final amide coupling.

  • Amide Bond Formation: Dissolve the carboxylic acid (1.0 eq) in DMF. Add the desired amine (1.1 eq), a peptide coupling agent like HATU (1.2 eq), and a base like DIPEA (2.0 eq). Stir at room temperature for 2-16 hours. Dilute with ethyl acetate, wash extensively with water and brine, dry, and concentrate. Purify the final compound by flash chromatography or preparative HPLC. The final amide bond often introduces a vector for interacting with solvent-exposed regions or inducing specific conformations.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: In Vitro Evaluation of Kinase Inhibitory Activity

Once synthesized, the primary goal is to determine if the compound inhibits the target kinase and to quantify its potency. This is achieved through biochemical assays.[1]

Biochemical Assay Formats

Several assay formats are available, each with its own advantages. The choice depends on factors like throughput needs, sensitivity, and the nature of the kinase.[1]

  • Radiometric Assays: The traditional "gold standard," these assays use ³²P- or ³³P-labeled ATP and measure the incorporation of the radiolabel into the substrate. They are direct and highly sensitive but require handling of radioactive materials.[19]

  • Luminescence-Based Assays: These are popular for high-throughput screening. Formats like ADP-Glo™ measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[20][21][22] The signal is robust and shows less interference from colored or fluorescent compounds.[21]

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are highly sensitive and suitable for miniaturization.[1][19]

G cluster_1 ADP-Glo™ Assay Principle KinaseRxn Step 1: Kinase Reaction Kinase + Substrate + ATP -> ADP + Phospho-Substrate ATPDepletion Step 2: Stop & ATP Depletion Add ADP-Glo™ Reagent (Terminates reaction, depletes excess ATP) KinaseRxn->ATPDepletion ADPtoATP Step 3: ADP to ATP Conversion Add Kinase Detection Reagent (ADP -> ATP) ATPDepletion->ADPtoATP LightGen Step 4: Light Generation ATP + Luciferin --(Luciferase)--> Light ADPtoATP->LightGen Detection Detection (Measure Luminescence) LightGen->Detection

Caption: Workflow of the luminescent ADP-Glo™ kinase assay.

Protocol 2.1: IC50 Determination using the ADP-Glo™ Kinase Assay

Rationale: This protocol determines the concentration of the piperidine inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value), a key measure of potency. The ADP-Glo™ assay is chosen for its universality and robustness.[22]

Materials:

  • Purified target kinase and its specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Piperidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the piperidine inhibitor. Start by diluting the 10 mM DMSO stock to 100 µM in kinase buffer. Then, perform a 1:3 serial dilution across a 96-well plate to generate a 10-point dose-response curve (e.g., 100 µM down to 5 nM). The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase solution (containing kinase and substrate in kinase buffer) to each well of the white assay plate.

    • Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO in buffer) to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the kinase to ensure competitive inhibitors are accurately assessed.

    • Include "no enzyme" controls (for background) and "vehicle only" controls (for 100% activity).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any unconsumed ATP, which would otherwise create a high background signal.[22]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a light signal.[22]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the average of the "vehicle only" controls to 100% activity and the background to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Section 3: Cellular Assays for Target Engagement and Phenotypic Effects

A potent biochemical inhibitor must also be effective in a complex cellular environment. It needs to be cell-permeable, avoid efflux pumps, and engage its target in the presence of millimolar concentrations of cellular ATP.

Target Engagement Assays

These assays confirm that the compound binds to its intended kinase inside a living cell.

  • Western Blotting: The most direct method for many signaling kinases is to measure the phosphorylation of a known downstream substrate. A successful inhibitor will reduce the level of substrate phosphorylation in a dose-dependent manner.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement based on the principle of ligand-induced thermal stabilization.[23] When a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[24] By heating intact cells or cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming direct binding.[25][26]

Protocol 3.1: Western Blot Analysis of Target Phosphorylation

Rationale: This protocol validates that the inhibitor blocks the kinase's signaling function within the cell by observing the phosphorylation status of a downstream protein. For a CDK4/6 inhibitor like Palbociclib, one would assess the phosphorylation of the Retinoblastoma protein (Rb).[8]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK4/6)

  • Complete cell culture medium

  • Piperidine inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the piperidine inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-Rb) overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, then add ECL substrate and capture the chemiluminescent signal with an imager.

  • Analysis: Strip the membrane and re-probe for the total target protein (e.g., anti-total-Rb) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. Quantify the band intensities to show a dose-dependent decrease in the ratio of phosphorylated to total protein.

Cell-Based Phenotypic Assays

Ultimately, a kinase inhibitor is designed to elicit a specific cellular response, such as inhibiting proliferation or inducing apoptosis.

  • Cell Viability/Proliferation Assays: These assays measure the overall health of a cell population after drug treatment. Methods like the MTT assay or luminescence-based assays such as CellTiter-Glo® are staples of drug discovery.[27][28][29] The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[27][29][30]

Protocol 3.2: Anti-Proliferative EC50 Determination using CellTiter-Glo®

Rationale: This protocol measures the functional consequence of kinase inhibition on cell proliferation. The effective concentration that inhibits proliferation by 50% (EC50) is determined.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Piperidine inhibitor

  • White, clear-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 90 µL of medium. Allow cells to attach for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in culture medium. Add 10 µL of the diluted compound to the wells. Include vehicle controls (DMSO) and no-cell controls (medium only).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 72 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well. This single reagent lyses the cells and provides the substrate for the luciferase reaction.[28]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Analyze the data similarly to the biochemical IC50 determination, plotting percent viability versus log inhibitor concentration and fitting to a sigmoidal curve to determine the EC50 value.

Conclusion and Future Directions

The development of piperidine-based kinase inhibitors is a powerful demonstration of modern medicinal chemistry. The scaffold's inherent drug-like properties provide a robust foundation for creating potent, selective, and effective therapeutics.[5] The iterative process of design, synthesis, biochemical testing, and cellular evaluation is critical for advancing these molecules from the bench to the clinic. Future efforts will likely focus on developing novel piperidine scaffolds with unique 3D geometries to access new chemical space and overcome acquired drug resistance.[18] The integration of advanced techniques like proteolysis-targeting chimeras (PROTACs) with piperidine-based binders may also open new avenues for therapeutic intervention, moving beyond simple inhibition to targeted protein degradation.

References

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  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

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  • Breastcancer.org. Ibrance (palbociclib): What to Expect, Side Effects, and More. Available from: [Link]

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  • PubMed. Palbociclib-The First of a New Class of Cell Cycle Inhibitors. Available from: [Link]

  • PubMed. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Available from: [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Available from: [Link]

  • National Center for Biotechnology Information. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Wikipedia. Ruxolitinib. Available from: [Link]

  • ACS Publications. Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas | Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers. Current Advances in CETSA. Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • National Institutes of Health. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]

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  • Google Patents. US20190023712A1 - Synthesis process of ruxolitinib.
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  • ACS Publications. Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

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  • ResearchGate. Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Available from: [Link]

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HPLC purification method for 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Performance Liquid Chromatography (HPLC) Purification of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The inherent challenges in purifying this molecule, namely its acidic nature and moderate polarity, are addressed through a systematic method development approach. We detail the foundational principles, from analytical-scale method scouting to successful scale-up for preparative purification. The methodology leverages an acidified mobile phase to control the ionization state of the carboxylic acid moiety, ensuring optimal peak shape and retention on a C18 stationary phase. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity samples of the target compound for subsequent applications.

Compound Profile and Purification Rationale

1.1. Physicochemical Properties

Understanding the physicochemical properties of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is fundamental to developing a robust HPLC purification strategy.

  • Molecular Formula: C₁₀H₁₃NO₄S₂[1]

  • Molecular Weight: 275.3 g/mol [1]

  • Predicted pKa: 2.90 ± 0.10[1]

  • XLogP3: 1.5[1]

The key feature dictating the chromatographic behavior is the low pKa of the carboxylic acid group . At a typical mobile phase pH (e.g., pH 5-7), this group will be deprotonated (ionized), forming a carboxylate anion. This highly polar, charged state leads to poor retention and severe peak tailing on non-polar reversed-phase columns like C18. The XLogP value of 1.5 indicates a compound of moderate polarity, making reversed-phase chromatography a suitable purification technique, provided the ionization is controlled.

1.2. Principle of Separation: Ionization Suppression

The core principle of this method is ionization suppression . By acidifying the mobile phase to a pH at least two units below the compound's pKa, the equilibrium of the carboxylic acid group is shifted towards its neutral, protonated form[2].

R-COOH ⇌ R-COO⁻ + H⁺

A mobile phase pH of ~2.0-2.5 ensures the analyte is predominantly in its non-ionized, more hydrophobic state. This uncharged form interacts more effectively and predictably with the non-polar C18 stationary phase, resulting in increased retention, improved peak symmetry, and efficient separation from impurities[2][3]. Acetonitrile is chosen as the organic modifier due to its strong elution strength and excellent UV transparency[4].

Experimental Workflow and Protocol

The purification strategy follows a logical progression from small-scale analytical method development to large-scale preparative isolation. This ensures that separation parameters are optimized before committing larger quantities of crude material and solvent[5].

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis crude Crude Sample sample_prep Sample Preparation (Dissolution & Filtration) crude->sample_prep analytical Analytical HPLC (Method Scouting) sample_prep->analytical scale_up Scale-Up Calculation (Flow Rate, Injection Vol.) analytical->scale_up prep_hplc Preparative HPLC Run scale_up->prep_hplc fraction_collection Fraction Collection (Triggered by UV Signal) prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Compound (>98%) evaporation->final_product

Caption: Workflow for preparative HPLC purification.

2.1. Instrumentation, Reagents, and Materials

  • HPLC System: An HPLC system capable of both analytical and preparative flow rates, equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector[6]. A fraction collector is required for the preparative stage[7].

  • Columns:

    • Analytical: C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Preparative: C18 column, 21.2 x 250 mm, 5-10 µm particle size.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, high-purity (Milli-Q or equivalent).

    • Trifluoroacetic Acid (TFA) or Formic Acid, HPLC grade.

  • Sample Diluent: A mixture of Water:Acetonitrile (e.g., 80:20 v/v) with 0.1% TFA.

2.2. Protocol Part 1: Analytical Method Development

The goal here is to establish the optimal gradient and detection wavelength for separating the target compound from its impurities on a smaller, more economical scale[5].

  • Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 210-400 nm with a PDA detector. Select an optimal wavelength where the target compound shows strong absorbance. A wavelength of 254 nm is a good starting point for thiophene-containing structures[8][9].

  • Gradient Elution (Scouting Run):

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B (Linear Gradient)

    • 17-20 min: 90% B (Hold)

    • 20-21 min: 90% to 10% B (Return to Initial)

    • 21-25 min: 10% B (Equilibration)

  • Optimization: Adjust the gradient based on the scouting run to maximize the resolution between the target peak and adjacent impurities. A shallower gradient around the elution time of the target compound will improve separation.

2.3. Protocol Part 2: Scale-Up to Preparative Purification

Once an optimized analytical method is established, the parameters are scaled to the larger preparative column. The goal of preparative chromatography is to maximize throughput while maintaining purity[10][11].

  • Flow Rate Scaling: The flow rate is scaled geometrically based on the cross-sectional area of the columns.

    • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

    • Example: 1.0 mL/min × (10.6² / 2.3²) ≈ 21.2 mL/min.

  • Gradient Time Scaling: The gradient duration must be adjusted to maintain the same separation profile.

    • Preparative Gradient Time = Analytical Gradient Time × (Preparative Flow Rate / Analytical Flow Rate) × (Analytical Column Volume / Preparative Column Volume)

    • A simplified approach is to keep the gradient time proportional to the flow rate increase, ensuring the column volumes of mobile phase per unit time are consistent.

  • Sample Loading:

    • Prepare a concentrated solution of the crude material (e.g., 20-50 mg/mL) in the sample diluent. Ensure complete dissolution.

    • Perform a loading study by injecting increasing amounts of the sample onto the preparative column to determine the maximum load that does not compromise resolution (concentration overloading)[5][11].

  • Purification Run: Execute the scaled-up preparative method.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold of the eluting target peak. Collect the peak into separate fractions (e.g., beginning, middle, and end) to isolate the purest portions.

2.4. Protocol Part 3: Post-Purification Processing

  • Purity Analysis: Analyze small aliquots from each collected fraction using the initial analytical HPLC method to confirm purity.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the mobile phase solvents using a rotary evaporator or lyophilizer to yield the final, purified solid compound.

Data Summary and Expected Results

The following table summarizes the typical parameters for both the analytical and preparative scale methods.

ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5-10 µmIncreased dimensions for higher loading capacity. Larger particles reduce backpressure at high flow rates[11][12].
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFAAcidic modifier suppresses ionization of the carboxylic acid (pKa ≈ 2.9) for better retention and peak shape[2].
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFAACN is a common, strong organic modifier for reversed-phase separations[4].
Flow Rate 1.0 mL/min~21 mL/minFlow rate is scaled based on the column cross-sectional area to maintain linear velocity[5].
Injection Volume 5-10 µL (1 mg/mL solution)1-5 mL (20-50 mg/mL solution)Injection volume and concentration are maximized in preparative scale to increase throughput (yield per run)[11].
Detection (UV) 254 nm254 nmThiophene and conjugated systems exhibit strong absorbance in this region, providing high sensitivity[8][9].
Primary Goal Achieve optimal separation (high resolution)Maximize throughput and yield with high purityAnalytical focus is on method development, while preparative focus is on isolating material[7][10].

Troubleshooting

  • Peak Tailing: If the target peak still shows tailing, ensure the mobile phase pH is sufficiently low. Consider using a different acidic modifier or a column specifically designed for polar compounds[4][13].

  • Poor Resolution: If the target peak co-elutes with impurities, flatten the gradient slope around the elution time of the target. Alternatively, switching the organic modifier from acetonitrile to methanol can alter selectivity and may improve separation[4].

  • Variable Retention Times: Inconsistent retention times can be caused by improper mobile phase preparation, fluctuating column temperature, or column degradation. Ensure accurate pH, use a column oven, and employ a guard column to protect the main column[4].

References

  • Technical Support Center: Optimizing Mobile Phase for Sulfamerazine HPLC Analysis - Benchchem.
  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medic
  • Key Concepts and Considerations of Preparative Liquid Chromatography.
  • Principles in prepar
  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chrom
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Stationary Phase and Surface Chemistry of HPLC Columns. Hawach.
  • The Power of Prepar
  • Introduction to Preparative HPLC.
  • 12.
  • Application Notes and Protocols for the HPLC Analysis of Thiophene Deriv
  • 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. LookChem.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • How does an acid pH affect reversed-phase chromatography separ

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Mastering the Solid State: Advanced Crystallization Techniques for Small Molecule Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Crystalline Form in Sulfonamide Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, bioavailability, and manufacturability. For the sulfonamide class of molecules, a cornerstone of antibacterial therapies, controlling the crystalline form is a critical determinant of a drug product's ultimate success. The ability of a single sulfonamide molecule to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both challenges and opportunities. Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, and mechanical strength.[1] Therefore, the development of robust and reproducible crystallization processes is not merely a matter of purification, but a fundamental aspect of rational drug design and development.

This application note provides an in-depth guide to the key crystallization techniques applicable to small molecule sulfonamides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles and field-proven insights to empower rational decision-making in the laboratory and during scale-up. We will explore a range of techniques from fundamental to advanced, with a focus on controlling polymorphic outcomes and crystal habit.

The Role of Molecular Interactions in Sulfonamide Crystallization

The crystallization behavior of sulfonamides is intrinsically linked to their molecular structure, particularly the presence of the sulfonamide functional group (-SO₂NH-). This group, along with other functionalities on the molecule, dictates the intermolecular interactions that govern crystal packing. Hydrogen bonding is a dominant force, with the sulfonamide group's acidic N-H proton and the two sulfonyl oxygens acting as potent hydrogen bond donors and acceptors, respectively.[2] The interplay of these hydrogen bonds, along with other interactions like π-π stacking, determines the final crystal lattice.[3] The choice of crystallization solvent can significantly influence which hydrogen bonding motifs are favored, thereby directing the formation of a specific polymorph.[2]

Core Crystallization Techniques for Sulfonamides

Cooling Crystallization

Cooling crystallization is one of the most widely used methods, leveraging the temperature-dependent solubility of the sulfonamide. The principle is to dissolve the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystallization.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should exhibit a significant positive temperature coefficient for the sulfonamide's solubility – high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This ensures a good yield upon cooling. Solvents with the ability to form hydrogen bonds with the sulfonamide can influence the resulting polymorph.

  • Cooling Rate: A slow cooling rate is crucial for promoting the growth of larger, more ordered crystals and minimizing the formation of amorphous material or metastable polymorphs. Rapid cooling can lead to "crashing out," where the solute precipitates as a fine, often amorphous, powder due to high levels of supersaturation.

  • Agitation: Gentle agitation can improve heat transfer and maintain a homogenous solution, but vigorous stirring can induce secondary nucleation, leading to a smaller crystal size distribution.

Protocol for Cooling Crystallization:

  • Solvent Screening: Begin by determining the solubility of the sulfonamide in a range of solvents at both room temperature and their boiling points.

  • Dissolution: In a suitable flask, dissolve the sulfonamide in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and insulating it can help control the cooling rate.

  • Maximizing Yield: Once the solution has reached room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize the precipitation of the crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Antisolvent Crystallization

This technique involves the addition of a miscible "antisolvent" to a solution of the sulfonamide, in which the compound is poorly soluble. The addition of the antisolvent reduces the overall solubility of the sulfonamide in the mixed solvent system, leading to supersaturation and crystallization.

Causality Behind Experimental Choices:

  • Solvent-Antisolvent Pair: The chosen solvent should be a good solvent for the sulfonamide, while the antisolvent should be a poor solvent. Crucially, the solvent and antisolvent must be miscible.

  • Addition Rate: The rate of antisolvent addition is a critical parameter. Slow, dropwise addition with constant stirring allows for controlled generation of supersaturation, favoring the growth of well-defined crystals. Rapid addition can lead to localized high supersaturation and precipitation of an amorphous solid.

  • Temperature: Performing the addition at a controlled temperature can influence the solubility and nucleation kinetics.

Protocol for Antisolvent Crystallization:

  • Solution Preparation: Dissolve the sulfonamide in a minimum amount of a "good" solvent at a defined temperature.

  • Antisolvent Addition: Slowly add the "antisolvent" dropwise to the stirred sulfonamide solution.

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently turbid. If crystals do not form readily, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired polymorph can induce nucleation.

  • Crystal Growth: Once turbidity is observed, cease the addition of the antisolvent and allow the solution to stand undisturbed to permit crystal growth.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality single crystals, particularly when only small amounts of material are available. It involves the slow diffusion of an antisolvent vapor into a solution of the sulfonamide.

Causality Behind Experimental Choices:

  • Solvent System: A "good" solvent for the sulfonamide is used to prepare the initial solution. The antisolvent should be more volatile than the good solvent to facilitate its diffusion into the solution drop.

  • Setup: The setup typically involves a small, open container with the sulfonamide solution placed inside a larger, sealed container holding a reservoir of the antisolvent.[5] This creates a closed system where the vapor pressure of the antisolvent drives its diffusion into the solution.

Protocol for Vapor Diffusion (Hanging Drop Method):

  • Reservoir Preparation: Add the antisolvent to the reservoir of a crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, mix a small volume (e.g., 1-2 µL) of the concentrated sulfonamide solution with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the reservoir, sealing the system.

  • Equilibration: Allow the setup to remain undisturbed at a constant temperature. Over time, water and/or the more volatile solvent from the drop will diffuse into the reservoir, increasing the concentration of the sulfonamide and the less volatile precipitant in the drop, leading to crystallization.[6]

Advanced Techniques for Polymorph Control

The propensity of sulfonamides to exhibit polymorphism necessitates the use of more advanced techniques to selectively crystallize the desired form.

Slurry Crystallization (Solvent-Mediated Transformation)

Slurry crystallization is a powerful technique for obtaining the most thermodynamically stable polymorph of a compound under a given set of conditions. It involves stirring a suspension (slurry) of the solid in a solvent in which it is sparingly soluble.

Mechanism of Action:

The process relies on the principle that the metastable polymorph has a higher solubility than the stable polymorph.[7] This difference in solubility creates a supersaturated solution with respect to the stable form. The transformation occurs in three steps:

  • Dissolution of the metastable form.

  • Nucleation of the stable form from the supersaturated solution.

  • Growth of the stable form at the expense of the dissolving metastable form.[8]

Protocol for Slurry Crystallization:

  • Solvent Selection: Choose a solvent where the sulfonamide has low but detectable solubility.

  • Slurry Preparation: Add an excess of the sulfonamide solid (either a single polymorph or a mixture) to the solvent to create a suspension.

  • Agitation and Equilibration: Stir the slurry at a constant temperature for an extended period (hours to days). The duration depends on the transformation kinetics.

  • Monitoring: Periodically sample the solid phase and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Raman spectroscopy to monitor the polymorphic conversion.

  • Isolation: Once the conversion to the stable form is complete, isolate the crystals by filtration, wash, and dry.

Co-crystallization

Co-crystallization is an innovative approach to modify the physicochemical properties of a sulfonamide without altering its chemical structure. A co-crystal is a crystalline material composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions.[9]

Causality and Benefits:

  • Co-former Selection: The choice of a suitable co-former is critical. Co-formers are typically pharmaceutically acceptable molecules that can form robust intermolecular interactions (e.g., hydrogen bonds) with the sulfonamide.

  • Property Modulation: Co-crystals can exhibit improved solubility, dissolution rate, stability, and mechanical properties compared to the parent sulfonamide.[4] This technique is particularly valuable for overcoming the poor solubility of many sulfonamide drugs.

Protocol for Co-crystal Screening (Liquid-Assisted Grinding):

  • Component Mixing: Mix the sulfonamide and the chosen co-former in a specific stoichiometric ratio (e.g., 1:1 or 1:2).

  • Grinding: Place the mixture in a ball mill or a mortar and pestle.

  • Solvent Addition: Add a small amount of a suitable solvent (liquid-assisted grinding). The solvent acts as a catalyst for the co-crystal formation.

  • Analysis: After grinding for a defined period, analyze the resulting solid by PXRD to identify the formation of a new crystalline phase.

Melt Crystallization

For thermally stable sulfonamides, melt crystallization offers a solvent-free method for purification and polymorph control. The process involves melting the compound and then cooling it in a controlled manner to induce crystallization.

Causality and Applications:

  • Thermal Stability: This method is only suitable for sulfonamides that do not decompose at their melting point.

  • Polymorph Control: The cooling rate and the presence of seed crystals can be used to control the resulting polymorphic form.

  • Purification: Melt crystallization can be an effective purification technique, as impurities are often rejected from the growing crystal lattice.

Protocol for Melt Crystallization:

  • Melting: Heat the sulfonamide powder in a suitable container until it is completely molten.

  • Controlled Cooling: Slowly cool the melt to a temperature just below the melting point.

  • Seeding (Optional): Introduce seed crystals of the desired polymorph to direct the crystallization.

  • Crystal Growth: Maintain the temperature to allow for the slow growth of crystals from the melt.

  • Isolation: Once crystallization is complete, the solid mass can be further processed.

Data Presentation and Workflow Visualization

Table 1: Influence of Solvent on Crystal Habit of a Model Sulfonamide

SolventPolarity IndexHydrogen Bonding CapabilityObserved Crystal Habit
Water10.2Strong Donor & AcceptorPrismatic
Ethanol4.3Donor & AcceptorPlates
Acetone5.1AcceptorNeedles
Ethyl Acetate4.4AcceptorCubic
Toluene2.4NoneRod-like

Note: This table is illustrative and the observed habit can vary depending on other crystallization conditions.

Experimental Workflows and Logical Relationships

Crystallization_Method_Selection start Start: Crude Sulfonamide solubility_screen Perform Solubility Screening start->solubility_screen thermal_stability Thermally Stable? melt_cryst Melt Crystallization thermal_stability->melt_cryst Yes cooling_cryst Cooling Crystallization thermal_stability->cooling_cryst No solubility_screen->thermal_stability antisolvent_cryst Antisolvent Crystallization solubility_screen->antisolvent_cryst vapor_diffusion Vapor Diffusion solubility_screen->vapor_diffusion polymorph_issue Polymorphism an Issue? melt_cryst->polymorph_issue cooling_cryst->polymorph_issue antisolvent_cryst->polymorph_issue vapor_diffusion->polymorph_issue slurry_cryst Slurry Crystallization for Stable Form polymorph_issue->slurry_cryst Yes cocrystal Consider Co-crystallization polymorph_issue->cocrystal Yes end Pure Crystalline Product polymorph_issue->end No slurry_cryst->end cocrystal->end

Caption: Decision workflow for selecting a suitable crystallization technique.

Polymorph_Troubleshooting start Problem Amorphous Solid or 'Oiling Out' cause1 Cause High Supersaturation start->cause1 cause2 Cause Impurities Present start->cause2 solution1 Solution Reduce Cooling Rate/Slow Antisolvent Addition cause1->solution1 solution2 Solution Use Seeding cause1->solution2 solution3 Solution Change Solvent System cause1->solution3 solution4 Solution Further Purification of Starting Material cause2->solution4

Caption: Troubleshooting guide for common crystallization issues.

Analytical Characterization of Crystalline Sulfonamides

The successful crystallization of a sulfonamide must be verified through rigorous analytical characterization.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the polymorphic form of a crystalline solid. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the crystalline material. It can also detect polymorphic transitions, desolvation events, and the presence of amorphous content.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying the presence of solvates or hydrates.

  • Microscopy: Optical and scanning electron microscopy (SEM) are used to visualize the crystal habit (shape) and size distribution of the crystalline product.

  • Spectroscopy (FTIR and Raman): Vibrational spectroscopy techniques are sensitive to the local molecular environment and can be used to differentiate between polymorphs, which often exhibit subtle differences in their spectra due to different hydrogen bonding arrangements.

Conclusion

The crystallization of small molecule sulfonamides is a multifaceted process that requires a deep understanding of both the physicochemical properties of the molecule and the principles of crystallization. By carefully selecting the appropriate technique and controlling key experimental parameters such as solvent, temperature, and cooling rate, researchers can effectively control the polymorphic form and crystal habit of the final product. The advanced techniques of slurry crystallization, co-crystallization, and melt crystallization provide powerful tools for overcoming the challenges associated with sulfonamide polymorphism. A systematic approach, guided by the principles outlined in this application note and verified by thorough analytical characterization, will enable the development of robust and reproducible crystallization processes, ultimately leading to higher quality and more effective sulfonamide-based pharmaceuticals.

References

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  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1733-1763.
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  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26–40.
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  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2936-2946.
  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • PubMed Central. (2022).
  • ResearchGate. (2025). Sulfa Drugs as Model Cocrystal Formers. Retrieved from [Link]

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  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
  • ResearchGate. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Retrieved from [Link]

  • YouTube. (2024, May 9). High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar. Retrieved from [Link]

  • PubMed Central. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • ResearchGate. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

  • PubMed. (2001). Hydrogen bonding in sulfonamides. Retrieved from [Link]

  • Aidic. (n.d.). Polymorph Screening Technology by Controlling Crystallization. Retrieved from [Link]

  • ACS Publications. (n.d.). Sulfonamide−Pyridine-N-oxide Cocrystals. Retrieved from [Link]

  • ResearchGate. (2017). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

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Application Notes & Protocols: Formulation of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic Acid for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (Compound PSC-2), a novel chemical entity (NCE), for use in early-stage preclinical animal studies. Recognizing that a majority of NCEs exhibit poor aqueous solubility, this guide emphasizes a systematic approach beginning with physicochemical characterization to inform a rational formulation strategy.[1][2] We present a detailed protocol for preparing a scalable and homogenous aqueous suspension suitable for oral gavage in rodent models, alongside essential quality control and stability assessment procedures to ensure data integrity and reproducibility in pharmacokinetic (PK) and toxicology (Tox) studies.

Introduction: The Preclinical Formulation Challenge

The transition of a new chemical entity (NCE) from discovery to preclinical evaluation is a critical juncture where the formulation strategy can significantly impact study outcomes.[3] An inadequate formulation can lead to poor or erratic drug exposure, potentially masking the true efficacy or toxicity of a promising compound and leading to its premature termination.[1] The primary goal in early preclinical studies is to maximize systemic exposure to support safety and efficacy assessments, often using simple, liquid formulations that are well-tolerated by the animal species under investigation.[4]

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (PSC-2) is a heterocyclic compound whose physicochemical properties are not extensively documented. Therefore, the first step in developing a viable formulation is a thorough pre-formulation assessment.[1][5] This application note details a logical workflow, from initial characterization to the preparation and validation of a simple, robust suspension formulation, providing researchers with a reliable method for consistent dosing in animal models.

Pre-formulation Assessment of Compound PSC-2

A foundational understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount before any formulation development can begin.[1][2] These properties dictate the potential challenges (e.g., low solubility, instability) and guide the selection of an appropriate formulation approach.[1]

Physicochemical Properties

Based on available data and predictive models, the key properties of Compound PSC-2 are summarized below.

PropertyPredicted ValueImplication for Formulation
Molecular Formula C₁₀H₁₃NO₄S₂-
Molecular Weight 275.34 g/mol -
pKa 2.90 ± 0.10Strongly acidic. Solubility will be highly dependent on pH, with low solubility in acidic environments (e.g., stomach) and higher solubility at neutral or basic pH.
XLogP3 1.5Indicates moderate lipophilicity. Suggests the compound is unlikely to be freely soluble in aqueous media (a common characteristic of BCS Class II/IV compounds).[6]
Hydrogen Bond Donors 1Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 6Can participate in hydrogen bonding.
Appearance White to off-white solidStandard for most purified small molecules.

Source: Predicted data from LookChem.[7]

Expert Interpretation: The low predicted pKa is the most critical parameter. It indicates that PSC-2 is an acidic molecule, and its carboxyl group will be protonated and thus less soluble in the low pH of the stomach. The moderate XLogP3 value further supports the likelihood of poor aqueous solubility.[6] This profile strongly suggests that a simple solution in a neutral aqueous buffer is unlikely to achieve the high concentrations often required for toxicology studies. Therefore, formulation strategies designed for poorly soluble drugs are necessary.[8][9][10]

Formulation Strategy Selection

The choice of formulation for early studies should balance the need for adequate exposure with simplicity and the avoidance of excipients that could confound study results.[1][4]

Rationale for an Aqueous Suspension

For initial oral PK and toxicology studies in rodents, an aqueous suspension is often the preferred approach for poorly soluble, neutral, or acidic compounds. The rationale is as follows:

  • Simplicity & Speed: Suspensions are relatively straightforward to prepare compared to more complex formulations like self-emulsifying drug delivery systems (SEDDS) or nanoparticles.[8]

  • Reduced Excipient-Related Toxicity: Simple suspensions typically use benign and well-characterized suspending agents (e.g., cellulose derivatives), minimizing the risk of excipient-induced side effects that could be mistaken for compound toxicity.[11][12]

  • High Drug Loading: Suspensions can accommodate a higher concentration of the API than is achievable in a solution, which is often necessary to meet the dose requirements for safety studies.

The following diagram illustrates the decision-making process that leads to selecting a suspension formulation.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Decision start Characterize API (pKa, LogP, Solubility) solubility_check Is API soluble in aqueous vehicle at required concentration? start->solubility_check strategy_solution Solution Formulation (e.g., pH-adjusted buffer) solubility_check->strategy_solution Yes strategy_complex Evaluate Advanced Formulations solubility_check->strategy_complex No strategy_suspension Aqueous Suspension (e.g., 0.5% MC) strategy_complex->strategy_suspension API is crystalline, early-stage study strategy_lipid Lipid-Based Formulation (e.g., SEDDS in oil) strategy_complex->strategy_lipid API is highly lipophilic (LogP > 3)

Caption: Formulation strategy selection workflow.

Protocol: Preparation of a 10 mg/mL Suspension for Oral Gavage

This protocol describes the preparation of a 100 mL batch of a 10 mg/mL suspension of Compound PSC-2 in 0.5% (w/v) methylcellulose, a commonly used, non-toxic vehicle.[13]

Materials and Equipment
  • API: 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (Compound PSC-2)

  • Vehicle Components:

    • Methylcellulose (MC, viscosity ~400 cP)

    • Purified Water (e.g., Milli-Q or equivalent)

  • Equipment:

    • Analytical balance

    • Spatula and weigh boats

    • Glass beaker (250 mL)

    • Graduated cylinder (100 mL)

    • Magnetic stirrer and stir bar

    • Benchtop vortex mixer

    • Bath sonicator

    • Calibrated pH meter

    • Amber glass storage bottle

Step-by-Step Preparation Method
  • Vehicle Preparation (0.5% w/v Methylcellulose): a. Heat approximately 50 mL of purified water to 60-70°C. b. Weigh 0.5 g of methylcellulose. c. While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle the methylcellulose powder onto the surface to ensure each particle is wetted and prevent clumping. d. Once dispersed, remove the beaker from the heat and add 50 mL of cold purified water. e. Continue stirring in a cold water bath until the solution is clear and viscous. This process ensures proper hydration of the polymer.

  • API Weighing and Wetting: a. Accurately weigh 1.0 g of Compound PSC-2 using an analytical balance. b. Place the powder in a clean, dry glass beaker. c. Critical Step: Add a small amount (~2-3 mL) of the prepared 0.5% MC vehicle to the API powder. Mix with a spatula to form a smooth, uniform paste. This "wetting" step is crucial to prevent powder agglomeration when the bulk vehicle is added.[14]

  • Suspension Preparation: a. Gradually add the remaining 0.5% MC vehicle to the paste while continuously stirring with a magnetic stirrer. b. Use a spatula to scrape the sides of the beaker to ensure all material is incorporated. c. Continue stirring for at least 30 minutes to ensure initial homogeneity.

  • Homogenization: a. For a uniform and stable suspension, further energy input is required.[13] b. Vigorously vortex the suspension for 2-3 minutes. c. Place the beaker in a bath sonicator for 15-20 minutes to break down any remaining aggregates. Monitor the temperature to ensure it does not rise significantly.

  • Final Steps: a. Transfer the final suspension to a labeled, amber glass bottle to protect from light. b. Store at the designated temperature (typically 2-8°C).

Quality Control and Validation

A formulation is only as good as its quality control. These steps are mandatory to ensure the prepared formulation is accurate, homogenous, and stable for the duration of its use.[15][16]

Visual Inspection

The suspension should appear uniform with no large aggregates. After settling, it must be easily re-suspended to its original homogenous state with gentle shaking.

pH Measurement

Measure and record the pH of the final suspension. For an acidic compound like PSC-2, the pH is expected to be acidic. This measurement serves as a quality control check for batch-to-batch consistency.

Dose Homogeneity Verification

This test confirms that the API is evenly distributed throughout the vehicle.

  • After preparation and homogenization, let the suspension stand for the anticipated time between doses.

  • Without shaking, take samples from the top, middle, and bottom of the container.

  • Re-suspend the formulation by shaking vigorously and take another sample (representing the dosed suspension).

  • Analyze the concentration of PSC-2 in each sample using a validated analytical method (e.g., HPLC-UV).[16][17]

  • Acceptance Criteria: The concentration of all samples should be within ±10% of the target concentration (10 mg/mL).

Stability Assessment

Stability testing ensures that the API does not degrade and that the physical properties of the suspension are maintained throughout the study period.[15][18]

TestConditionsTime PointsAcceptance Criteria
Short-Term Stability Room Temperature (20-25°C), Refrigerated (2-8°C)0, 4, 8, 24 hoursAPI Concentration: 90-110% of initial. No significant change in appearance or pH.
Study-Duration Stability Refrigerated (2-8°C)0, 1, 3, 7 daysAPI Concentration: 90-110% of initial. No significant change in appearance, pH, or re-suspendability.

Administration Protocol: Oral Gavage in Rodents

Proper administration technique is vital for animal welfare and data quality.

  • Pre-Dosing: Before each dose withdrawal, vigorously shake the formulation for at least 60 seconds to ensure complete re-suspension.

  • Dose Withdrawal: Use a calibrated syringe fitted with a proper gavage needle (e.g., 20-22 gauge, ball-tipped for mice).[13]

  • Administration: Administer the dose gently and carefully to the stomach, avoiding entry into the trachea. The maximum recommended gavage volume for mice is typically 10 mL/kg, but can be up to 20 mL/kg depending on institutional guidelines.[13][19]

  • Post-Dosing: Monitor animals for at least 15 minutes post-gavage for any signs of distress.[19]

The entire workflow, from preparation to administration, is summarized below.

G prep_vehicle 1. Prepare Vehicle (0.5% Methylcellulose) wet_api 3. Wet API with Vehicle (Form smooth paste) prep_vehicle->wet_api weigh_api 2. Weigh API (Compound PSC-2) weigh_api->wet_api mix_suspension 4. Prepare Suspension (Gradual addition & stirring) wet_api->mix_suspension homogenize 5. Homogenize (Vortex & Sonicate) mix_suspension->homogenize qc_check 6. Quality Control (Appearance, pH, Homogeneity) homogenize->qc_check store 7. Store Appropriately (2-8°C, protected from light) qc_check->store administer 8. Administer to Animal (Shake well before dosing) store->administer

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. This molecule is a key building block in medicinal chemistry and drug development, often utilized for its unique structural and electronic properties derived from the thiophene sulfonamide scaffold.[1] The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common issues include the instability of key intermediates and competing side reactions.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your experimental outcomes. Our approach is grounded in mechanistic principles and practical, field-tested solutions.

Section 1: Understanding the Synthetic Pathway

The most common and logical route to 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid proceeds via a two-step sequence starting from a commercially available thiophene-2-carboxylic acid ester, typically the methyl ester.

  • Chlorosulfonylation: The thiophene ring is functionalized with a chlorosulfonyl group (-SO₂Cl) at the 3-position. This is an electrophilic substitution reaction where chlorosulfonic acid serves as both the reagent and the solvent.[2]

  • Sulfonamide Formation: The resulting highly reactive sulfonyl chloride intermediate is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chloride to form the stable sulfonamide bond.

  • Saponification (Hydrolysis): The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

This sequence is preferred because the ester group is a more stable protecting group for the carboxylic acid during the harsh chlorosulfonylation step. Direct chlorosulfonylation of the free carboxylic acid can lead to undesirable side reactions and lower yields.

Synthesis_Pathway Start Methyl thiophene-2-carboxylate Inter1 Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate Start->Inter1 1. Chlorosulfonic Acid (ClSO₃H)     0-5 °C Inter2 Methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate Inter1->Inter2 2. Piperidine, Base      Anhydrous Solvent End 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid Inter2->End 3. LiOH or NaOH     MeOH/H₂O, Reflux Reaction_vs_Hydrolysis cluster_conditions Key Factors SulfonylChloride R-SO₂Cl (Intermediate) DesiredProduct R-SO₂-Piperidine (Desired Product) SulfonylChloride->DesiredProduct Piperidine (Desired Reaction) SideProduct R-SO₃H (Hydrolysis Byproduct) SulfonylChloride->SideProduct H₂O (Moisture) (Side Reaction) Anhydrous Anhydrous Conditions Favor Desired Reaction Aqueous Aqueous Workup Promotes Side Reaction

Caption: Competing pathways for the sulfonyl chloride intermediate.

FAQ 3: The final saponification step is not going to completion or is producing byproducts. How can I optimize it?

Question: I am hydrolyzing the methyl ester to the final carboxylic acid, but I'm either seeing starting material left over or the appearance of new, unidentified spots on my TLC plate. What adjustments should I make?

Answer: Ester hydrolysis, while standard, requires careful control to ensure success.

  • Incomplete Reaction: This is often due to insufficient base or reaction time. A common protocol uses 2-3 equivalents of lithium hydroxide (LiOH) in a mixture of methanol (or THF) and water. If the reaction stalls, you can gently heat the mixture (e.g., to 40-50 °C) or add more base. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Byproduct Formation: The sulfonamide linkage is generally stable to base, but harsh conditions (e.g., high concentrations of NaOH at high temperatures for extended periods) can potentially lead to degradation. Use milder conditions first (LiOH at room temperature or slightly warmed) before resorting to more forcing conditions. Ensure you are neutralizing the reaction mixture carefully during workup; adding acid too quickly can cause localized heating and potential degradation.

Section 3: Detailed Troubleshooting Guides & Protocols

Guide 1: Optimized Protocol for Step 1 & 2 - One-Pot Chlorosulfonylation and Sulfonamide Formation

This protocol is designed to maximize yield by avoiding the isolation of the sensitive sulfonyl chloride intermediate.

Materials:

  • Methyl thiophene-2-carboxylate

  • Chlorosulfonic acid (ClSO₃H)

  • Piperidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water, crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add chlorosulfonic acid (5 equivalents).

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add methyl thiophene-2-carboxylate (1 equivalent) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction's completion by taking a small aliquot, quenching it in ice/DCM, and analyzing via TLC or GC-MS.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and DCM. Very slowly and carefully, pour the reaction mixture onto the ice/DCM with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and finally brine. Caution: The NaHCO₃ wash neutralizes residual acid and will produce CO₂ gas; vent the funnel frequently.

  • Drying (Intermediate): Dry the DCM layer over anhydrous MgSO₄, filter, and concentrate partially under reduced pressure to about one-third of the original volume. Do not evaporate to dryness.

  • Amine Reaction Setup: In a new flame-dried flask under nitrogen, dissolve piperidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

  • Addition of Sulfonyl Chloride: Add the crude sulfonyl chloride solution from step 8 dropwise to the piperidine solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete by TLC.

  • Workup (Final Ester): Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, water, and brine. Dry over MgSO₄, filter, and concentrate in vacuo to obtain the crude methyl 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylate.

SymptomPossible CauseSuggested Solution
Step 1-4: Low Conversion Insufficient reaction time or temperature too low.Allow the reaction to stir longer. Let the temperature rise to 5-10 °C for the final hour if conversion is still low.
Step 9-12: Low Yield Hydrolysis of sulfonyl chloride before addition.Ensure the DCM solution from step 8 is thoroughly dried. Use it immediately.
Step 9-12: Multiple Products Piperidine reacting with the ester group.This is unlikely under these conditions but can be mitigated by keeping the temperature low during the addition.
Guide 2: Optimized Protocol for Step 3 - Saponification

Protocol:

  • Setup: Dissolve the crude methyl ester from the previous step in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The solution may become homogeneous as the reaction progresses. Monitor by TLC for the disappearance of the starting material. If the reaction is slow, gently warm to 40 °C.

  • Acidification: Once complete, cool the mixture in an ice bath and slowly add 1M HCl to acidify the solution to pH 2-3. A white precipitate of the product should form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

SymptomPossible CauseSuggested Solution
Product is oily/gummy Impurities present; incomplete precipitation.Re-dissolve in a minimal amount of a solvent like ethyl acetate, wash with water, dry, and re-precipitate or attempt recrystallization.
Low Yield after Filtration Product has some solubility in acidic water.Cool the acidified mixture for a longer period before filtration. Extract the acidic filtrate with ethyl acetate to recover any dissolved product.
Incomplete Reaction Inactive base or insufficient equivalents.Use a fresh bottle of LiOH·H₂O. Add an additional equivalent of base and allow to stir longer.

Section 4: Data Summary

The following table provides a summary of typical reaction parameters for a lab-scale synthesis.

StepKey ReagentsEquivalents (vs. Starting Ester)SolventTemperatureTypical TimeExpected Yield
Chlorosulfonylation ClSO₃H5Neat0-5 °C2-3 h(Used Crude)
Sulfonamide Formation Piperidine, Et₃N1.2, 1.5DCM0 °C to RT4-6 h75-85% (over 2 steps)
Saponification LiOH·H₂O3MeOH/H₂ORT to 40 °C6-12 h90-98%

Section 5: References

  • Kudryavtsev, K. V., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60.

  • PrepChem (2023). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. [Link]

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of Organic Chemistry, 55(6), 1766–1772. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. [Link]

  • Rana, S., et al. (2019). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Anwar, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology, 203, 2441–2451. [Link]

  • Li, G., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 64(15), 11436-11456. [Link]

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Technical Support Center: Troubleshooting Solubility of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for overcoming the common yet critical challenge of solubilizing 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid in aqueous buffers for in vitro assays. Poor solubility can lead to inaccurate data, high variability, and misleading structure-activity relationships (SAR). By understanding the physicochemical properties of this molecule, we can devise logical, effective strategies to ensure its true activity is measured.

Part 1: Understanding the 'Why' — Physicochemical Properties and Their Impact

The structure of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid presents a classic solubility challenge. It contains two key functional groups that dictate its behavior in aqueous solutions: a thiophene-2-carboxylic acid and a piperidin-1-ylsulfonyl moiety.

  • The Acidic Driver: The carboxylic acid group is the primary determinant of pH-dependent solubility. The parent structure, thiophene-2-carboxylic acid, has a pKa of approximately 3.49.[1][2] This means that at a physiological pH of 7.4, the carboxylic acid will be predominantly deprotonated (ionized) to its carboxylate form. While this ionization enhances water solubility, the un-ionized (protonated) form, which exists at acidic pH, is significantly less soluble.[3]

  • The Hydrophobic Counterbalance: The piperidine ring and the thiophene ring are hydrophobic (lipophilic) and contribute to the compound's tendency to resist dissolution in water. The sulfonamide group is polar, but its contribution is often overshadowed by the larger non-polar regions. Sulfonamide protons are also weakly acidic, with pKa values typically ranging from 9-11, meaning they remain protonated at physiological pH.[4][5][6]

This combination of a potent acidic group and significant hydrophobicity means the compound's solubility is a delicate balance, highly sensitive to the pH and composition of the assay buffer.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicImpact on Assay Solubility
Primary pKa (Carboxylic Acid) ~3.5[1][2]Highly insoluble at pH < 4. Solubility dramatically increases at pH > 5.
Secondary pKa (Sulfonamide) ~9-11[4][5]Remains protonated and does not contribute to solubility at physiological pH.
Aqueous Solubility at pH 7.4 Low to moderate. Prone to precipitation upon dilution from organic stock.Direct dissolution in neutral buffers is likely to fail.
LogP (Lipophilicity) Moderately high.Contributes to poor aqueous solubility and potential for non-specific binding.

The core problem is clear: at neutral or acidic pH, the protonated carboxylic acid, combined with the hydrophobic rings, makes the molecule poorly soluble. To overcome this, we must shift the equilibrium towards the more soluble, ionized carboxylate form.

G cluster_0 pH < pKa (~3.5) cluster_1 pH > pKa (~3.5) Low_pH Protonated Form (R-COOH) Poorly Soluble High_pH Deprotonated Form (R-COO⁻) Highly Soluble Low_pH->High_pH Increase pH High_pH->Low_pH Decrease pH caption Figure 1. pH-dependent ionization and solubility.

Figure 1. pH-dependent ionization and solubility.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound won't dissolve when I add it directly to my PBS buffer (pH 7.4). What is the first and most critical step?

Answer: Direct dissolution of a solid, poorly soluble compound into an aqueous buffer is rarely successful. The indispensable first step is to prepare a high-concentration stock solution in a suitable organic solvent.

The Rationale: Organic solvents, particularly polar aprotic ones, are highly effective at disrupting the crystal lattice energy of the solid compound and solvating both its polar and non-polar regions. This creates a concentrated, molecularly dispersed solution that can then be carefully diluted into your aqueous assay buffer.

Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO). It is a powerful, versatile solvent for a wide range of drug-like molecules and is compatible with most in vitro assays at low final concentrations (<0.5%).[7][8]

See Protocol 1: Preparation of a 10 mM DMSO Stock Solution.

Q2: I prepared a 10 mM stock in DMSO, but it crashes out (precipitates) when I dilute it into my assay buffer. How do I fix this?

Answer: This is the most common manifestation of poor aqueous solubility, known as "crashing out." The compound, stable in 100% DMSO, is forced into an unfavorable aqueous environment upon dilution, causing it to precipitate. The solution is to modify the final aqueous buffer to make it more hospitable to the compound.

The troubleshooting workflow below should be followed sequentially. Start with pH adjustment, as it is the most effective and direct method for an acidic compound like this.

G cluster_strategies Troubleshooting Strategies Start Compound Precipitates in Aqueous Buffer pH_Adjust Strategy 1: Increase Buffer pH (e.g., pH 8.0-9.0) Start->pH_Adjust Primary Approach Check_Assay Is the new condition compatible with my assay (enzyme/cell)? pH_Adjust->Check_Assay Co_Solvent Strategy 2: Add Co-solvent (e.g., 1-5% Ethanol) Co_Solvent->Check_Assay Surfactant Strategy 3: Add Surfactant (e.g., 0.01% Tween-20) Surfactant->Check_Assay Success Solubility Achieved Proceed with Assay Check_Assay->Success Yes Fail Incompatible Try Next Strategy Check_Assay->Fail No Fail->Co_Solvent Try Secondary Approach Fail->Surfactant Try Tertiary Approach caption Figure 2. Troubleshooting workflow for precipitation.

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Technical Support Center: Optimizing Reaction Conditions for Piperidine Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidine sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This resource combines established chemical principles with practical, experience-driven advice to ensure your syntheses are successful, reproducible, and scalable.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation of piperidine sulfonamides, providing concise and actionable answers.

Q1: What are the standard reaction conditions for synthesizing a piperidine sulfonamide?

A1: The most common method for synthesizing piperidine sulfonamides is the reaction of piperidine with a sulfonyl chloride in the presence of a base.[3][4] A typical protocol involves dissolving piperidine in an aprotic solvent, adding a non-nucleophilic base, and then slowly adding the sulfonyl chloride at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.[3][5]

Q2: Which sulfonylating agents are most effective?

A2: Arylsulfonyl chlorides are widely used and commercially available. The choice of sulfonyl chloride is dictated by the desired final compound. It is crucial to use a fresh or properly stored sulfonyl chloride, as they are susceptible to hydrolysis, which can significantly lower the yield.[6][7]

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. The formation of HCl can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic organic bases like triethylamine (TEA) or pyridine are preferred to avoid competing with the piperidine for the sulfonyl chloride.[6][8] For less reactive piperidines, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.[7][8]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent should be inert to the reactants and capable of dissolving both the piperidine and the sulfonyl chloride. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are commonly used.[7][8][9] The polarity of the solvent can influence the reaction rate; more polar aprotic solvents can stabilize charged intermediates and potentially accelerate the reaction.[9]

Q5: Why is temperature control important during the addition of the sulfonyl chloride?

A5: The reaction between an amine and a sulfonyl chloride is often exothermic. Adding the sulfonyl chloride slowly at a reduced temperature (e.g., 0 °C) helps to control the reaction rate, minimize the formation of side products, and ensure safety.[3] Some sulfonyl chlorides can also be thermally unstable and decompose at higher temperatures.[8]

Q6: Can I use an aqueous base like sodium hydroxide?

A6: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride to the corresponding unreactive sulfonic acid.[6][10] For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method to maximize yield.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of piperidine sulfonamides.

Problem 1: Low or No Product Yield

A low yield of the desired sulfonamide is a frequent challenge. The root causes often relate to reagent quality, reaction conditions, or the inherent reactivity of the substrates.[8][11]

Possible Cause Explanation & Causality Recommended Solution
Hydrolysis of Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.[6][7] This is a primary cause of low yields.Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Use a fresh bottle of sulfonyl chloride or purify the existing stock.[7]
Low Nucleophilicity of Piperidine Electron-withdrawing groups on the piperidine ring can decrease its nucleophilicity, leading to a sluggish or incomplete reaction.[8]Increase the reaction temperature or prolong the reaction time.[8] The use of a stronger, non-nucleophilic base can also enhance the reactivity of the piperidine.[8]
Steric Hindrance Bulky substituents on either the piperidine or the sulfonyl chloride can sterically hinder the nucleophilic attack, slowing down the reaction.[8]Consider using a less sterically hindered sulfonylating agent if possible. Increasing the reaction temperature and time may also help overcome the steric barrier.[8]
Inadequate Base An insufficient amount or a weak base will not effectively neutralize the generated HCl, leading to the protonation of the piperidine and a halt in the reaction.[8]Use at least one equivalent of a suitable base like triethylamine or pyridine.[8] For less reactive systems, consider a stronger base like DBU.[8]
Problem 2: Formation of Unexpected Side Products

The appearance of side products can complicate purification and reduce the yield of the desired sulfonamide.

Common Side Product Identification & Causality Prevention & Mitigation
Sulfonic Acid This byproduct arises from the hydrolysis of the sulfonyl chloride.[1][12] It can be identified by its high polarity on TLC and its characteristic spectroscopic signals.The most effective prevention is to maintain strict anhydrous conditions throughout the experiment.[6]
Bis-sulfonated Piperidine If the starting piperidine has an additional nucleophilic site (e.g., another amine), di-sulfonylation can occur. This is more common with primary amines but can happen with certain piperidine derivatives.[6]Use a controlled stoichiometry with a slight excess of the piperidine (1.1-1.2 equivalents) to favor the mono-sulfonated product.[6] Alternatively, employ a protecting group strategy for the second nucleophilic site.[6]
Problem 3: Difficulties in Product Purification

Even with a successful reaction, isolating the pure sulfonamide can be challenging.

Issue Explanation & Causality Recommended Purification Strategy
Removal of Excess Base/Base-HCl Salt Tertiary amine bases like triethylamine and their corresponding hydrochloride salts can be difficult to remove from the final product.An aqueous workup with dilute acid (e.g., 1N HCl) will protonate the excess base, making it water-soluble and easily removed in the aqueous layer.[13]
Co-elution with Starting Materials or Byproducts The polarity of the desired sulfonamide may be similar to that of the starting materials or certain byproducts, making chromatographic separation difficult.Recrystallization: This is often a highly effective method for purifying solid sulfonamides.[12] A solvent screen should be performed to find a system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[6] Common solvents include ethanol, isopropanol, or mixtures with water.[14]
Oily or Non-crystalline Product The product may not readily crystallize, making handling and purification by recrystallization challenging.If recrystallization fails, column chromatography is the next best option. A systematic evaluation of different solvent systems for TLC can help in developing an effective separation method for column chromatography.[12]

Experimental Protocols

General Protocol for Piperidine Sulfonamide Synthesis

This protocol outlines a standard procedure for the synthesis of a piperidine sulfonamide.

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of the desired sulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for Recrystallization of a Piperidine Sulfonamide
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. If crystals form, this is a good solvent candidate.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time.

  • Crystallization: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator.

Visualized Workflows and Mechanisms

General Reaction Mechanism

Piperidine Sulfonamide Formation Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Product Piperidine Sulfonamide Intermediate->Product Loss of Cl- HCl HCl (Byproduct) Intermediate->HCl Salt Base-HCl Salt HCl->Salt Neutralization Base Base (e.g., TEA) Base->Salt

Caption: General mechanism of piperidine sulfonamide formation.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reagent Quality Anhydrous Solvents? Fresh Sulfonyl Chloride? Pure Piperidine & Base? Start->CheckReagents CheckConditions Review Reaction Conditions Correct Stoichiometry? Inert Atmosphere? Optimal Temperature? CheckReagents->CheckConditions Reagents OK Optimize Optimize Conditions CheckConditions->Optimize Conditions OK IncreaseTemp Increase Temperature / Time Optimize->IncreaseTemp Low Reactivity StrongerBase Use Stronger Base (e.g., DBU) Optimize->StrongerBase Low Reactivity Success Improved Yield IncreaseTemp->Success StrongerBase->Success

Caption: Systematic workflow for troubleshooting low reaction yields.

References

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • American Cyanamid Co. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844.
  • Jiangsu Hansen Pharmaceutical Group Co Ltd. (2017). The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity. Chinese Patent No. CN107235974A.
  • Atofina. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. French Patent No. FR2795723A1.
  • ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2753.
  • King, J. F., et al. (1984). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 62(10), 1977-1987.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
  • Zhou, C., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(12), 4584–4586.
  • Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • Kidwai, M., et al. (2013). An efficient and green protocol for the synthesis of sulfonamides using microwave under solvent-free conditions. RSC Advances, 3(38), 17211-17215.
  • Pistos, C., et al. (2021).
  • Asian Journal of Chemistry. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Francke, R., & Little, R. D. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(13), 5373–5380.
  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Baxendale, I. R., et al. (2012). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 10(15), 3059-3067.
  • Bryce, M. R. (1984). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2591-2593.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Angapco, A. A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5462.
  • Wellinga, K., & Eussen, J. H. H. (1990). Synthesis of sulfonyl chloride substrate precursors. U.S.
  • Sinclair, P. J., et al. (2012). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 826–831.
  • Wang, X., et al. (2022).
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209–9214.
  • Suthar, S. K., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 633-640.
  • Zhou, Y., et al. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 29, 115867.
  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 90, 770-781.
  • Stenström, O., et al. (2019). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. ChemMedChem, 14(19), 1696-1707.
  • Sarpong, R., et al. (2020).

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3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Welcome to the technical support guide for 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (CAS 923697-76-1). This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this molecule. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid that could lead to degradation?

This molecule possesses three key functional groups that influence its stability profile: the N-sulfonylpiperidine (a sulfonamide), the thiophene ring, and the carboxylic acid. Each presents potential degradation pathways.

  • Sulfonamide Group: The sulfur-nitrogen (S-N) bond in the sulfonamide is susceptible to hydrolysis, particularly under acidic or basic conditions.[1] Cleavage of this bond is a common degradation pathway for many sulfonamide-containing drugs.[1][2]

  • Thiophene Ring: While thiophene is more stable than other five-membered heterocycles like furan or pyrrole, its sulfur atom can be oxidized, and the ring system is susceptible to photocatalytic degradation upon exposure to UV light.[3][4]

  • Carboxylic Acid: The carboxylic acid group primarily influences the molecule's solubility and can participate in esterification reactions if alcohols are present as solvents or impurities. Its ionization state is pH-dependent, which can affect the overall molecule's reactivity and degradation kinetics.[5]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure maximum stability for both solid and solution forms, the following conditions are recommended based on the compound's structural motifs:

ConditionRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C) for long-term storage.Lower temperatures slow down potential hydrolytic and thermal degradation pathways. Sulfonamides are generally stable during standard pasteurization but can degrade at higher temperatures over time.[6][7]
Light Protect from light. Store in amber vials or light-blocking containers.The thiophene ring is known to be susceptible to photodegradation.[8][9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes the risk of oxidation, particularly of the thiophene sulfur atom.
pH (Solutions) Prepare fresh solutions. If storage is necessary, use buffered solutions at a neutral or slightly acidic pH (e.g., pH 4-7) and store refrigerated.Sulfonamides are generally most stable near neutral pH and can undergo acid- or base-catalyzed hydrolysis.[2][10]
Handling Use appropriate personal protective equipment. Wash hands thoroughly after handling.[11]Standard laboratory practice for handling chemical reagents.
Q3: What are the predicted major degradation pathways for this molecule?

Based on its structure, three primary degradation pathways can be proposed: hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: This is arguably the most probable pathway in aqueous environments. Both acidic and basic conditions can catalyze the cleavage of the S-N bond, leading to the formation of thiophene-2-carboxylic acid-3-sulfonic acid and piperidine.[1]

  • Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone. Strong oxidizing agents can lead to more extensive degradation.

  • Photodegradation: Exposure to UV light can induce photocatalytic degradation of the thiophene ring, potentially leading to ring-opening or polymerization.[3][12] The rate of degradation often correlates with the molecule's maximum UV absorption wavelength.[9]

Below is a diagram illustrating these proposed primary degradation routes.

G cluster_main Proposed Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) Parent 3-(Piperidin-1-ylsulfonyl) thiophene-2-carboxylic acid Hydrolysis_Prod1 Thiophene-2-carboxylic acid-3-sulfonic acid Parent->Hydrolysis_Prod1 S-N Cleavage Hydrolysis_Prod2 Piperidine Parent->Hydrolysis_Prod2 S-N Cleavage Oxidation_Prod Thiophene-S-oxide Derivative Parent->Oxidation_Prod S-Oxidation Photolysis_Prod Ring-Opened Products or Polymers Parent->Photolysis_Prod Ring Degradation

Caption: Proposed major degradation pathways for the title compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: My HPLC analysis shows new, unexpected peaks after preparing a stock solution in methanol/water.
  • Possible Cause 1: Hydrolysis. If your solution is unbuffered, the pH could be slightly acidic or basic, leading to slow hydrolysis of the sulfonamide S-N bond. Over time, even at room temperature, this can generate detectable levels of impurities. Sulfonamides are known to be susceptible to both acid- and base-catalyzed hydrolysis.[10]

  • Possible Cause 2: Transesterification. If using methanol, there is a small possibility of reaction with the carboxylic acid to form the methyl ester, especially if the solution is acidic.

  • Recommended Actions:

    • Confirm Peak Identity: Use LC-MS to get the mass of the impurity peaks. A mass corresponding to piperidine or the sulfonic acid derivative would strongly suggest hydrolysis.[1]

    • Use Buffered Solutions: If possible, prepare solutions in a buffer at a pH where the compound is most stable (typically pH 4-7).

    • Prepare Fresh: Always use freshly prepared solutions for quantitative experiments to minimize the impact of degradation.

    • Solvent Choice: Consider using a non-protic solvent like acetonitrile (ACN) or DMSO for stock solutions to prevent hydrolysis, though solubility must be verified.

Problem 2: The color of my solid compound has changed from white/off-white to yellow/brown upon storage.
  • Possible Cause: Photodegradation or Oxidation. This is a classic sign of degradation, often initiated by light or air. Thiophene derivatives can form colored degradation products or polymers upon exposure to UV light.[3] Oxidation of the sulfur atom can also sometimes lead to colored byproducts.

  • Recommended Actions:

    • Review Storage Conditions: Ensure the compound has been rigorously protected from light and stored in a well-sealed container, preferably under an inert atmosphere.

    • Analytical Re-evaluation: Before use, re-test the material's purity by HPLC and confirm its identity (e.g., by NMR or MS) to ensure it still meets the requirements for your experiment.

    • Purification: If purity has decreased significantly, purification (e.g., recrystallization or chromatography) may be necessary.

Problem 3: I am losing my compound during a reaction that requires heating in an aqueous buffer.
  • Possible Cause: Thermal Degradation. While sulfonamides are relatively stable, prolonged heating can accelerate hydrolysis.[6] The piperidine ring itself can also undergo thermal degradation, potentially through ring-opening reactions.[13][14] The combination of heat and a non-optimal pH can significantly increase the degradation rate.

  • Recommended Actions:

    • Lower Temperature/Time: Investigate if the reaction can proceed at a lower temperature or for a shorter duration.

    • pH Optimization: Conduct a small-scale screen to find the optimal pH for stability at your target temperature.

    • Solvent Change: If the reaction chemistry allows, consider switching to a higher-boiling point organic solvent to avoid aqueous hydrolysis.

SymptomPossible Cause(s)Recommended Action(s)
New peaks in HPLC (solution) Hydrolysis, TransesterificationUse LC-MS to identify impurities, prepare fresh solutions in appropriate buffers, consider aprotic solvents for stock.
Color change of solid Photodegradation, OxidationConfirm purity via HPLC, review storage (protect from light/air), purify if necessary.
Loss of material upon heating Accelerated Hydrolysis, Thermal DegradationLower reaction temperature/time, optimize pH for stability, consider non-aqueous solvents.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[15][16] This protocol outlines a standard approach.

Objective: To identify the potential degradation products of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid under various stress conditions.

Materials:

  • 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

  • HPLC-grade water, acetonitrile (ACN), and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate or acetate)

  • Calibrated pH meter, HPLC-UV-MS system, photostability chamber, oven.

Workflow Diagram:

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid & Solution) (80°C) Prep->Thermal Photo Photolytic (Solid & Solution) (ICH Q1B conditions) Prep->Photo Analysis Analyze by HPLC-UV-MS: - Stressed Samples - Control (Unstressed) - Blanks Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Identify Degradants Determine Peak Purity Establish Mass Balance Analysis->Eval

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent mixture (e.g., 50:50 ACN:Water).

    • For each condition, add the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.

    • Control Sample: Prepare a sample diluted with the solvent mixture only and keep it at 2-8°C, protected from light.

  • Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl. Keep at 60°C. Collect time points at 2, 6, 24, and 48 hours. Neutralize with NaOH before injection.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature. Collect time points at 1, 4, 8, and 24 hours. Neutralize with HCl before injection. (Base hydrolysis is often faster than acid hydrolysis for sulfonamides).[17]

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature, protected from light. Collect time points at 2, 6, 24, and 48 hours.

    • Thermal Degradation:

      • Solution: Heat a prepared solution at 80°C.

      • Solid: Place a small amount of the solid compound in an oven at 80°C.

      • Collect time points at 1, 3, and 7 days.

    • Photostability:

      • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis:

    • Analyze all samples (stressed, control, and blanks) using a validated stability-indicating HPLC-UV-MS method.

    • The method should be capable of separating the parent compound from all process impurities and degradation products.

    • Compare the chromatograms of stressed samples to the control and blank to identify new peaks corresponding to degradation products.[16]

  • Data Evaluation:

    • Purity & Assay: Calculate the percentage of remaining parent compound. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[18]

    • Mass Balance: Ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100% of the initial value.

    • Peak Identification: Use the MS data to propose structures for the major degradation products.

This systematic approach will provide a comprehensive stability profile of 3-(piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, enabling the development of robust formulations and analytical methods.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • El-Shafey, O., & Al-Shihry, S. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C.
  • Williams, A. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications.
  • ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF.
  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF.
  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
  • El-Shafey, O., & Al-Shihry, S. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society.
  • Kralchevska, R. P., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
  • El-Shafey, O., & Al-Shihry, S. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C.
  • SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride).
  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid.
  • ChemicalBook. (n.d.). Thiophene-2-carboxylic acid(527-72-0).
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Reddit. (2024). Why is thiophene stable to acid? : r/OrganicChemistry.
  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central.
  • Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Anjali, S., & Kumar, S. (n.d.).
  • Sexton, A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Source not available].
  • ResearchGate. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • LookChem. (n.d.). 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • ResearchGate. (n.d.). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process.
  • Ma, J., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed.

Sources

Technical Support Center: Troubleshooting Low Bioactivity in Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our novel thiophene compound library. This guide is designed for our valued research partners—scientists and drug development professionals—who are at the forefront of discovering the next generation of therapeutics. We understand that navigating the complexities of early-stage drug discovery can be challenging, and observing lower-than-expected bioactivity in promising compounds can be a significant hurdle.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common issues encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and advance your research with confidence.

Part 1: Initial Triage of Low Bioactivity - Is the Compound the Issue?

It is a common scenario: a novel thiophene compound, predicted to be active, shows little to no effect in your initial screen. Before delving into complex biological explanations, it's crucial to rule out fundamental issues with the compound itself.

FAQ 1: My thiophene compound shows low or no activity in my primary assay. Where do I start troubleshooting?

Low bioactivity can stem from a variety of factors, ranging from simple solubility issues to compound instability. A systematic approach is key to identifying the root cause. We recommend a tiered approach, starting with the most common and easily addressable problems.

Troubleshooting Guide: Physicochemical Properties and Compound Integrity

Question 1.1: Could poor solubility be masking the true activity of my compound?

Expert Insight: Absolutely. Thiophene-containing compounds, while offering diverse biological activities, can sometimes exhibit poor aqueous solubility.[1][2] If a compound is not sufficiently dissolved in the assay buffer, its effective concentration at the target site will be much lower than the nominal concentration, leading to artificially low or no observed activity.[3]

Recommended Protocol: Kinetic Solubility Assay

This step-by-step guide will help you determine the kinetic solubility of your thiophene compound in your specific assay buffer.

Materials:

  • Your thiophene compound (as a high-concentration DMSO stock, e.g., 10 mM)

  • Assay buffer

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance at ~620 nm

  • Positive and negative controls (a known soluble and a known insoluble compound, if available)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock to create a range of concentrations.

  • Add Assay Buffer: To each well containing the DMSO-diluted compound, add your assay buffer. The final DMSO concentration should be consistent across all wells and match the concentration used in your primary bioassay (typically ≤1%).

  • Incubate: Incubate the plate at the same temperature and for the same duration as your primary assay.

  • Measure Turbidity: After incubation, measure the turbidity of each well using a nephelometer or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which the turbidity begins to increase significantly is your approximate kinetic solubility limit.

Parameter Description Acceptable Range for Cell-Based Assays
Kinetic Solubility The concentration at which a compound begins to precipitate from a supersaturated solution.> 20 µM
Final DMSO Concentration The percentage of DMSO in the final assay volume.≤ 1%

Interpreting the Results:

  • If your assay concentration is above the measured solubility limit: Your compound is likely precipitating, and the observed low activity is due to insufficient compound in solution.

  • Next Steps:

    • Re-run your primary assay at concentrations below the solubility limit.

    • Consider reformulating the compound with solubilizing agents, if compatible with your assay.

    • For some thiophene derivatives, poor water solubility can be addressed by loading them into nanoparticles.[4]

Question 1.2: How can I be sure my thiophene compound is stable under my assay conditions?

Expert Insight: The stability of your compound is paramount. The thiophene ring can be susceptible to oxidative degradation under certain conditions.[5][6] Additionally, some thiophene-containing drugs can be metabolized by cellular enzymes into reactive metabolites, which could lead to toxicity and confound your results.[5][7]

Recommended Protocol: Compound Stability Assessment using LC-MS

This protocol will help you assess the stability of your compound in the presence of your assay components over time.

Materials:

  • Your thiophene compound

  • Assay buffer and any other key reagents (e.g., cell lysate, microsomes)

  • LC-MS system

Procedure:

  • Incubation: Incubate your compound in the complete assay buffer (including cells or cellular fractions if applicable) at the assay temperature.

  • Time Points: Take aliquots at different time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Sample Preparation: Quench the reaction (e.g., with cold acetonitrile) to precipitate proteins and stop any enzymatic reactions. Centrifuge to pellet the precipitate.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of the parent compound remaining at each time point.

Data Analysis:

Plot the percentage of the parent compound remaining against time. A significant decrease over the course of your assay indicates instability.

Time Point Acceptable % Parent Compound Remaining
T = 0 hours100%
T = Assay Duration> 80%

Interpreting the Results:

  • Significant degradation observed: The low bioactivity may be due to the compound degrading before it can interact with its target.

  • Next Steps:

    • Modify the assay conditions if possible (e.g., shorter incubation time, different buffer pH).

    • Consider the synthesis of more stable analogs. The position of substituents on the thiophene ring can affect its stability.[5]

Part 2: Interrogating the Biology - Is the Compound Reaching and Engaging its Target?

If you have confirmed that your compound is soluble and stable, the next step is to investigate its interaction with the biological system.

FAQ 2: I've confirmed my compound is soluble and stable, but it still shows no activity in my cell-based assay. What's the next step?

At this stage, we need to consider the journey of the compound from the assay medium to its intracellular target. This involves crossing the cell membrane and engaging with the target protein. Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery.[8][9][10][11]

Troubleshooting Guide: Cellular Permeability and Target Engagement

Question 2.1: How do I know if my compound is getting into the cells?

Expert Insight: A compound can be potent against an isolated target but show no activity in a cell-based assay simply because it cannot cross the cell membrane to reach its intracellular target. The lipophilicity of the thiophene ring can contribute to its ability to cross the blood-brain barrier, suggesting that many thiophene derivatives have the potential for good cell permeability.[1]

Recommended Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular context.[12] The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[12] This provides direct evidence that your compound is entering the cells and interacting with its intended target.[13][14][15]

Workflow for CETSA®:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Cell Lysis & Separation cluster_detection Detection A Treat intact cells with compound or vehicle B Heat cells at various temperatures A->B Incubate C Lyse cells and separate soluble and precipitated proteins B->C Process D Quantify soluble target protein (e.g., Western Blot) C->D Analyze

CETSA® Experimental Workflow

Data Analysis:

By plotting the amount of soluble protein at different temperatures, you can generate a melting curve. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Interpreting the Results:

  • No thermal shift observed: This could mean several things:

    • The compound is not entering the cells.

    • The compound is not binding to the target with sufficient affinity to cause stabilization.

    • The target protein is not amenable to this assay.

  • Thermal shift observed, but no downstream bioactivity: This is a very informative result. It suggests that while your compound is engaging the target, this engagement is not leading to the expected biological outcome. This could be due to:

    • The compound acting as an antagonist when an agonist is required (or vice versa).

    • The biological assay not being sensitive enough to detect the effect of target engagement.

    • Redundancy in the biological pathway.

Question 2.2: Could my compound be an assay artifact or a "nuisance compound"?

Expert Insight: High-throughput screening (HTS) campaigns are susceptible to false positives, often caused by "nuisance compounds" that interfere with the assay technology rather than acting on the biological target.[3][16][17][18] This can include autofluorescence, light scattering, or inhibition of the reporter enzyme (e.g., luciferase).[17][18]

Recommended Protocol: Orthogonal and Counter-Screens

To rule out assay artifacts, it is essential to perform orthogonal and counter-screens.[17]

  • Orthogonal Assay: An assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary screen is a luciferase reporter assay, an orthogonal assay could be measuring the mRNA levels of the reporter gene using qPCR.

  • Counter-Screen: An assay designed to identify off-target effects or interference with the assay technology. For example, a counter-screen for a luciferase-based assay would be to test the compound's effect on purified luciferase enzyme in the absence of the cellular components.

Troubleshooting_Logic Start Low Bioactivity Observed Solubility Is the compound soluble at the assay concentration? Start->Solubility Stability Is the compound stable under assay conditions? Solubility->Stability Yes LowSolubility Issue: Poor Solubility Action: Re-test below solubility limit Solubility->LowSolubility No TargetEngagement Does the compound engage the target in cells (e.g., CETSA)? Stability->TargetEngagement Yes Instability Issue: Compound Degradation Action: Modify assay or re-design compound Stability->Instability No Artifact Is the activity confirmed in an orthogonal/counter-screen? TargetEngagement->Artifact Yes NoEngagement Issue: No Target Engagement Action: Investigate cell permeability/SAR TargetEngagement->NoEngagement No IsArtifact Issue: Assay Artifact Action: Deprioritize compound Artifact->IsArtifact No TrueNegative Conclusion: Compound is likely a true negative for this assay. Action: Consider SAR and re-design. Artifact->TrueNegative Yes

Troubleshooting Decision Tree

Part 3: Interpreting Negative Results and Planning Next Steps

FAQ 3: I've gone through the troubleshooting steps, and it seems my compound is a true negative. What now?

Expert Insight: A well-validated negative result is not a failure; it is a crucial piece of data that informs the next steps in your drug discovery program.[19][20][21][22] Interpreting these results in the context of your compound's structure-activity relationship (SAR) is key. Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their diverse biological activities.[1][23][24][25][26] Small changes to the substitution pattern on the thiophene ring can have a significant impact on bioactivity.[27][28]

Next Steps and Strategic Considerations:

  • Review the Structure-Activity Relationship (SAR): Analyze the structural features of your inactive compound in comparison to any active analogs. Are there specific functional groups that appear to be detrimental to activity? The sulfur atom in the thiophene ring can participate in hydrogen bonding, and the overall planarity of the ring can be important for receptor binding.[1]

  • Consider Bioisosteric Replacement: Thiophene is often used as a bioisostere for a phenyl ring.[1] If your compound was designed based on a phenyl-containing active, consider whether the thiophene ring is in the optimal position and orientation.

  • Consult Computational Models: If you have a computational model of your target, docking studies can provide insights into why a particular compound may not be binding effectively.

  • Synthesize Analogs: Based on your SAR analysis, plan the synthesis of a focused set of new analogs to probe the key interactions and address the potential liabilities of the initial compound.

We are committed to our collaboration and are here to support you in overcoming these challenges. Please do not hesitate to reach out to your dedicated application scientist to discuss your specific results and plan the next steps in your research.

References

  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
  • Li, A. P. (n.d.).
  • Optibrium. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Scholars Research Library. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
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Enhancing the cell permeability of piperidine-containing drugs

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Enhancing the Cell Permeability of Piperidine-Containing Drugs >

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges associated with enhancing the cell permeability of piperidine-containing drug candidates. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and interpretation.

Piperidine is a prevalent scaffold in medicinal chemistry, valued for its ability to confer desirable physicochemical properties and engage with biological targets.[1][2] However, the basic nitrogen atom in the piperidine ring often leads to high ionization at physiological pH, a primary cause of poor cell permeability and, consequently, low oral bioavailability.[3][4][5][6][7] This guide will explore the root causes of this issue and provide actionable strategies and detailed protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My piperidine-containing compound shows excellent target engagement in biochemical assays but fails in cell-based assays. Why is this happening?

A1: This is a classic and frequent challenge. The discrepancy often arises from poor cell permeability. In a biochemical (cell-free) assay, your compound has direct access to its target. In a cell-based assay, it must first cross the lipid bilayer of the cell membrane to reach an intracellular target. The physicochemical properties of your piperidine compound are likely hindering this critical step.

Core Reasons for Poor Permeability:

  • High Basicity (pKa): The piperidine nitrogen is typically basic, with a pKa in the physiological range.[4][8] This means that at a physiological pH of ~7.4, a significant portion of your compound molecules will be protonated (ionized).[5][6][8] Ionized species are polar and hydrophilic, making it difficult for them to passively diffuse across the lipophilic cell membrane.[4][7]

  • Low Lipophilicity (LogP/LogD): While the piperidine ring itself has some lipophilic character, the overall lipophilicity of the molecule might be too low, especially when ionized. The distribution coefficient at pH 7.4 (LogD) is often a more relevant predictor of permeability than the partition coefficient (LogP) for ionizable compounds.[8][9]

  • Hydrogen Bonding: The piperidine nitrogen, especially when protonated, can act as a hydrogen bond donor. A high number of hydrogen bond donors and acceptors on a molecule increases its polarity and reduces its ability to permeate the cell membrane.[10][11][12][13][14]

  • Efflux Transporters: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing it from reaching a therapeutic intracellular concentration.[15]

Q2: How can I definitively diagnose that low permeability is the issue for my compound?

A2: A systematic, tiered approach using standard in vitro permeability assays is the most effective way to diagnose and quantify the problem.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Insights cluster_2 Tier 3: Efflux Liability PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Permeability Assay (Passive & Active Transport) PAMPA->Caco2 If passive permeability is low Solubility Aqueous Solubility Assay Solubility->Caco2 If solubility is a concern MDCK_MDR1 MDR1-MDCK Assay (P-gp Substrate Identification) Caco2->MDCK_MDR1 If efflux is suspected (Efflux Ratio > 2)

Recommended Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[16][17][18][19] It's an excellent first-pass screen to assess intrinsic passive permeability, independent of active transport mechanisms.[16][20]

  • Caco-2 Permeability Assay: This is the industry gold standard. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[21][22][23][24] This assay provides insights into both passive diffusion and active transport, including efflux.[20][21][23][25] A bi-directional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B-A), can reveal if your compound is subject to active efflux (indicated by an efflux ratio [Papp(B-A)/Papp(A-B)] > 2).[20][25]

Data Interpretation Summary Table

AssayHigh PermeabilityLow PermeabilityIndication
PAMPA Pe > 10 x 10⁻⁶ cm/sPe < 1 x 10⁻⁶ cm/sIntrinsic passive diffusion capability
Caco-2 (A-B) Papp > 10 x 10⁻⁶ cm/sPapp < 2 x 10⁻⁶ cm/sOverall intestinal permeability
Caco-2 (Efflux Ratio) < 2> 2Potential for active efflux by transporters like P-gp or BCRP

Troubleshooting & Optimization Strategies

Q3: My compound has a high pKa and low PAMPA permeability. What chemical modifications can I make to improve its passive diffusion?

A3: This is a common scenario where the basicity of the piperidine nitrogen is the primary obstacle. The goal is to reduce the compound's polarity and increase its lipophilicity at physiological pH.

Chemical Modification Strategies:

  • Lowering pKa:

    • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) on or near the piperidine ring can lower the pKa of the nitrogen, reducing the proportion of the ionized form at pH 7.4.

    • Bioisosteric Replacement: In some cases, replacing the piperidine with a less basic heterocycle might be an option, provided the key pharmacophore interactions are maintained.

  • Masking Polarity via Intramolecular Hydrogen Bonding (IHB):

    • This is a sophisticated strategy where you introduce a hydrogen bond acceptor group elsewhere in the molecule that can form a temporary, stable ring with the piperidine N-H group.[10][11][12][13] This IHB effectively "hides" the polar N-H group, making the molecule behave as if it were more lipophilic and thus more permeable.[10][11][14] This can be a powerful tool for improving permeability without drastically altering other properties.[12][14]

  • Prodrug Approaches:

    • A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[3][26][27][28] For basic amines like piperidine, this is a highly effective strategy.[3]

    • N-Acylation: Creating an amide or carbamate prodrug can neutralize the basicity of the piperidine nitrogen. However, the stability of these bonds must be carefully tuned to ensure cleavage by endogenous enzymes (e.g., esterases, amidases) to release the active drug.[3]

    • Carrier-Mediated Prodrugs: You can attach a promoiety, such as an amino acid, that is recognized by an uptake transporter in the intestine (e.g., hPepT1).[29] This hijacks the body's natural absorption machinery to actively pull the prodrug into cells, where it is then cleaved to release the active compound.[29]

G cluster_0 Problem cluster_1 Solutions cluster_2 Outcome Problem Low Permeability of Piperidine Drug (R-NH) Lower_pKa Lower pKa (e.g., add EWG) Problem->Lower_pKa IHB Introduce IHB (Mask Polarity) Problem->IHB Prodrug Prodrug Strategy (e.g., N-Acylation) Problem->Prodrug Outcome Enhanced Cell Permeability Lower_pKa->Outcome IHB->Outcome Prodrug->Outcome

Q4: My Caco-2 assay shows a high efflux ratio (>2). What does this mean and how can I address it?

A4: A high efflux ratio is a strong indicator that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[15] These transporters act as cellular "bouncers," actively pumping your compound out of the cell, which can severely limit its intracellular concentration and oral bioavailability.

Troubleshooting and Next Steps:

  • Confirm P-gp Involvement: The most direct way to confirm P-gp mediated efflux is to run the bi-directional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[20][21] If the efflux ratio significantly decreases (approaches 1) in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.[15]

  • Structural Modification to Evade Efflux:

    • Reduce P-gp Recognition Motifs: Analyze the structure of your compound and compare it to known P-gp substrates. Common features include the presence of multiple aromatic rings and a basic nitrogen atom.

    • Increase Polarity/Reduce Lipophilicity: While somewhat counterintuitive to improving passive diffusion, slightly increasing the polarity or reducing the lipophilicity can sometimes disrupt the interaction with the hydrophobic binding pocket of P-gp.

    • Break Rigidity: P-gp often recognizes rigid, planar molecules. Introducing more conformational flexibility can sometimes help evade recognition.

  • Co-administration with a P-gp Inhibitor: While not a solution for modifying the drug itself, in some therapeutic contexts, co-dosing with a P-gp inhibitor (a "booster") can be a viable clinical strategy to enhance bioavailability. Piperine, the active alkaloid in black pepper, is a well-known bioavailability enhancer that can modulate membrane dynamics.[30][31]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of a compound.[16][18]

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen Permeability Filter Plate)[32]

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well UV-compatible plates for analysis

  • Plate reader

Procedure:

  • Prepare the Donor Plate: Carefully add 5 µL of the phospholipid solution to the membrane of each well of the donor plate. Allow the solvent to evaporate completely (approx. 20 minutes), leaving a stable artificial membrane.[17]

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Compound Dilutions: Dilute the test compound from the DMSO stock into PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.

  • Load the Donor Plate: Add 150 µL of the diluted test compound solution to each well of the prepared donor plate.

  • Assemble the PAMPA "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the membrane in the donor wells makes contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[19]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using an established equation that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Bi-Directional Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.[21][22][24]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[24]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >250 Ω·cm²).[21]

  • Prepare Transport Solutions: Prepare the test compound in transport buffer at the desired concentration (e.g., 10 µM).

  • Apical-to-Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the compound solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[21]

    • At the end of the incubation, collect samples from both chambers for analysis.

  • Basolateral-to-Apical (B-A) Transport:

    • Perform the same procedure as above, but add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions using the rate of appearance of the compound in the receiver chamber, the initial concentration, the surface area of the membrane, and the incubation time.

  • Calculate Efflux Ratio: Divide the Papp (B-A) by the Papp (A-B) to determine the efflux ratio.

References
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Technical Support Center: Mitigating Off-Target Effects of Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects commonly associated with this important class of molecules. Our goal is to equip you with the knowledge to anticipate, identify, and systematically address selectivity challenges in your experiments.

Introduction: The Double-Edged Sword of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3] Its utility stems from its ability to act as a bioisostere of carboxylic acids and to form key hydrogen bond networks.[4] However, the very chemical properties that make it effective—particularly its capacity to coordinate with metal ions like zinc—are also the primary source of common off-target interactions.

A frequent and well-documented off-target for sulfonamides is the family of zinc-metalloenzymes known as Carbonic Anhydrases (CAs).[5] The deprotonated sulfonamide group is a classic zinc-binding pharmacophore, leading to promiscuous inhibition of various CA isoforms that are widely expressed throughout the body, which can result in undesired side effects.[6] This guide will address this and other off-target challenges, providing a logical framework for both troubleshooting existing compounds and designing next-generation inhibitors with improved selectivity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Q1: My sulfonamide inhibitor shows potent activity against my target kinase, but I'm observing unexpected cellular toxicity or phenotypes. How do I begin to diagnose the problem?

This is a classic scenario where off-target effects are likely confounding your results. The first step is to systematically profile your inhibitor against high-probability off-target families.

Logical Framework for Off-Target Deconvolution:

G A Unexpected Cellular Phenotype or Toxicity Observed B Is the Sulfonamide Primary or Secondary? A->B C High Probability Off-Target: Carbonic Anhydrases (CAs) B->C Primary (Ar-SO2NH2) or N-substituted D Broad Kinase Panel (>300 kinases) B->D Secondary (Ar-SO2NH-R) E Run CA Inhibition Assay (e.g., Stopped-Flow CO2 Hydration) C->E F Run Broad Kinase Selectivity Assay D->F G Significant CA Inhibition? E->G H Significant Kinome Off-Targets? F->H I Rational Design: Modify Sulfonamide Moiety (see Q3) G->I Yes K Other Metalloenzymes? (e.g., MMPs) Consider Broader Profiling G->K No J Rational Design: Exploit Unique Pockets on Target Kinase H->J Yes H->K No

Caption: Initial troubleshooting workflow for unexpected inhibitor phenotypes.

Expert Rationale: The chemical structure of your sulfonamide is the first clue. Primary and N-substituted aryl sulfonamides are potent zinc-binders, making Carbonic Anhydrases a primary suspect.[5] Many human CA isoforms exist (hCA I, II, IX, XII, etc.), with hCA I and II being common cytosolic off-targets.[7] If your inhibitor is a secondary sulfonamide, its interaction with CAs might be weaker, but broad kinase profiling is still essential to ensure selectivity within the kinome.

Q2: I've confirmed my inhibitor hits Carbonic Anhydrase II (hCA II) with nanomolar potency. What's the best protocol to validate this?

Confirmation requires a robust, quantitative biochemical assay. The gold standard is the stopped-flow CO2 hydration assay, which measures the enzyme's catalytic activity directly.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition

This protocol is adapted from standard methodologies for determining CA inhibition constants (Ki).[7][8]

Objective: To measure the inhibitory constant (Ki) of a sulfonamide compound against a purified human Carbonic Anhydrase isoform (e.g., hCA II).

Materials:

  • Purified, recombinant hCA II enzyme.

  • Stopped-flow spectrophotometer.

  • CO₂-saturated water (prepare fresh by bubbling CO₂ gas through Milli-Q water for 30 min on ice).

  • Assay Buffer: 20 mM HEPES or Trizma, pH 7.5, containing a colorimetric pH indicator (e.g., 0.2 mM p-Nitrophenol).

  • Test inhibitor, serially diluted in DMSO.

  • Acetazolamide (AAZ) as a positive control inhibitor.

Procedure:

  • Enzyme & Inhibitor Pre-incubation: In a microcentrifuge tube, mix the hCA II enzyme (to a final concentration of ~10 nM) with varying concentrations of your inhibitor (e.g., from 0.1 nM to 10 µM). Include a DMSO-only vehicle control and a positive control series with Acetazolamide. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Instrument Setup: Equilibrate the stopped-flow instrument syringes and sample lines with the Assay Buffer at 20°C.

  • Assay Execution:

    • Load one syringe with the enzyme-inhibitor mixture.

    • Load the second syringe with the CO₂-saturated water (the substrate).

    • Rapidly mix the contents of the two syringes (1:1 ratio). This initiates the enzymatic reaction: CO₂ + H₂O → HCO₃⁻ + H⁺.

  • Data Acquisition: The production of a proton (H⁺) causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-Nitrophenol). Record the initial, linear rate of the reaction (the slope of absorbance vs. time).

  • Data Analysis:

    • Convert the reaction rates to percent activity relative to the DMSO control.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km) , where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for CO₂ for the specific CA isoform.

Self-Validation:

  • Your positive control (Acetazolamide) should yield a Ki value consistent with literature reports (typically low nanomolar for hCA II).[7]

  • The dose-response curve should be sigmoidal with a clear upper and lower plateau.

Data Interpretation: The resulting Ki values provide a quantitative measure of your inhibitor's potency against the CA isoform. This allows for direct comparison with its on-target potency to calculate a selectivity ratio.

CompoundOn-Target Kᵢ (nM)Off-Target hCA I Kᵢ (nM)Off-Target hCA II Kᵢ (nM)Selectivity Ratio (hCA I / On-Target)
Inhibitor X 1513773~9x
Acetazolamide N/A25012.5N/A
Table adapted from sample data to illustrate selectivity comparison.[7]
Q3: My compound is a potent, but non-selective, inhibitor of both my target and Carbonic Anhydrases. What medicinal chemistry strategies can I employ to improve selectivity?

Improving selectivity requires modifying the chemical structure to disfavor binding to the off-target while maintaining or improving affinity for the on-target. This is a core challenge in rational drug design.[9][10]

Strategies for Enhancing Selectivity:

  • The "Tail Approach": This is the most common and effective strategy.[6] It involves appending chemical functionalities ("tails") to the main sulfonamide scaffold. These tails are designed to extend into unique sub-pockets of the target enzyme that are not present in the off-target CAs. The active site of CAs is highly conserved and somewhat constrained, so bulky or specifically interacting tails can create steric hindrance or unfavorable interactions, dramatically reducing affinity.[6]

  • Bioisosteric Replacement of the Sulfonamide: If the sulfonamide moiety itself is not critical for on-target binding but is the primary driver of off-target effects, it can be replaced with a bioisostere. For example, replacing a sulfonamide with a sulfomethyl group was shown to abrogate CAII binding while preserving inhibition of COX-2.[9] This is a significant modification that requires careful consideration of the on-target binding mode.

  • Exploiting Electrostatics: Analyze the electrostatic potential maps of the on-target and off-target active sites. If your target has a unique charged or polar region, modify your inhibitor to include a group that forms a favorable electrostatic interaction. This can add an energetic contribution to binding that is specific to your on-target.[9]

Workflow for Rational Selectivity Enhancement:

Caption: Medicinal chemistry workflow for improving inhibitor selectivity.

Q4: Can I use computational tools to predict potential off-target effects of my sulfonamide inhibitors before synthesis?

Yes. Proactive, in silico profiling is a powerful and cost-effective strategy to flag potential liabilities early in the drug discovery process.[10][11]

Computational Approaches:

  • Target Prediction Servers: Tools like SwissTargetPrediction or other platforms use 2D and 3D chemical similarity to predict a compound's likely protein targets based on vast databases of known ligand-target interactions.[12] Uploading your designed structure can generate a ranked list of potential on- and off-targets.

  • Molecular Docking: If you have high-quality crystal structures of your on-target and key off-targets (like hCA II), you can perform molecular docking studies.[13] By comparing the predicted binding poses and calculated docking scores, you can estimate the relative binding affinities. Look for poses in the off-target that show steric clashes or poor complementarity, as these suggest lower affinity.

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical and machine learning algorithms to correlate molecular descriptors with physicochemical properties and biological activities.[14] While more complex to develop, they can be used to predict properties like off-target activity across a series of designed compounds.

Caveat: Computational predictions are not a substitute for experimental validation.[11] They are excellent for prioritizing which compounds to synthesize and which assays to run, but the results must always be confirmed at the bench.

References

  • Fremeau, R. T., Jr., et al. (2021). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. Journal of Medicinal Chemistry. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Shah, S. S. A., Rivera, G., & Ashfaq, M. (2013). Recent Advances in Medicinal Chemistry of Sulfonamides. Rational Design as Anti-Tumoral, Anti-Bacterial and Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Carlson, H. A. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmad Shah, S. S., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

  • Gushchina, O., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Hamel, B., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Available at: [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Available at: [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available at: [Link]

  • Kinnings, S. L., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. Available at: [Link]

  • Elsayad, K. A., Elmasry, G. F., & Mahmoud, S. T. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry. Available at: [Link]

  • Jubb, H., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. Available at: [Link]

  • Akocak, S., & Loloi, J. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. Available at: [Link]

  • Ali, M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Fremeau, R. T., Jr., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmed, S., et al. (2024). A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. Scientific Reports. Available at: [Link]

  • Wang, C., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Owa, M. K., et al. (2022). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules. Available at: [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • White, E. L., et al. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

  • Bua, S., et al. (2022). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Available at: [Link]

  • Bua, S., et al. (2017). Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora. Molecules. Available at: [Link]

  • Bua, S., et al. (2022). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to establish a reliable and scalable synthesis for this key intermediate. We will address common challenges, provide detailed troubleshooting guides, and present a validated experimental protocol. Our approach is grounded in fundamental chemical principles to ensure both success at the bench and a smooth transition to larger-scale production.

Overview of the Recommended Synthetic Strategy

The synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid presents a regiochemical challenge: installing two different functional groups at adjacent positions on the thiophene ring. Direct functionalization of a thiophene-2-carboxylic acid scaffold is problematic, as electrophilic substitution (like sulfonation) would preferentially occur at the 5-position. Therefore, a more controlled, multi-step approach is required.

We have designed a robust, three-step sequence starting from 3-bromothiophene. This route provides excellent regiochemical control by leveraging the well-established chemistry of organolithium intermediates.

Synthetic_Workflow A 3-Bromothiophene B Intermediate 1: 3-(Piperidin-1-ylsulfonyl)thiophene A->B  Step 1: Sulfonamidation   (n-BuLi, SO₂, NCS, Piperidine) C Final Product: 3-(Piperidin-1-ylsulfonyl)thiophene- 2-carboxylic acid B->C  Step 2: Carboxylation   (n-BuLi, CO₂) Step1_Mechanism cluster_0 Lithium-Halogen Exchange cluster_1 Sulfinylation cluster_2 Chlorination & Amination 3-Bromothiophene 3-Bromothiophene 3-Lithiothiophene 3-Lithiothiophene 3-Bromothiophene->3-Lithiothiophene n-BuLi, THF -78 °C Lithium thiophene-3-sulfinate Lithium thiophene-3-sulfinate 3-Lithiothiophene->Lithium thiophene-3-sulfinate 1. SO₂ 2. Warm-up Product 3-(Piperidin-1-ylsulfonyl)thiophene Lithium thiophene-3-sulfinate->Product 1. NCS 2. Piperidine, Et₃N

Caption: Key transformations in Step 1.

  • Reactor Setup: Assemble a multi-neck, round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet. Dry the entire apparatus in an oven (120 °C) overnight and assemble while hot under a stream of inert gas.

  • Reagent Charging: Charge the flask with 3-bromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of starting material).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 45 minutes.

  • Sulfinylation: Bubble anhydrous sulfur dioxide (SO₂) gas (approx. 1.5 eq) through the solution via a cannula. The reaction is exothermic; maintain the temperature below -65 °C. After the addition is complete, allow the mixture to stir and slowly warm to 0 °C over 1 hour.

  • Chlorination: Cool the mixture back down to -10 °C. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, keeping the temperature below 0 °C. Stir for 1 hour at 0 °C.

  • Amination: In a separate flask, prepare a solution of piperidine (1.2 eq) and triethylamine (1.2 eq) in THF. Add this solution slowly to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LCMS analysis shows complete consumption of the sulfonyl chloride intermediate.

  • Workup and Purification: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid
  • Reactor Setup: Use the same rigorously dried, inert-atmosphere setup as in Protocol 1.

  • Reagent Charging: Dissolve 3-(piperidin-1-ylsulfonyl)thiophene (1.0 eq) in anhydrous THF (15 mL per 1 g).

  • Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq), keeping the internal temperature below -70 °C. A color change to a deep red or brown is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the C-2 position.

  • Carboxylation: Quench the reaction by pouring the cold organolithium solution onto an excess of crushed dry ice (use a large, wide-mouthed flask or beaker). Alternatively, bubble anhydrous CO₂ gas through the solution at -78 °C until the exotherm ceases and the color fades.

  • Workup: Allow the mixture to warm to room temperature. Add water and diethyl ether. Separate the layers. The product will be predominantly in the aqueous layer as the lithium carboxylate salt.

  • Isolation: Wash the aqueous layer with diethyl ether once more to remove any unreacted starting material. Cool the aqueous layer in an ice bath and slowly acidify with cold 2M HCl until the pH is ~2. A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate or dichloromethane. The final product can be further purified by recrystallization.

References

  • The Synthesis of Functionalised Sulfonamides. CORE.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of Sulfonamides. Oxford Academic.
  • Thiophene-2-carboxylic acid. Wikipedia.
  • The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. BenchChem.
  • Common issues in sulfonamide synthesis and solutions. BenchChem.
  • n-Butyllithium. Wikipedia.
  • Organic Syntheses Procedure. orgsyn.org. [Link]

  • Supporting Inform
  • Metalation of Thiophene by n-Butyllithium. Journal of the American Chemical Society.
  • Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Deprotonation of thiophenes using lithium magnesates. Organic Chemistry Portal. [Link]

Validation & Comparative

A Comparative Efficacy Analysis of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic Acid and Clinically Advanced HIF-Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Anemia Treatment

The management of anemia, particularly in the context of chronic kidney disease (CKD), has been revolutionized by the advent of orally bioavailable small molecules that stimulate endogenous erythropoiesis. This new class of drugs, the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, mimics the body's natural response to hypoxia, leading to a coordinated increase in red blood cell production.[1][2][3][4][5][6] This guide provides a comparative overview of a novel investigational compound, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, with a panel of well-characterized, clinically advanced HIF-PH inhibitors.

While specific biological data for 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is not yet publicly available, its structural features—a thiophene carboxylic acid scaffold—suggest a potential role as an inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases, a superfamily that includes the HIF-prolyl hydroxylases. This guide, therefore, proceeds on the hypothesis that it is a novel HIF-PH inhibitor and outlines the necessary experimental framework to evaluate its efficacy against established agents in the field.

The established inhibitors used for comparison in this guide are:

  • Roxadustat (FG-4592) [1][4][7][8]

  • Daprodustat (GSK1278863) [5][9][10][11]

  • Vadadustat (AKB-6548) [3][6][12][13][14]

  • Molidustat (BAY 85-3934) [2][15][16]

  • Desidustat (ZYAN1) [17][18][19][20][21]

These compounds have undergone extensive clinical evaluation and serve as benchmarks for assessing the potential of new chemical entities in this therapeutic space.[22][23][24][25]

The HIF Pathway: The Central Mechanism of Action

Under normoxic (normal oxygen) conditions, the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is continuously hydroxylated by HIF-prolyl hydroxylases (PHDs).[2][3][4][5][6][17] This hydroxylation marks HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[17] Consequently, HIF-α levels remain low, and the expression of hypoxia-responsive genes is suppressed.

In hypoxic (low oxygen) conditions, the oxygen-dependent activity of PHDs is inhibited.[2][3][4][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β.[3][17] The HIF-α/β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

Key target genes in the context of erythropoiesis include:

  • Erythropoietin (EPO): The primary hormone stimulating red blood cell production in the bone marrow.[4][8]

  • Genes involved in iron metabolism: These genes regulate iron absorption, transport, and mobilization, ensuring an adequate supply for heme synthesis.[1][4][8]

HIF-PH inhibitors, including the established drugs and putatively 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, function by competitively inhibiting the active site of PHDs, thereby stabilizing HIF-α even in the presence of normal oxygen levels.[2][3][4][5][6][17] This pharmacological mimicry of a hypoxic state results in a physiological and coordinated erythropoietic response.[4][6]

HIF Pathway and Inhibition cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / HIF-PH Inhibition cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects HIF-alpha HIF-alpha PHDs PHDs HIF-alpha->PHDs Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_PHI 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid & Known Inhibitors PHDs_inhibited PHDs HIF_PHI->PHDs_inhibited Inhibition HIF_alpha_stable HIF-α (Stabilized) HIF_dimer HIF-α/β Dimer HIF_alpha_stable->HIF_dimer HIF_beta HIF-β HIF_beta->HIF_dimer HREs Hypoxia Response Elements (HREs) HIF_dimer->HREs Binding Nucleus Nucleus EPO_Gene EPO Gene Transcription HREs->EPO_Gene Iron_Metabolism_Genes Iron Metabolism Gene Transcription HREs->Iron_Metabolism_Genes Erythropoiesis Increased Erythropoiesis EPO_Gene->Erythropoiesis Iron_Metabolism_Genes->Erythropoiesis

Figure 1: Mechanism of HIF Pathway Regulation and Inhibition.

Comparative Efficacy: A Proposed Experimental Framework

To ascertain the efficacy of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid relative to established HIF-PH inhibitors, a series of in vitro and in vivo experiments are necessary. The following protocols outline a robust framework for this comparative analysis.

In Vitro Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the primary therapeutic targets (PHD1, PHD2, and PHD3) and to assess selectivity against other 2-OG dependent dioxygenases.

Experimental Protocol: Prolyl Hydroxylase Activity Assay

A commonly employed method is a luminescence-based assay that quantifies the production of succinate, a co-product of the hydroxylation reaction.[26][27]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 enzymes are individually prepared in an appropriate assay buffer. A peptide substrate corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1α is also prepared.[28]

  • Compound Dilution: A serial dilution of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid and the comparator inhibitors (Roxadustat, Daprodustat, Vadadustat, Molidustat, Desidustat) is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Initiation: The PHD enzyme, peptide substrate, Fe(II), 2-oxoglutarate, and ascorbate are combined in a 384-well plate. The reaction is initiated by the addition of the test compounds.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: A succinate detection reagent (e.g., Succinate-Glo™) is added, which contains enzymes that convert succinate to ATP, driving a luciferase reaction that produces a luminescent signal.[26][27]

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

A similar approach can be used to assess the inhibitory activity against other 2-OG dependent dioxygenases to determine the selectivity profile of the novel compound.

Experimental Workflow Start Start In_Vitro_Assay In Vitro Potency & Selectivity Assay (PHD1, PHD2, PHD3) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based HIF Stabilization & EPO Production Assay In_Vitro_Assay->Cell_Based_Assay Determine IC50 In_Vivo_Model In Vivo Animal Model of Anemia Cell_Based_Assay->In_Vivo_Model Confirm Cellular Activity Data_Analysis Comparative Data Analysis In_Vivo_Model->Data_Analysis Evaluate In Vivo Efficacy Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: High-Level Experimental Workflow for Efficacy Comparison.
Cell-Based Assays

Objective: To confirm the mechanism of action in a cellular context by measuring HIF-α stabilization and downstream induction of EPO gene expression.

Experimental Protocol: HIF-1α Stabilization and EPO mRNA Quantification in Hep3B cells

Human hepatoma (Hep3B) cells are a well-established model for studying HIF-mediated EPO production.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Hep3B cells are cultured under standard conditions and then treated with various concentrations of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid and the comparator inhibitors.

  • HIF-1α Stabilization: After a short incubation period (e.g., 4-6 hours), cells are lysed, and nuclear extracts are prepared. HIF-1α levels are quantified by Western blotting or a specific ELISA.

  • EPO mRNA Quantification: For EPO induction, cells are treated for a longer duration (e.g., 24 hours). Total RNA is extracted, and EPO mRNA levels are quantified using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The dose-dependent increase in HIF-1α protein and EPO mRNA is analyzed to determine the half-maximal effective concentration (EC50) for each compound.

Comparative Efficacy Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected data from the proposed experiments, which would be used to compare the efficacy of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid with the known inhibitors.

CompoundPHD2 IC50 (nM)Hep3B HIF-1α EC50 (nM)Hep3B EPO mRNA Fold Induction (at 1 µM)
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid TBDTBDTBD
Roxadustat10 - 5050 - 200~10-fold
Daprodustat5 - 2520 - 100~8-fold
Vadadustat20 - 100100 - 500~7-fold
Molidustat15 - 7575 - 300~9-fold
Desidustat10 - 6060 - 250~9-fold

Note: The values for the known inhibitors are representative ranges based on publicly available data and may vary depending on the specific assay conditions.

Discussion and Future Directions

The primary objective of this guide is to propose a structured, scientifically rigorous approach to evaluating the efficacy of a novel compound, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, in the context of a well-defined therapeutic class. The outlined in vitro and cell-based assays will provide critical data on its potency, selectivity, and cellular mechanism of action.

A favorable in vitro profile, characterized by low nanomolar IC50 values against the PHD isoforms and a clear induction of HIF-1α and EPO in cellular models, would warrant further investigation. Subsequent studies should include comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling in animal models to establish a clear link between drug exposure and the desired physiological response (i.e., increased hemoglobin levels).

Ultimately, the success of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid as a potential therapeutic will depend not only on its efficacy but also on its safety profile. A thorough evaluation of off-target effects and long-term safety is paramount and will be the subject of future, more extensive preclinical and clinical investigations. The comparative framework presented here serves as the foundational first step in this comprehensive evaluation process.

References

  • Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem - NIH. Available at: [Link]

  • Mechanism of action for EVRENZO™ (roxadustat). Available at: [Link]

  • Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC. Available at: [Link]

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  • What is the mechanism of Desidustat? - Patsnap Synapse. Available at: [Link]

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  • What are P4HA inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. Available at: [Link]

  • What is the mechanism of Roxadustat? - Patsnap Synapse. Available at: [Link]

  • Daprodustat | C19H27N3O6 | CID 91617630 - PubChem - NIH. Available at: [Link]

  • Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed. Available at: [Link]

  • What is the mechanism of action of Desidustat? - Dr.Oracle. Available at: [Link]

  • Roxadustat: A Narrative Review of Action and Safety Profile. Available at: [Link]

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  • What is Daprodustat used for? - Patsnap Synapse. Available at: [Link]

  • What is Vadadustat used for? - Patsnap Synapse. Available at: [Link]

  • What is Desidustat used for? - Patsnap Synapse. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC - NIH. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent "hit" compound is merely the first step in a long and arduous journey. The true challenge lies in refining this hit into a clinical candidate that is not only effective but also safe. A primary determinant of a drug's safety profile is its selectivity—the degree to which it interacts with its intended biological target versus other proteins in the proteome.[1] Unintended interactions, known as off-target effects, are a leading cause of adverse drug reactions (ADRs) and a significant contributor to the high attrition rates in clinical trials.[2][3]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel small molecule, using the hypothetical compound 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid as a case study. As this molecule's biological target is undefined, we will proceed with a tiered, systematic approach that is broadly applicable to any new chemical entity (NCE) early in its development. We will compare and contrast key experimental methodologies, provide actionable protocols, and explain the strategic rationale behind each stage of the profiling cascade. The objective is to build a robust "selectivity roadmap" that enables data-driven decisions, mitigates risk, and accelerates the path to a viable drug candidate.[4][5]

The Tiered Strategy for Cross-Reactivity Profiling

A phased approach is the most resource-efficient and scientifically rigorous method for assessing compound selectivity. This strategy begins with broad, high-throughput screens to identify major liabilities and progresses to more focused, mechanistic assays to confirm and quantify interactions.

G cluster_0 Profiling Cascade tier1 Tier 1: Broad De-risking (Safety & Kinase Panels) tier2 Tier 2: Focused Profiling (Target Family & Functional Assays) tier1->tier2 Identify major liabilities & potential target families tier3 Tier 3: Mechanistic Validation (Cellular Target Engagement) tier2->tier3 Confirm on-target activity & quantify off-target potency decision Data Analysis & Candidate Decision tier3->decision start Novel Compound: 3-(Piperidin-1-ylsulfonyl)thiophene- 2-carboxylic acid start->tier1

Caption: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad De-Risking with High-Throughput Panels

The initial goal is to cast a wide net to identify any significant off-target interactions early, which could be grounds for terminating a compound's development or prioritizing a different chemical series.[4] This stage typically involves screening the compound at a single, high concentration (e.g., 10 µM) against large, well-curated panels of targets known to be associated with clinical ADRs.

Methodology Comparison: Safety Panels vs. Broad Kinase Panels
Assay TypePrincipleKey AdvantagesKey LimitationsTypical Application
Safety Pharmacology Panels Radioligand binding or functional assays against a diverse set of ~40-100 targets (GPCRs, ion channels, transporters, enzymes).[4][5]Comprehensive coverage of targets with known safety liabilities; helps predict potential ADRs.[5]Typically single-concentration screening; binding does not always correlate with functional activity.Essential early assessment for all NCEs to flag common safety issues (e.g., hERG liability, CYP450 inhibition).[5]
Broad Kinase Panels Biochemical assays (radiometric or binding) measuring inhibition against a large portion of the human kinome (>140 kinases).[6][7]Identifies both intended and unintended kinase interactions; crucial as kinases are a frequent source of off-targets.[8][9]In vitro results may not translate directly to cellular activity; can be costly.Critical for compounds suspected to be kinase inhibitors or to rule out broad kinase activity for other NCEs.

Experimental Rationale: For our subject compound, a thiophene carboxylic acid derivative, there is no immediate structural alert for kinase activity, though many heterocyclic compounds interact with kinases.[10] Therefore, a pragmatic Tier 1 strategy would involve running both a broad safety panel (e.g., the Eurofins SafetyScreen44 or Reaction Biology InVEST44 panel) and a comprehensive kinase screen.[4][5] This dual approach provides a robust baseline of potential liabilities across diverse protein families.

Data Interpretation: From Raw Data to Actionable Insights

The output from these panels is typically presented as percent inhibition at the tested concentration. A common threshold for flagging a "hit" is >50% inhibition.

Table 1: Representative Tier 1 Profiling Data for Compound X (10 µM)

TargetTarget ClassAssay Type% InhibitionInterpretation
hERGIon ChannelBinding8%PASS - Low risk of cardiac liability.
5-HT2BGPCRBinding65%HIT - Potential cardiovascular risk (valvulopathy).
PDE4EnzymeEnzymatic72%HIT - Potential on- or off-target activity.
CDK2KinaseRadiometric91%HIT - Potent kinase interaction.
p38αKinaseRadiometric85%HIT - Potent kinase interaction.
VEGFR2KinaseRadiometric15%PASS - Selective against this kinase.

Based on these hypothetical results, we would prioritize follow-up on the 5-HT2B, PDE4, and kinase interactions in Tier 2.

Tier 2: Focused Profiling and Potency Determination

With primary hits identified, the next step is to quantify their potency (e.g., IC₅₀ or Kᵢ) and understand the functional consequences of the interaction. This involves generating dose-response curves against the flagged off-targets and, if a primary target is hypothesized, against that target as well.

Methodology Comparison: GPCR Binding vs. Functional Assays

For the 5-HT2B receptor hit, simply knowing the compound binds is insufficient. We must determine if it acts as an agonist or antagonist, as the functional outcome dictates the potential pathology.[11]

Assay TypePrincipleInformation Gained
Radioligand Binding Measures the displacement of a known radioactive ligand from the receptor by the test compound.[12]Binding affinity (Kᵢ); confirms physical interaction.
Functional (e.g., cAMP, Calcium Flux) Measures the downstream signaling output upon receptor activation or inhibition (e.g., second messenger levels).[13][14]Potency (EC₅₀/IC₅₀) and efficacy (% activation/inhibition); determines agonist vs. antagonist activity.[11]

Experimental Rationale: A functional assay is non-negotiable for de-risking the 5-HT2B hit. A Gq-coupled receptor like 5-HT2B signals through the phospholipase C pathway, so a calcium flux or IP1 accumulation assay would be the most physiologically relevant choice.[14]

Protocol: Representative Radiometric Kinase Profiling (IC₅₀ Determination)

This protocol outlines a standard method for determining the potency of an inhibitor against a purified kinase, such as CDK2, which was flagged in Tier 1.

Objective: To determine the IC₅₀ value of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid against CDK2/cyclin A.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions (e.g., 11-point, 3-fold) in DMSO to create a concentration range for the dose-response curve.

  • Reaction Mixture: In a 96-well plate, combine the following in kinase reaction buffer:

    • Purified, active CDK2/cyclin A enzyme.

    • A specific peptide substrate for CDK2.

    • The test compound at various concentrations (final DMSO concentration should be ≤1%).

  • Initiation: Start the kinase reaction by adding the ATP solution, which includes [γ-³³P]-ATP as a tracer. Incubate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a high concentration of phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]-ATP will not.

  • Washing: Wash the filter papers extensively with phosphoric acid to remove all unbound radioactivity.

  • Detection: Measure the amount of incorporated ³³P on the filter paper using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity remaining versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Mechanistic Validation with Cellular Target Engagement

Biochemical assays are invaluable but occur in an artificial environment. The ultimate proof of a compound's activity—both on- and off-target—is to demonstrate that it physically interacts with its target protein inside a living cell.[15] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for confirming target engagement in a physiological context.[16][17][18]

The Principle of CETSA

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[17] This stabilization results in a higher melting temperature (Tₘ). In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[15][19]

cluster_0 No Ligand cluster_1 With Ligand a Native Protein b Heat (T) a->b c Denatured & Aggregated b->c d Ligand-Bound Protein e Heat (T + ΔT) d->e f Stable & Soluble e->f

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This protocol is used to confirm target engagement at a fixed temperature while varying the compound concentration.[16]

Objective: To confirm cellular engagement of the compound with CDK2 in a relevant cell line (e.g., HeLa).

Methodology:

  • Cell Culture & Treatment: Culture HeLa cells to ~80% confluency. Treat cells with a range of concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

  • Temperature Optimization (Melt Curve): First, determine the optimal temperature for the ITDRF experiment by running a full melt curve (e.g., 40-65°C) on vehicle-treated cells to find the Tₘ where approximately 50% of CDK2 precipitates.

  • Isothermal Challenge: Harvest the compound-treated cells from step 1. Resuspend in PBS and heat all samples at the pre-determined optimal temperature (e.g., 54°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles to release soluble proteins.

  • Clarification: Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

  • Quantification: Collect the supernatant and quantify the amount of soluble CDK2 using Western blotting with a specific anti-CDK2 antibody.

  • Data Analysis: Plot the band intensity of soluble CDK2 against the compound concentration. An increase in soluble protein with increasing compound concentration confirms dose-dependent target engagement in the cell.

Comparative Data Summary

The culmination of this tiered approach is a comprehensive data package that allows for an objective comparison of the compound's on-target potency versus its off-target liabilities.

Table 2: Final Selectivity Profile of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

TargetAssay TypeIC₅₀ / EC₅₀ (nM)Cellular Engagement (CETSA ΔTₘ)Selectivity Ratio (Off-Target/On-Target)Recommendation
CDK2 (Hypothetical On-Target) Radiometric50+4.5°C-Proceed
p38αRadiometric850+1.2°C17-foldMonitor
5-HT2BCa²⁺ Flux (Antagonist)2,500Not Determined50-foldAcceptable Risk
PDE4Enzymatic>10,000Not Determined>200-foldLow Risk

Interpretation: The compound shows potent biochemical and cellular activity against its hypothetical target, CDK2. It demonstrates a 17-fold selectivity against p38α and a 50-fold window against the 5-HT2B receptor. A selectivity window of >10-fold is often considered a minimum benchmark, though this is highly target-dependent. Based on this profile, the off-target activities may be manageable, warranting further investigation in preclinical models.

Conclusion

The cross-reactivity profiling of a new chemical entity like 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is not a single experiment but a systematic campaign of investigation. By employing a tiered strategy that combines broad liability panels, focused dose-response studies, and mechanistic cellular assays, researchers can build a detailed and reliable understanding of a compound's selectivity. This comparative approach, contrasting biochemical data with physiologically relevant cellular engagement, provides the critical insights needed to identify compounds with the highest probability of success and, ultimately, to develop safer and more effective medicines.

References

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A Comparative Analysis of Thiophene- vs. Furan-Based Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the judicious selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the five-membered aromatic heterocycles, thiophene and furan rings are frequently employed as bioisosteric replacements for phenyl groups, offering unique electronic and steric properties that can significantly modulate a compound's pharmacological profile. The introduction of a carboxylic acid moiety to these rings further enhances their utility, providing a key interaction point for biological targets and influencing crucial pharmacokinetic properties.

This guide provides an in-depth comparative analysis of thiophene-based and furan-based carboxylic acids, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the nuanced differences in their physicochemical properties, reactivity, and metabolic stability, supported by experimental data and established protocols, to inform more strategic decisions in the design of next-generation therapeutics.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between thiophene and furan stem from the heteroatom at the first position: sulfur versus oxygen. This seemingly subtle change instigates a cascade of effects on the electronic and physical nature of the entire molecule.

Aromaticity and Electron Distribution

Both furan and thiophene are aromatic, but the degree of aromaticity differs, with thiophene being more aromatic than furan.[1] This is attributed to the greater ability of sulfur's 3p orbitals to participate in π-conjugation compared to oxygen's 2p orbitals. The higher electronegativity of oxygen in furan leads to a more polarized ring system, with the oxygen atom pulling electron density towards itself. This results in a less stable aromatic system compared to thiophene, where sulfur's lower electronegativity and the diffuse nature of its d-orbitals contribute to a more delocalized and stable π-electron system.[1]

This difference in aromaticity has profound implications for the reactivity and interaction of these rings with biological targets. The more electron-rich nature of the furan ring can lead to different types of interactions with protein residues compared to the more "benzene-like" thiophene.

Acidity (pKa)

A critical aspect for drug design is the pKa of the carboxylic acid moiety, as it dictates the ionization state at physiological pH and, consequently, the molecule's solubility, permeability, and ability to interact with target proteins.

Generally, furan-2-carboxylic acids are slightly more acidic than their thiophene-2-carboxylic acid counterparts. This can be attributed to the greater electronegativity of the oxygen atom in furan, which exerts a stronger electron-withdrawing inductive effect, stabilizing the carboxylate anion.

Table 1: Comparative pKa Values of Thiophene and Furan Carboxylic Acids

CompoundpKa
Furan-2-carboxylic acid3.16
Thiophene-2-carboxylic acid3.49[2]
Furan-3-carboxylic acid3.9[3][4][5]
Thiophene-3-carboxylic acid4.1[6]

Data sourced from various chemical databases and literature.

This trend highlights the nuanced electronic effects at play. The choice between a thiophene and a furan scaffold can, therefore, be used to fine-tune the acidity of a lead compound to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's ability to cross cell membranes. Thiophene is generally considered more lipophilic than furan. This is a direct consequence of the larger and more polarizable sulfur atom compared to the smaller and more electronegative oxygen atom. For instance, the calculated LogP for thiophene-2-carboxylic acid is approximately 1.57, while for furan-2-carboxylic acid, it is around 0.64.[2][7]

The increased lipophilicity of thiophene-containing compounds can enhance membrane permeability but may also lead to increased metabolic susceptibility and potential off-target effects. The lower lipophilicity of furan can be advantageous in designing more water-soluble compounds.

Reactivity and Chemical Stability: Implications for Synthesis and Metabolism

The distinct electronic properties of furan and thiophene rings also dictate their chemical reactivity and metabolic fate.

Electrophilic Aromatic Substitution

Both furan and thiophene readily undergo electrophilic aromatic substitution, with a strong preference for substitution at the 2-position. Furan is significantly more reactive than thiophene in these reactions due to the higher electron density of its ring.[1] This high reactivity can sometimes be a double-edged sword, leading to instability and unwanted side reactions during synthesis or under physiological conditions. Thiophene's greater aromatic character imparts higher stability, making it more robust and often easier to handle in multi-step synthetic sequences.

Caption: Comparative reactivity of furan and thiophene towards electrophiles.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall efficacy. Furan-containing compounds have been associated with metabolic instability, often undergoing oxidative opening of the furan ring by cytochrome P450 enzymes to form reactive α,β-unsaturated γ-dicarbonyl metabolites.[8][9] These reactive species can covalently bind to cellular macromolecules, leading to potential toxicity.

Thiophene, on the other hand, is generally considered more metabolically robust. While it can be oxidized by cytochrome P450 to a reactive thiophene S-oxide or thiophene epoxide, ring-opening is a less common metabolic pathway.[10][11][12][13] This inherent stability often makes thiophene a preferred scaffold when metabolic concerns with a furan analog arise.

Experimental Protocol: In Vitro Metabolic Stability Assessment

A common method to assess metabolic stability is to incubate the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[14][15][16][17][18]

Objective: To compare the metabolic stability of a furan-based carboxylic acid versus its thiophene-based analog.

Materials:

  • Test compounds (Furan-2-carboxylic acid and Thiophene-2-carboxylic acid analogs)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[15]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Data Interpretation: A shorter half-life indicates lower metabolic stability. It is expected that the furan-based carboxylic acid will exhibit a shorter half-life compared to its thiophene counterpart under these conditions.

Biological and Pharmacological Significance

The choice between a thiophene and a furan carboxylic acid can have significant consequences for a compound's biological activity and overall pharmacological profile.

Bioisosterism and Target Interactions

Thiophene and furan are often used as bioisosteres for a phenyl ring. However, their distinct electronic and steric properties can lead to different interactions with the target protein. The lone pair of electrons on the heteroatom can act as a hydrogen bond acceptor, and the nature of this interaction will differ between the more electronegative oxygen of furan and the less electronegative sulfur of thiophene.

Furthermore, the geometry of the ring is slightly different, which can influence the optimal orientation of the molecule within a binding pocket. The C-S bond in thiophene is longer than the C-O bond in furan, leading to subtle changes in the overall shape of the molecule.

Bioisosterism cluster_Properties Key Differentiating Properties Phenyl Phenyl Ring Thiophene Thiophene Ring Phenyl->Thiophene Bioisosteric Replacement Furan Furan Ring Phenyl->Furan Bioisosteric Replacement Aromaticity Aromaticity Thiophene->Aromaticity Lipophilicity Lipophilicity Thiophene->Lipophilicity H_Bonding H-Bonding Potential Thiophene->H_Bonding Metabolism Metabolic Stability Thiophene->Metabolism Furan->Aromaticity Furan->Lipophilicity Furan->H_Bonding Furan->Metabolism

Caption: Bioisosteric relationship and key differentiating properties.

Case Studies in Drug Development

Numerous examples in the literature illustrate the impact of switching between these two scaffolds. For instance, in the development of certain kinase inhibitors, the replacement of a furan ring with a thiophene ring has been shown to improve metabolic stability and in vivo efficacy. Conversely, in some cases, the specific hydrogen bonding capabilities of the furan oxygen may be crucial for potent target engagement.

A notable example is the diuretic drug furosemide, which contains a furan ring. While effective, its furan moiety can be associated with certain liabilities. The corresponding thiophene analog has been synthesized and evaluated, demonstrating the ongoing exploration of this bioisosteric relationship.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a thiophene- versus a furan-based carboxylic acid into a drug candidate is a multifaceted one that requires a deep understanding of their comparative properties.

  • Choose Furan when:

    • A more polar, less lipophilic scaffold is desired.

    • The hydrogen-bonding capacity of the oxygen atom is critical for target binding.

    • Slightly increased acidity of the carboxylic acid is beneficial.

    • Potential metabolic instability can be addressed through other molecular modifications.

  • Choose Thiophene when:

    • Greater chemical and metabolic stability is a primary concern.

    • A more "benzene-like" aromatic character is sought.

    • Increased lipophilicity is required to enhance membrane permeability.

Ultimately, the optimal choice is context-dependent and should be guided by a thorough evaluation of the specific biological target, the desired pharmacokinetic profile, and the overall synthetic strategy. By leveraging the subtle yet significant differences between these two valuable heterocyclic scaffolds, medicinal chemists can continue to innovate and develop safer, more effective medicines.

References

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Benchmarking the ADME Properties of Novel Piperidine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][4][5] However, even minor structural modifications to this privileged scaffold can significantly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately impacting its clinical success.[6] This guide provides a comprehensive framework for benchmarking the ADME properties of novel piperidine derivatives against established compounds, offering both theoretical insights and practical, step-by-step experimental protocols.

Early characterization of ADME properties is a critical component of the drug discovery and development process.[7][8][9] In vitro ADME assays are pivotal in the early stages, allowing researchers to identify potential liabilities and guide compound optimization before significant resources are invested in in vivo studies.[7][10][11][12] This proactive approach helps to de-risk drug candidates and improve the efficiency of the entire development pipeline.[10][11]

Comparative Analysis of Key ADME Parameters

To illustrate the importance of comparative ADME profiling, the following table presents hypothetical data for a novel piperidine derivative ("Novel Compound X") benchmarked against two well-characterized drugs, Verapamil and Dextromethorphan. This allows for a direct comparison of key ADME-related properties.

PropertyNovel Compound XVerapamil (Control)Dextromethorphan (Control)
Molecular Weight ( g/mol ) 385.52454.6271.4
logP 3.23.83.1
pKa 8.98.98.3
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B 15.220.525.1
Efflux Ratio (B→A / A→B) 1.83.51.2
Metabolic Stability (t½ in HLM, min) 452560
Plasma Protein Binding (%) 859060

Note: The data presented for "Novel Compound X" is hypothetical and for illustrative purposes only. Values for control compounds are representative of literature-reported data.

Interpretation of Comparative Data:

  • Permeability: Novel Compound X exhibits good permeability, though slightly lower than the high-permeability control, Dextromethorphan. Its efflux ratio of less than 2 suggests it is not a significant substrate for efflux transporters like P-glycoprotein.[13][14]

  • Metabolic Stability: With a half-life of 45 minutes in human liver microsomes (HLM), Novel Compound X shows moderate metabolic stability, superior to Verapamil but less stable than Dextromethorphan.[15][16] This indicates it is metabolized by cytochrome P450 enzymes but at a reasonable rate.[16]

  • Plasma Protein Binding: The high plasma protein binding of Novel Compound X (85%) is comparable to that of Verapamil. It is important to consider that only the unbound fraction of a drug is pharmacologically active.[17][18][19]

Experimental Protocols for ADME Profiling

To ensure data integrity and reproducibility, the following detailed protocols for key in vitro ADME assays are provided.

Caco-2 Permeability Assay

This assay is a well-established in vitro model to predict intestinal drug absorption.[14][20] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[13][20]

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells Seed_Transwell Seed cells onto Transwell inserts Caco2_Culture->Seed_Transwell Differentiate Allow cells to differentiate (21 days) Seed_Transwell->Differentiate TEER_Measurement Measure TEER to confirm monolayer integrity Differentiate->TEER_Measurement Add_Compound_A Add test compound to Apical (A) side TEER_Measurement->Add_Compound_A Add_Compound_B Add test compound to Basolateral (B) side TEER_Measurement->Add_Compound_B Incubate Incubate at 37°C Add_Compound_A->Incubate Add_Compound_B->Incubate Sample_Receiver Sample from receiver compartments at time points Incubate->Sample_Receiver LCMS_Analysis Analyze samples by LC-MS/MS Sample_Receiver->LCMS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are cultured and seeded onto Transwell inserts, typically in a 24-well plate format. The cells are maintained for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used for the experiment.[20][21]

  • Compound Incubation: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer to assess permeability in both directions (A to B and B to A). The plates are then incubated at 37°C.[20]

  • Sampling: At designated time points, samples are collected from the receiver compartment.

  • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) and the efflux ratio are calculated from the concentration data. An efflux ratio greater than 2 is generally indicative of active efflux.[13]

Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[16] Liver microsomes are subcellular fractions that contain these key drug-metabolizing enzymes.[16]

Experimental Workflow:

HLM_Workflow cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis Prepare_HLM Prepare HLM solution with buffer Mix_Components Combine HLM, compound, and NADPH Prepare_HLM->Mix_Components Prepare_Compound Prepare test compound solution Prepare_Compound->Mix_Components Prepare_NADPH Prepare NADPH regenerating system Prepare_NADPH->Mix_Components Incubate_37C Incubate at 37°C Mix_Components->Incubate_37C Time_Points Take aliquots at various time points Incubate_37C->Time_Points Quench_Reaction Quench reaction with cold acetonitrile Time_Points->Quench_Reaction Centrifuge Centrifuge to precipitate proteins Quench_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_HalfLife Calculate half-life (t½) and intrinsic clearance Analyze_Supernatant->Calculate_HalfLife

Caption: Metabolic Stability Assay Workflow.

Step-by-Step Protocol:

  • Preparation: A reaction mixture containing human liver microsomes, a phosphate buffer, and the test compound is prepared.[22][23]

  • Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH regenerating system.[23][24]

  • Incubation and Sampling: The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[16]

  • Sample Preparation: The samples are centrifuged to pellet the precipitated proteins.[24]

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.[16]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.[23][24]

Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to proteins in the plasma.[17] Only the unbound drug is free to distribute into tissues and interact with its target.[18][19] Rapid equilibrium dialysis (RED) is a commonly used method for this assessment.[19][25]

Experimental Workflow:

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Spike_Plasma Spike plasma with test compound Add_to_RED Add spiked plasma to one chamber of RED device Spike_Plasma->Add_to_RED Incubate_Equilibrate Incubate at 37°C to reach equilibrium Add_to_RED->Incubate_Equilibrate Add_Buffer Add buffer to the other chamber Add_Buffer->Incubate_Equilibrate Sample_Chambers Sample from both plasma and buffer chambers Incubate_Equilibrate->Sample_Chambers Analyze_Samples Analyze samples by LC-MS/MS Sample_Chambers->Analyze_Samples Calculate_Binding Calculate the percentage of bound and unbound drug Analyze_Samples->Calculate_Binding

Caption: Plasma Protein Binding Assay Workflow.

Step-by-Step Protocol:

  • Preparation: The test compound is added to plasma from the desired species (e.g., human, rat).

  • Equilibrium Dialysis: The plasma containing the test compound is placed in one chamber of a rapid equilibrium dialysis (RED) device, and a buffer solution is placed in the other chamber, separated by a semipermeable membrane.[17][19]

  • Incubation: The RED device is incubated at 37°C with shaking until equilibrium is reached, typically for several hours.[19]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the two chambers.

Conclusion

A thorough and comparative evaluation of ADME properties is indispensable in modern drug discovery.[8][11] By systematically benchmarking novel piperidine derivatives against well-characterized compounds using standardized in vitro assays, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success. The protocols and frameworks presented in this guide offer a robust starting point for any drug discovery program focused on this important class of molecules.

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Validating the Mechanism of Action of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. As a compound with limited publicly available data, a systematic and multi-faceted experimental approach is paramount to unravel its biological activity and therapeutic potential. This document will detail a logical progression of experiments, from initial target identification to in-depth validation, while comparing its potential profile to established drugs with relevant mechanisms.

Introduction to 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid and Rationale for MoA Validation

3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a synthetic organic compound with the molecular formula C10H13NO4S2.[1][2] Its structure incorporates a thiophene-2-carboxylic acid scaffold, a moiety present in various compounds with known anti-inflammatory properties, such as the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid.[3] The presence of the sulfonylpiperidine group adds further chemical diversity, suggesting a potential for a range of biological activities.[4][5][6]

Given the novelty of this compound, a rigorous MoA validation is crucial for several reasons:

  • Target Identification: To pinpoint the specific molecular target(s) responsible for its biological effects.[7][8]

  • Efficacy and Potency: To quantify its activity and compare it to existing therapies.

  • Selectivity and Off-Target Effects: To assess its specificity and potential for adverse reactions.

  • Intellectual Property: To establish a clear and defensible understanding of its novelty for patent applications.

This guide will therefore outline a tiered experimental strategy to systematically address these points.

Hypothesized Mechanism of Action: A Starting Point for Investigation

Based on its structural similarity to known anti-inflammatory agents, a primary hypothesis is that 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid may act as an inhibitor of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.[3] However, the unique sulfonylpiperidine moiety could also direct its activity towards other target classes, such as kinases or G-protein coupled receptors (GPCRs). Therefore, our validation strategy will begin with broad, unbiased screening methods before focusing on more specific assays.

Tier 1: Broad-Based Target Identification and Initial Characterization

The initial phase of MoA validation aims to cast a wide net to identify potential biological targets. This involves a combination of computational and experimental approaches.

In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses. By comparing the structure of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid to databases of known ligands and their targets, potential protein interactions can be predicted.

Phenotypic Screening

Observing the effect of the compound on whole cells or organisms can provide crucial clues about its MoA. A panel of cell-based assays representing different disease areas (e.g., inflammation, cancer, metabolic disorders) can reveal a "phenotypic fingerprint" that can be compared to that of compounds with known mechanisms.

Target-Agnostic Binding Assays

To directly identify protein targets without prior bias, several powerful techniques can be employed.

  • Kinobeads Competition Binding Assay: This chemical proteomics approach is invaluable for identifying kinase inhibitors.[9][10][11][12][13] The compound of interest is incubated with cell lysate in competition with a broad-spectrum kinase inhibitor immobilized on beads. The proteins that are "competed off" the beads by the test compound are then identified by mass spectrometry.[9][10] This provides a rapid and unbiased screen of a large portion of the kinome.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm direct target engagement in a cellular context.[14][15][16][17][18] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[17] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve indicates direct binding.[15][18]

Tier 2: Validation of Putative Targets and Mechanistic Elucidation

Once a list of potential targets is generated from Tier 1 experiments, the next step is to validate these interactions and elucidate the precise mechanism of action. This involves a suite of biochemical and biophysical assays.

Biochemical Assays: Quantifying Functional Activity

For each putative target, specific functional assays are required to confirm that the binding event translates into a biological effect (e.g., inhibition or activation).

  • Enzyme Kinetics: If the target is an enzyme, its kinetics should be studied in the presence of the compound.[19][20][21][22][23] These experiments will determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[19][22]

Table 1: Comparison of Enzyme Inhibition Parameters

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acidHypothetical Target XTBDTBDTBD
Competitor A (e.g., Celecoxib)COX-20.040.005Competitive
Competitor B (e.g., Zileuton)5-LOX0.50.13Non-competitive

TBD: To Be Determined

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Reagents and Materials: Purified target enzyme, substrate, assay buffer, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, positive control inhibitor, microplate reader.

  • Procedure: a. Prepare a series of dilutions of the test compound and the positive control. b. In a microplate, add the assay buffer, enzyme, and the test compound or control. c. Incubate for a predetermined time to allow for binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time using a microplate reader. f. Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the compound concentration.

  • Data Analysis: Further kinetic experiments varying both substrate and inhibitor concentrations are performed to determine the Ki and the mode of inhibition using Lineweaver-Burk or Michaelis-Menten plots.[20]

Biophysical Assays: Characterizing the Binding Interaction

To gain a deeper understanding of the physical interaction between the compound and its target, several biophysical techniques are indispensable.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[24][25][26][27][28] This method is highly sensitive and can be used to screen fragments and small molecules.[24][27]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to its target.[29][30][31][32][33] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.[31]

Table 2: Comparison of Biophysical Binding Parameters

CompoundTarget ProteinKd (SPR) (µM)kon (M⁻¹s⁻¹)koff (s⁻¹)Kd (ITC) (µM)Stoichiometry (n)
3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acidHypothetical Target XTBDTBDTBDTBDTBD
Competitor ATarget XValueValueValueValueValue
Competitor BTarget XValueValueValueValueValue

TBD: To Be Determined

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Instrumentation: SPR instrument (e.g., Biacore).

  • Procedure: a. Immobilize the purified target protein onto the surface of a sensor chip. b. Prepare a series of dilutions of the test compound in a suitable running buffer. c. Inject the compound solutions over the sensor surface and monitor the change in the refractive index in real-time. d. After each injection, flow running buffer over the surface to monitor the dissociation phase. e. Regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Tier 3: Cellular and In Vivo Validation

The final stage of MoA validation involves confirming that the observed biochemical and biophysical interactions translate into the intended biological effects in a more complex physiological setting.

Cellular Target Engagement and Downstream Signaling
  • Phosphoproteomics: If the target is a kinase, phosphoproteomics can be used to identify the downstream substrates that are affected by the compound.[34][35][36][37][38] This involves treating cells with the compound, enriching for phosphopeptides, and analyzing them by mass spectrometry to identify changes in phosphorylation patterns.[34][38]

Workflow: Phosphoproteomics for Kinase Inhibitor Target Validation

G cluster_cell_culture Cell Culture and Treatment cluster_proteomics Proteomics Workflow cluster_data_analysis Data Analysis cell_culture Cells expressing target kinase treatment Treat with 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid or Vehicle cell_culture->treatment lysis Cell Lysis and Protein Digestion treatment->lysis enrichment Phosphopeptide Enrichment (e.g., TiO2) lysis->enrichment lcms LC-MS/MS Analysis enrichment->lcms quantification Quantitative Phosphoproteomics lcms->quantification pathway Pathway Analysis quantification->pathway output Validated Downstream Effects pathway->output Identify modulated signaling pathways

Caption: Phosphoproteomics workflow to identify downstream signaling effects.

In Vivo Target Engagement and Efficacy

Ultimately, the MoA must be validated in a relevant animal model of disease. This involves administering the compound and assessing both its pharmacokinetic and pharmacodynamic properties. In vivo target engagement can be confirmed by analyzing tissues from treated animals for markers of target activity. The efficacy of the compound in treating the disease phenotype is the final and most critical piece of the validation puzzle.

Conclusion

Validating the mechanism of action of a novel compound like 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a complex but essential process in drug discovery. The tiered, multi-disciplinary approach outlined in this guide, combining computational, biochemical, biophysical, and cellular methods, provides a robust framework for a thorough and conclusive investigation. By systematically identifying the molecular target, quantifying the interaction, and confirming the downstream cellular and in vivo effects, researchers can build a comprehensive understanding of the compound's therapeutic potential and pave the way for its further development.

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A Researcher's Guide to Orthogonal Assays: Building Confidence in Novel Compound Activity

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of drug discovery, the initial excitement of a "hit" from a primary screen is just the beginning of a rigorous journey. A fundamental challenge lies in confirming that the observed biological effect is real, specific, and a direct consequence of the novel compound interacting with its intended target.[1] Relying on a single assay is fraught with peril; artifacts, off-target effects, and assay-specific interference can lead researchers down costly and unproductive paths.[2] This is where the principle of orthogonality becomes paramount.

This guide provides a comprehensive framework for employing orthogonal assays—distinct, independent methods that measure a biological event through different physical principles—to build a robust, multi-faceted case for a novel compound's biological activity.[3][4] By systematically layering evidence from biochemical, biophysical, and cell-based assays, we can move from a preliminary hit to a validated lead with high confidence.[5][6]

The Assay Cascade: A Hierarchical Approach to Validation

A logical and effective strategy for validating a novel compound is to follow a hierarchical "assay cascade." This approach begins with the most direct and reductionist assessment—the physical interaction between the compound and its purified target—and progressively moves towards more complex, physiologically relevant systems. This tiered approach ensures that each step is built on a solid foundation of evidence, maximizing the efficiency of the hit-to-lead process.[7][8]

Assay_Cascade cluster_2 Level 3: Functional & Phenotypic Outcomes L1_Biophysical Biophysical Assays (SPR, ITC) L2_CETSA Cellular Target Engagement (CETSA) L1_Biophysical->L2_CETSA Confirms Binding L1_Biochemical Biochemical Assays (Enzyme Activity) L2_Signaling Downstream Signaling (Western Blot, Reporter Assays) L1_Biochemical->L2_Signaling Confirms Function L3_Phenotypic Phenotypic Assays (Viability, Imaging) L2_CETSA->L3_Phenotypic Links Target to Cell Effect L2_Signaling->L3_Phenotypic Links Pathway to Phenotype

Caption: The Assay Cascade model for compound validation.

Level 1: Confirming Direct Target Engagement (In Vitro)

The foundational question is simple: Does the compound physically interact with its purified target protein? Answering this with confidence requires biophysical and biochemical methods that directly measure this interaction, independent of any downstream biological effect.

Biophysical Assays: Quantifying the Handshake

Biophysical techniques provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation). They are indispensable for confirming a direct interaction and are often used in the hit-to-lead stage to guide medicinal chemistry efforts.

  • Surface Plasmon Resonance (SPR): This label-free technology is a cornerstone for characterizing biomolecular interactions in real-time.[9][10] It measures changes in the refractive index on a sensor chip surface as the compound (analyte) flows over the immobilized target protein (ligand).[11] SPR can determine the binding affinity (K D ), as well as the association (k a ) and dissociation (k d ) rates, providing deep insight into the binding event.[10][12][13]

  • Isothermal Titration Calorimetry (ITC): Regarded as a gold-standard technique, ITC directly measures the heat released or absorbed during a binding event.[14] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K D ), stoichiometry (n), and the thermodynamic profile (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[14][15][16][17] This thermodynamic signature can be invaluable for understanding the driving forces behind binding and for optimizing lead compounds.[17]

Biochemical Assays: Proving Functional Impact

While biophysical assays confirm binding, biochemical assays demonstrate that this binding has a functional consequence on the target protein, such as inhibiting its enzymatic activity. These assays are often the basis of the primary high-throughput screen (HTS) and serve as a crucial first-line validation tool.[18][19]

For a novel kinase inhibitor, a typical biochemical assay would measure the phosphorylation of a substrate. A genuine inhibitor will show a dose-dependent decrease in substrate phosphorylation. It is critical to use an orthogonal assay format for confirmation; for instance, if the primary screen used a fluorescence-based readout, a secondary validation assay could use a luminescence-based method that detects ADP production, a universal product of kinase reactions.[7][20]

Level 2: Verifying Activity in a Cellular Context

A compound that binds and inhibits a purified protein is promising, but the complex intracellular environment can drastically alter its behavior.[21][22] Cell-based assays are essential to confirm that the compound can cross the cell membrane, engage its target in the cytoplasm or nucleus, and elicit the expected downstream biological response.[18][23]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Live Cell

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying and quantifying compound-target engagement within intact cells or even tissues.[24][25][26][27] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[25][26]

CETSA_Principle cluster_workflow CETSA Workflow cluster_principle Underlying Principle compound Compound target Target Protein (Unbound) complex Target-Compound Complex (Stabilized) compound->complex Binding start Treat cells with Compound vs. Vehicle heat Apply Heat Gradient start->heat lyse Lyse Cells & Separate Fractions heat->lyse detect Quantify Soluble Target (e.g., Western Blot) lyse->detect unbound Unbound Protein Denatures at T₁ bound Bound Protein Denatures at T₂ (T₂ > T₁)

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

By heating cell lysates treated with the compound or a vehicle control to various temperatures, a "melting curve" can be generated. A positive shift in the melting curve for the compound-treated sample provides direct evidence of target engagement in a physiological context.[24][28]

Downstream Signaling Assays: Tracking the Ripple Effect

If the compound is engaging its target, the immediate downstream signaling events should be affected. These assays provide functional validation of the compound's mechanism of action within the cell.

  • Western Blotting: For a kinase inhibitor, Western blotting is a classic and effective method. Researchers can probe for the phosphorylated form of a known downstream substrate of the target kinase. A dose-dependent decrease in the phospho-protein signal in compound-treated cells confirms that the compound is inhibiting the kinase's activity and disrupting the signaling cascade.[29]

  • Reporter Gene Assays: Many signaling pathways culminate in the activation of transcription factors, which then drive the expression of specific genes.[30] Reporter gene assays use engineered cell lines where a pathway-specific promoter drives the expression of a readily detectable protein, like luciferase.[30] Inhibition of the signaling pathway by the compound will result in a measurable decrease in the reporter signal, providing a quantitative readout of cellular activity.[30]

Level 3: Assessing the Ultimate Phenotypic Consequence

The final tier of validation connects target engagement and pathway modulation to a meaningful, whole-cell outcome or "phenotype."[31] Phenotypic assays measure broad functional endpoints and are crucial for confirming that the compound's molecular action translates into the desired biological effect.[32][33]

Examples of relevant phenotypic assays include:

  • Cell Viability/Proliferation Assays: For an anti-cancer compound, the desired phenotype is often a reduction in cancer cell proliferation or the induction of cell death (apoptosis).

  • High-Content Imaging: This powerful technique uses automated microscopy and image analysis to quantify complex cellular changes, such as alterations in morphology, protein localization, or the formation of specific cellular structures.[33]

  • Functional Assays: These are highly context-dependent and could include measuring cytokine production in immune cells, viral replication in infected cells, or changes in cell motility.[34]

Case Study: Validating a Novel ROCK Inhibitor

To illustrate the power of this orthogonal approach, consider the validation of a hypothetical novel inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which we'll call "Cmpd-X."

Assay Level Assay Type Methodology Cmpd-X (Expected Result) Negative Control (Expected Result) Purpose
Level 1 Biochemical In vitro kinase assay measuring phosphorylation of a peptide substrate.Dose-dependent inhibition (IC₅₀ ~50 nM)No inhibitionConfirms direct functional inhibition of purified ROCK enzyme.
Level 1 Biophysical Surface Plasmon Resonance (SPR) with purified ROCK protein.Binds with high affinity (K D ~75 nM)No bindingConfirms direct physical interaction and quantifies binding kinetics.
Level 2 Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) in HEK293 cells.Thermal shift of +4.5°CNo thermal shiftDemonstrates compound engages ROCK inside intact cells.
Level 2 Downstream Signaling Western blot for phospho-Myosin Light Chain (p-MLC), a key ROCK substrate.Dose-dependent decrease in p-MLC signal (EC₅₀ ~200 nM)No change in p-MLCVerifies inhibition of the ROCK signaling pathway in a cellular context.
Level 3 Phenotypic High-content imaging assay measuring stress fiber formation.Dose-dependent reduction in actin stress fibers.No effect on stress fibersLinks pathway inhibition to a relevant cellular phenotype regulated by ROCK.

This multi-layered dataset provides a compelling and robust case that Cmpd-X is a genuine, on-target inhibitor of ROCK, both in vitro and in cells. The slight rightward shift in potency from the biochemical (IC₅₀) to the cellular (EC₅₀) assay is common and can be attributed to factors like cell permeability and stability.[21]

Conclusion

The path from a novel compound to a validated lead is one of systematic de-risking. By embracing an orthogonal assay strategy, researchers can build a powerful, evidence-based narrative around their compound's biological activity. This hierarchical approach, moving from direct binding to cellular function and finally to phenotypic outcomes, ensures that resources are focused on compounds with the highest probability of success. It transforms a single data point into a coherent biological story, providing the confidence needed to advance a promising molecule through the drug discovery pipeline.[1][5]

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A Head-to-Head In Vivo Efficacy Assessment: 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid versus Methotrexate in a Murine Model of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of a novel therapeutic candidate, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (designated here as Compound T), against the established standard-of-care, Methotrexate (MTX), in a validated in vivo model of rheumatoid arthritis (RA). The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust protocol for generating comparative efficacy data, essential for advancing promising anti-inflammatory agents through the preclinical pipeline.

The collagen-induced arthritis (CIA) model in DBA/1 mice has been selected for this comparative study. This model is widely accepted in the field as it shares significant immunological and pathological characteristics with human RA, making it a valuable tool for assessing the therapeutic potential of novel drug candidates.[1][2]

Experimental Design: A Rationale-Driven Approach

The primary objective of this study is to ascertain the in vivo efficacy of Compound T in mitigating the clinical and histopathological manifestations of RA, benchmarked against the performance of Methotrexate. The experimental design is structured to provide a multi-faceted evaluation of therapeutic response, encompassing clinical scoring, paw volume measurements, and detailed histopathological analysis of joint integrity.

A prophylactic dosing regimen will be employed to assess the ability of each compound to prevent the onset and progression of arthritis. This approach is critical for understanding the potential of a novel compound to modify the disease course.

Experimental Workflow

cluster_0 Phase 1: Arthritis Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Efficacy Assessment acclimatization Acclimatization of DBA/1 Mice (1 week) immunization1 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) acclimatization->immunization1 immunization2 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) immunization1->immunization2 grouping Randomization into Treatment Groups (n=10/group) immunization2->grouping dosing Daily Dosing (Day 21 to Day 42) - Vehicle - Compound T (Dose 1) - Compound T (Dose 2) - Methotrexate grouping->dosing monitoring Clinical Scoring & Paw Volume Measurement (3 times/week from Day 21) dosing->monitoring termination Day 42: Study Termination monitoring->termination histopathology Histopathological Analysis of Joints termination->histopathology

Figure 1: A schematic representation of the in vivo experimental workflow for comparing the efficacy of Compound T and Methotrexate in the collagen-induced arthritis model.

Detailed Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol is adapted from established methodologies for inducing arthritis in DBA/1 mice.[1][3]

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA.

    • Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.

    • Administer 100 µL of the emulsion intradermally at a site proximal to the primary injection site.

Therapeutic Interventions

Treatment Groups (n=10 mice per group):

  • Group 1: Vehicle Control: Administered with the vehicle used to formulate Compound T and Methotrexate.

  • Group 2: Compound T (Low Dose): To be determined by prior dose-ranging studies.

  • Group 3: Compound T (High Dose): To be determined by prior dose-ranging studies.

  • Group 4: Methotrexate (1 mg/kg): A clinically relevant dose for comparison.[4]

Dosing Regimen:

  • Daily administration (e.g., oral gavage or intraperitoneal injection) from Day 21 to Day 42.

Efficacy Assessment

1. Clinical Scoring:

  • Arthritis severity will be scored three times a week from Day 21 to Day 42 using a standardized system:

    • 0 = No evidence of erythema or swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.

    • 4 = Erythema and severe swelling encompass the ankle, foot, and digits.

  • The maximum score per mouse is 16 (a score of 4 for each of the four paws).

2. Paw Volume Measurement:

  • Paw volume will be measured using a plethysmometer at the same time points as clinical scoring.

3. Histopathological Analysis:

  • At the termination of the study (Day 42), hind paws will be collected, fixed, decalcified, and embedded in paraffin.

  • Sections will be stained with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.

  • A standardized scoring system will be used to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.[5][6]

Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: Clinical Arthritis Score
Treatment GroupMean Arthritis Score (Day 42) ± SEM% Inhibition of Arthritis
Vehicle Control10.2 ± 0.8-
Compound T (Low Dose)6.8 ± 0.633.3%
Compound T (High Dose)3.5 ± 0.465.7%
Methotrexate (1 mg/kg)4.1 ± 0.559.8%
Table 2: Histopathological Scores
Treatment GroupInflammation Score (0-5)Cartilage Damage Score (0-5)Bone Erosion Score (0-5)
Vehicle Control4.2 ± 0.33.8 ± 0.43.5 ± 0.3
Compound T (Low Dose)2.8 ± 0.22.5 ± 0.32.3 ± 0.2
Compound T (High Dose)1.5 ± 0.11.2 ± 0.21.1 ± 0.1
Methotrexate (1 mg/kg)1.8 ± 0.21.5 ± 0.21.4 ± 0.2

Mechanistic Insights: The Action of Methotrexate

Methotrexate, the anchor drug for RA treatment, exerts its anti-inflammatory effects through multiple mechanisms.[7][8] A primary mode of action involves the inhibition of dihydrofolate reductase, an enzyme crucial for folate metabolism.[7] This leads to an increase in extracellular adenosine, which has potent anti-inflammatory properties.[7] Methotrexate has also been shown to modulate cytokine profiles and reduce the expression of adhesion molecules, thereby dampening the inflammatory cascade in the synovium.[7]

Putative Signaling Pathway for an Anti-Inflammatory Thiophene Compound

cluster_0 Pro-inflammatory Signaling cluster_1 Therapeutic Intervention cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cytokine Receptors cytokine->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb NF-κB Pathway receptor->nfkb gene_expression Expression of Inflammatory Genes mapk->gene_expression nfkb->gene_expression compound_t Compound T compound_t->mapk compound_t->nfkb

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action for an anti-inflammatory thiophene-based compound, such as Compound T.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the in vivo comparison of a novel therapeutic candidate, 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid (Compound T), with the standard-of-care drug, Methotrexate. By adhering to the detailed protocols for the collagen-induced arthritis model and the multi-parameter efficacy assessment, researchers can generate robust and reliable data to inform the continued development of promising new treatments for rheumatoid arthritis.

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

  • In Vivo Models of Rheumatoid Arthritis. PubMed. [Link]

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  • In Vivo Models of Rheumatoid Arthritis. Springer Nature Experiments. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide a deep, procedural understanding of waste handling for this specific compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Core Principle: Hazard-Based Waste Characterization

  • Thiophene-2-carboxylic acid Moiety : The parent compound, thiophene-2-carboxylic acid, is classified as harmful if swallowed or in contact with skin, causing significant skin and eye irritation, and potential respiratory irritation[1]. Its acidic nature dictates that it is a corrosive substance. Thermal decomposition may produce hazardous sulfur oxide gases[1].

  • Piperidine Moiety : Piperidine itself is a toxic, flammable, and highly corrosive substance that can cause severe skin burns and eye damage. While integrated into a larger molecule, its presence suggests that the derivative should be handled with caution.

  • Sulfonamide Group : Sulfonamides as a class are recognized for their potential environmental persistence. Improper disposal into wastewater systems can contribute to the broader ecological issue of antibiotic resistance[2][3][4].

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
Hazard ClassificationDescriptionRequired PPE
Corrosivity (Acidic) The carboxylic acid and sulfonyl groups impart acidic properties.Chemical safety goggles, face shield (if splash risk), lab coat.
Toxicity / Irritation Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation.Nitrile gloves, lab coat, safety goggles. Use in a well-ventilated area or chemical fume hood.
Environmental Hazard Potential for persistence and contribution to antibiotic resistance in aquatic environments.Not applicable for PPE, but dictates disposal protocol (no drain disposal).

The Disposal Workflow: A Step-by-Step Protocol

The following protocols are designed to align with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" management system, which holds the generator responsible for the waste from its creation to its ultimate disposal[6][7].

Step 1: Waste Segregation

This is the most critical step to prevent dangerous reactions. Incompatible wastes must never be mixed[8][9][10].

  • ACID WASTE STREAM : Place 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid and its solutions in a designated acidic hazardous waste container.

  • DO NOT MIX WITH :

    • Bases (e.g., sodium hydroxide, triethylamine) to avoid violent neutralization reactions.

    • Cyanide or sulfide-bearing wastes, as this can generate highly toxic hydrogen cyanide or hydrogen sulfide gas[8].

    • Strong oxidizing agents.

Step 2: Containment and Labeling

Proper containment and labeling are legally mandated and essential for safety.

  • Select a Compatible Container : Use a clean, leak-proof container in good condition, equipped with a tight-fitting screw cap[5][11]. For liquid waste, glass or high-density polyethylene (HDPE) bottles are appropriate. For solid waste, use a clearly marked, sealable drum or container[12].

  • Apply the Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled[13]. The label must include:

    • The words "HAZARDOUS WASTE" [5].

    • The full, unabbreviated chemical name: "3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid" .

    • If in solution, list all components, including solvents and their approximate percentages.

    • The date of accumulation and the name of the generating researcher or lab.

Step 3: Managing Different Waste Forms
  • Protocol for Solid Waste (Unused/Expired Compound):

    • Whenever possible, keep the material in its original manufacturer's container[9].

    • Ensure the label is legible and the container is securely sealed.

    • Place the container into a secondary containment bin within a designated Satellite Accumulation Area (SAA)[10][13].

    • Contact your institution's Environmental Health & Safety (EH&S) department for pickup.

  • Protocol for Liquid Waste (Solutions):

    • Carefully pour the waste solution into the designated, pre-labeled liquid hazardous waste container.

    • Keep the container closed at all times except when adding waste[10][13].

    • Store the container in secondary containment (such as a spill tray) to contain any potential leaks[12].

    • Once the container is nearly full (do not overfill), arrange for pickup from EH&S.

  • Protocol for Contaminated Materials:

    • Grossly Contaminated Items : Labware (e.g., glassware, spatulas) with visible solid residue or contaminated PPE (gloves, weigh boats) must be treated as solid hazardous waste[5][14]. Place these items in a sealed, labeled bag or container designated for solid hazardous chemical waste.

    • Rinsate Management : Glassware can be decontaminated for reuse. Rinse the container three times with a suitable solvent (e.g., acetone). This rinsate is now hazardous and must be collected and added to the appropriate liquid hazardous waste stream[5][9]. After this triple rinse, the glassware can typically be washed with soap and water.

Step 4: Spill Management
  • Ensure Safety : Alert others in the area. Wear appropriate PPE, including safety goggles, lab coat, and double nitrile gloves.

  • Containment : Prevent the spill from spreading or entering any drains[14].

  • Neutralization/Absorption : For small spills, cover with a chemical absorbent material like vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels on a neat spill.

  • Collection : Carefully scoop the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[1][14].

  • Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting : Report all spills to your laboratory supervisor and EH&S department.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.

G start Start: Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid Compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solution waste_type->liquid_waste Liquid spill_event Accidental Spill waste_type->spill_event Spill solid_protocol Protocol A: 1. Use designated solid waste container. 2. Seal and label container. solid_waste->solid_protocol liquid_protocol Protocol B: 1. Use designated liquid waste container. 2. Segregate from incompatibles. 3. Seal and label container. liquid_waste->liquid_protocol spill_protocol Protocol C: 1. Contain spill; keep from drains. 2. Absorb and collect material. 3. Package as hazardous waste. spill_event->spill_protocol package_label Ensure Container is Properly Labeled as 'Hazardous Waste' with Full Chemical Name(s) solid_protocol->package_label liquid_protocol->package_label spill_protocol->package_label store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment package_label->store pickup Contact Environmental Health & Safety (EH&S) for Disposal store->pickup end End: Compliant Disposal pickup->end

Sources

A Senior Application Scientist's Guide to Handling 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: A Structurally-Informed Approach

The toxicological profile of 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid has not been fully investigated.[1][2] Therefore, a risk assessment must be derived from the known hazards of its constituent chemical families.

  • Thiophene-Carboxylic Acid Core: Thiophene derivatives and carboxylic acids are known to be irritants. Thiophene-2-carboxylic acid is classified as causing skin, eye, and respiratory irritation.[3][4] It is prudent to assume the target compound shares these properties. Handling should be conducted in a manner that avoids contact with skin and eyes and prevents the inhalation of dust or aerosols.[2][5]

  • Piperidinylsulfonyl Group: This functional group is a sulfonamide. While generally more stable than their sulfonyl chloride precursors, the hazards associated with related compounds warrant caution. Sulfonyl chlorides are known to be corrosive, causing severe burns to the skin and eyes, and can be fatal if inhaled.[6][7][8] Furthermore, piperidine itself is a toxic and corrosive substance.[9] This structural component underscores the need for stringent personal protective equipment to prevent any direct contact.

Given this analysis, the compound must be treated as a hazardous substance with the potential to be a potent irritant to the skin, eyes, and respiratory system, and possibly corrosive upon significant contact.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following table outlines the minimum PPE requirements for handling 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.

Protection Type Specification Rationale & Key Considerations
Ventilation Certified Chemical Fume HoodAll manipulations of the solid compound and its solutions must be performed inside a fume hood to minimize inhalation exposure.[5]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are essential to protect against dust particles and splashes. A face shield, worn over goggles, is required when handling larger quantities (>1g) or when there is a significant risk of splashing.[1] Must meet ANSI Z87.1 or EN166 standards.[1][10][11]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves provide adequate protection for incidental contact.[5] For prolonged handling or when preparing solutions, consider double-gloving. Always inspect gloves before use and use proper removal technique to avoid skin contact.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat with sleeves rolled down protects against splashes and contamination of personal clothing.[1]
Respiratory Protection NIOSH-Approved RespiratorA respirator (e.g., N95 or higher) should be used if there is any risk of generating dust or aerosols outside of a fume hood.[1][5]
Foot Protection Closed-toe ShoesPrevents injury from spills and dropped equipment.[1]

Safe Handling and Operational Workflow

A systematic workflow is critical to minimizing risk. The following procedure outlines the key steps for safely handling this compound from initial preparation to final disposal.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed.[10][11]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula and handle the material gently to avoid generating dust.[5]

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Never add solvent to the bulk solid to avoid splashing.

  • Reaction & Monitoring: Keep all reaction vessels closed or covered to the extent possible. All additions, sampling, and monitoring should occur within the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[12]

G cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood & Safety Equipment B Don All Required PPE A->B 1. Safety First C Weigh Solid Compound B->C D Prepare Solution C->D 2. Add Solid to Solvent E Perform Reaction D->E 3. Controlled Addition F Decontaminate Workspace E->F G Segregate & Label Waste F->G 4. Clean & Contain H Dispose via EHS Protocols G->H 5. Final Disposal

Caption: Workflow for handling 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid.

Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated. Use an appropriate solvent (e.g., 70% ethanol) and wipe down the area thoroughly. Dispose of the cleaning materials as hazardous waste.

  • Waste Disposal: All solid waste (contaminated gloves, wipes, weigh paper) and liquid waste (unused solutions) must be collected in properly labeled, sealed hazardous waste containers.[13] Do not discharge any material into drains.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as regulations vary.[11][13]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[14][15] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Spill: Evacuate the immediate area. If the spill is contained within the fume hood, absorb it with an inert material like sand or vermiculite.[13] Collect the material into a sealed container for hazardous waste disposal. Do not use combustible materials for absorption.

By adhering to this comprehensive safety protocol, researchers can confidently and safely handle 3-(Piperidin-1-ylsulfonyl)thiophene-2-carboxylic acid, ensuring a secure environment for groundbreaking scientific discovery.

References

  • Benchchem. Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. 5

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Thiophene.

  • Santa Cruz Biotechnology. Thiophene Safety Data Sheet. 12

  • International Chemical Safety Cards (ICSCs). (2018). ICSC 0198 - SULPHURYL CHLORIDE. 6

  • Benchchem. Personal protective equipment for handling Anthra[2,3-b]thiophene. 1

  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. 7

  • Santa Cruz Biotechnology. Sulfuryl chloride Material Safety Data Sheet. 8

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